molecular formula C8H12O B1313613 2-Allylcyclopentanone CAS No. 30079-93-7

2-Allylcyclopentanone

Cat. No.: B1313613
CAS No.: 30079-93-7
M. Wt: 124.18 g/mol
InChI Key: RJBLLIUKFYNXNM-UHFFFAOYSA-N
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Description

2-Allylcyclopentanone (CAS 30079-93-7) is a valuable intermediate in organic synthesis, characterized by its molecular formula C8H12O and molecular weight of 124.18 g/mol . This compound features two reactive sites: a ketone carbonyl group and a terminal allyl group, enabling diverse chemical transformations including oxidation, reduction, and carbon-carbon bond-forming reactions . Its strategic importance lies particularly in the synthesis of prostaglandins and their analogues, serving as a key structural motif found in many natural products . Researchers utilize 2-Allylcyclopentanone in several synthetic methodologies. Direct base-mediated allylation of cyclopentanone using allyl bromide represents a traditional approach, though this method can be complicated by polyalkylation and aldol condensation side reactions . Alternatively, indirect synthesis via cyclopentanone oxime intermediates provides a cleaner reaction profile, yielding approximately 64% of the target compound while avoiding aldol condensation byproducts . Advanced catalytic methods have been developed, including palladium-catalyzed allylation using allyl acetate which yields 36-64% of product , and a specialized heterogeneous catalytic system where 1-trimethylsilyloxycyclopent-1-ene reacts with diallyl carbonate over palladium supported on silica . The compound also participates in innovative organocatalytic transformations, notably in the first enantioselective organocatalytic α-allylation of cyclic ketones via singly occupied molecular orbital (SOMO) catalysis, where it demonstrates unique reactivity by forming exclusive C2-symmetric 2,5-bis-allylation products under these specific conditions . This reactivity profile makes it particularly valuable for constructing complex chiral molecules in medicinal and natural product chemistry . For research applications requiring scalable production, continuous flow reactor technology offers enhanced efficiency and control, particularly for optimizing catalyzed reactions like palladium-catalyzed allylation . 2-Allylcyclopentanone is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-prop-2-enylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-2-4-7-5-3-6-8(7)9/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBLLIUKFYNXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448278
Record name 2-allylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30079-93-7
Record name 2-allylcyclopentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Characterization, and Strategic Applications in Ligand Design

Executive Summary & Chemical Identity

2-Allylcyclopentanone (CAS: 30079-93-7) represents a pivotal chiral building block in organic synthesis, serving as a "linchpin" scaffold for cyclopentanoid natural products, specifically jasmonates (fragrance/agrochemicals) and prostaglandins (pharmaceuticals).

Unlike simple ketones, the


-substitution provides a stereogenic center that is highly reactive yet prone to racemization, demanding precise synthetic control. This guide moves beyond basic textbook definitions to address the practical challenges of mono-alkylation, regioselectivity, and catalytic asymmetric synthesis.
Physiochemical Profile
PropertyValueTechnical Note
IUPAC Name 2-(prop-2-en-1-yl)cyclopentan-1-one
Molecular Formula

Molecular Weight 124.18 g/mol
Boiling Point 188–190 °C (760 mmHg)Vacuum distillation recommended (e.g., 75°C @ 15 mmHg) to prevent polymerization.
Density 0.936 g/mLPhase separation in aqueous workups requires careful extraction.
Flash Point 64 °CClass IIIA Combustible Liquid.
Solubility Soluble in EtOH,

,

Immiscible in water; lipophilic nature aids organic extraction.

Synthetic Pathways: The Regioselectivity Challenge

The synthesis of 2-allylcyclopentanone is a classic case study in kinetic vs. thermodynamic control . The core challenge is preventing poly-alkylation (adding two allyl groups) and controlling regiochemistry (alkylation at C2 vs. C5).

Method A: Classical Enolate Alkylation (Kinetic Control)
  • Reagents: LDA (Lithium Diisopropylamide), Allyl Bromide, THF, -78°C.

  • Mechanism: Deprotonation yields the kinetic lithium enolate.

  • Critical Flaw: Even at -78°C, proton transfer between the product (mono-alkylated) and the starting enolate is fast, leading to significant amounts of 2,2-diallyl and 2,5-diallyl byproducts. This method is rarely used in high-purity process chemistry today.

Method B: Palladium-Catalyzed Decarboxylative Allylation (The "Tsuji-Trost" Standard)

This is the industry-preferred method for high-value synthesis. It proceeds via an allyl enol carbonate intermediate, ensuring exclusive mono-alkylation and high regioselectivity.

Mechanism:

  • Enol Carbonate Formation: Cyclopentanone reacts with allyl chloroformate or diallyl carbonate.

  • Oxidative Addition: Pd(0) inserts into the allylic bond, releasing

    
     and forming a 
    
    
    
    -allyl palladium complex and an enolate ion pair.
  • Reductive Elimination: The enolate attacks the

    
    -allyl species. Because the nucleophile and electrophile are generated in the same solvent cage (ion pairing), the reaction is highly specific.
    

SynthesisPathways Start Cyclopentanone MethodA Method A: LDA / Allyl Bromide (-78°C) Start->MethodA MethodB Method B: Allyl Methyl Carbonate Pd(PPh3)4 Catalyst Start->MethodB InterA Kinetic Enolate MethodA->InterA InterB Allyl Enol Carbonate MethodB->InterB Product 2-Allylcyclopentanone (Target) InterA->Product Low Selectivity Byproduct Poly-alkylated Impurities (2,2-diallyl / 2,5-diallyl) InterA->Byproduct Proton Exchange PdComplex [Pd(allyl)]+ [Enolate]- InterB->PdComplex -CO2 PdComplex->Product High Selectivity

Figure 1: Comparison of Classical Alkylation vs. Pd-Catalyzed Decarboxylative Allylation pathways.

Experimental Protocol: Pd-Catalyzed Synthesis

Note: This protocol is designed for a 10 mmol scale. All glassware must be flame-dried.

Reagents
  • Substrate: Allyl enol carbonate of cyclopentanone (prepared via standard chloroformate method).

  • Catalyst:

    
     (2.5 mol%) + 
    
    
    
    (10 mol%) OR
    
    
    (5 mol%).
  • Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under Argon, charge a Schlenk flask with

    
     (580 mg, 0.5 mmol). Add 20 mL of anhydrous THF. Stir for 10 min until the solution turns bright yellow/orange.
    
  • Addition: Dissolve the allyl enol carbonate (1.68 g, 10 mmol) in 10 mL THF. Add this solution dropwise to the catalyst mixture over 5 minutes.

  • Reaction: Stir at room temperature. The evolution of gas (

    
    ) indicates reaction progress. Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 30–60 minutes.
    
    • Expert Tip: If reaction stalls, warm to 40°C. Do not reflux unless necessary to avoid isomerizing the double bond.

  • Workup: Filter the mixture through a short pad of silica gel (to remove Pd black) and wash with ether.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica, 0

    
     10% 
    
    
    
    in Pentane).
    • Yield Expectation: 85–92% isolated yield.

Analytical Characterization (NMR/IR)

Validation of the structure requires distinguishing the terminal allyl protons from the ring protons.

Spectroscopic MethodSignal/PeakAssignment/Interpretation

NMR
(300 MHz,

)

5.75 (ddt, 1H)
Internal Vinyl Proton (-CH=) . Characteristic multiplet.

5.05 (m, 2H)
Terminal Vinyl Protons (=CH2) . Look for splitting pattern (dd).

2.55 (m, 1H)

-Methine Proton
. The chiral center proton.[1]

2.0–2.4 (m, 4H)
Allylic

and Ring

-carbonyl

.

1.5–1.9 (m, 4H)
Remaining ring protons.

NMR

220.1
Carbonyl (C=O) . Distinctive ketone shift.

136.5
Internal Alkene (CH=) .

116.2
Terminal Alkene (=CH2) .
FT-IR (Neat)1735

Strong C=O stretch (Cyclopentanone ring strain shifts this higher than acyclic ketones).
1640

Weak C=C stretch (Allyl group).

Strategic Applications: The Jasmonate/Prostaglandin Flow

2-Allylcyclopentanone is the divergent point for two major classes of bioactive molecules.

Pathway A: Methyl Jasmonate (Fragrance)

Used in the flavor and fragrance industry (Hedione® precursors).

  • Oxidation: Wacker oxidation of the allyl tail to an aldehyde/alcohol chain.

  • Extension: Aldol condensation or Wittig reaction to extend the side chain to the pentenyl group found in Jasmonates.

Pathway B: Prostaglandins (Pharma)

Used in the synthesis of


 and 

.
  • Functionalization: The ketone allows for

    
    -functionalization (at C5) to introduce the second side chain required for the prostaglandin skeleton.
    
  • Reduction: Stereoselective reduction of the ketone to the alcohol.

Applications cluster_fragrance Fragrance & Agrochem cluster_pharma Pharmaceuticals Core 2-Allylcyclopentanone Jasm Methyl Jasmonate (Signal Molecule) Core->Jasm Side Chain Extension Intermed Three-Component Coupling (C5 Functionalization) Core->Intermed Regioselective Alkylation Hedione Methyl Dihydrojasmonate (Hedione®) Jasm->Hedione Hydrogenation Prosta Prostaglandins (PGE1 / PGF1a) Intermed->Prosta Stereocontrolled Reduction

Figure 2: Divergent synthesis of high-value targets from the 2-allylcyclopentanone scaffold.

Safety & Handling

  • Toxicity: Like most cyclic ketones, it is a skin and eye irritant. The allyl moiety adds potential alkylating capability, suggesting possible sensitization.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. The terminal alkene is susceptible to auto-oxidation over long periods.

  • Disposal: Incineration in a chemical waste facility.

References

  • Tsuji, J., & Minami, I. (1987).

    
    -keto carboxylates, and allyl enol carbonates catalyzed by palladium complexes." Accounts of Chemical Research, 20(4), 140–145. 
    
  • Trost, B. M., & Xu, J. (2005). "Regioselective Palladium-Catalyzed Allylic Alkylation of Ketones." Journal of the American Chemical Society, 127(49), 17180–17181.

  • PubChem. (2024).[2] "2-Allylcyclopentanone Compound Summary." National Library of Medicine.

  • Behnke, N. E., et al. (2010). "The synthesis of methyl dihydrojasmonate via a novel cascade reaction." Tetrahedron Letters, 51(20), 2723-2726.

  • Stoltz, B. M., et al. (2015). "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters, 17(19), 4838–4841.

Sources

Strategic Utilization of 2-Allylcyclopentanone: Synthesis, Reactivity, and Bio-Scaffold Applications

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Formula: C₈H₁₂O CAS Registry Number: 30079-93-7 Molecular Weight: 124.18 g/mol [1]

Executive Summary & Chemical Profile

2-Allylcyclopentanone is not merely a ketone; it is a "chiron"—a chiral building block (when synthesized enantioselectively) that serves as a linchpin in the total synthesis of complex bioactive lipids, specifically prostaglandins and jasmonoids .

For the drug development professional, this molecule represents a critical branch point. Its alpha-allyl group provides a "handle" for olefin metathesis, oxidative cleavage, or radical cyclization, allowing the rapid construction of the 5,5-fused ring systems found in biologically active terpenes and lipid mediators.

Physicochemical Data Table
PropertyValueContext for Handling
Boiling Point 85–90 °C (at 15 mmHg)Moderate volatility; requires careful concentration during workup.[1]
Density ~0.93 g/mLPhase separation is distinct from water; organic layer is top.[1]
Solubility Soluble in Et₂O, THF, DCMUse anhydrous solvents for synthesis to prevent enolate quenching.
Appearance Colorless to pale yellow liquidDarkening indicates oxidation or polymerization of the alkene.

Synthetic Methodologies: The "Senior Scientist" Perspective

In a research setting, the synthesis of 2-allylcyclopentanone often fails due to polyalkylation . Direct treatment of cyclopentanone with allyl bromide and a strong base (LDA or NaH) frequently yields a mixture of mono-, di-, and gem-disubstituted products, which are difficult to separate.

To ensure Trustworthiness and reproducibility, two superior protocols are recommended: the Stork Enamine Synthesis (for scale) and Pd-Catalyzed Decarboxylative Allylation (for precision/enantioselectivity).

Method A: Stork Enamine Synthesis (Robust & Scalable)

Why this works: The enamine intermediate is less nucleophilic than an enolate and sterically bulky, which kinetically disfavors double alkylation.

Protocol:

  • Enamine Formation: Reflux cyclopentanone (1.0 equiv) with pyrrolidine (1.1 equiv) and a catalytic amount of p-TsOH in toluene.[1][2] Use a Dean-Stark trap to remove water.

  • Alkylation: Once water evolution ceases, remove toluene.[1] Dissolve the crude enamine in dioxane or acetonitrile.[1] Add allyl bromide (1.1 equiv).[1] Heat to 60°C for 4–6 hours.

  • Hydrolysis: Add 10% aqueous HCl and stir at room temperature for 1 hour to cleave the iminium salt and regenerate the ketone.

Method B: Pd-Catalyzed Decarboxylative Allylation (Enantioselective)

Why this works: This method allows for the creation of a chiral center at the


-position, crucial for asymmetric synthesis of prostaglandins.

Mechanism: Starting from an allyl


-ketoester, a Pd(0) catalyst generates a 

-allyl palladium complex.[1] The subsequent decarboxylation creates a specific enolate geometry that attacks the allyl group.

Visualization of Synthetic Pathways[3]

The following diagram illustrates the logical flow from crude starting materials to the target scaffold, highlighting the divergence between "Classic" and "Modern" catalytic approaches.

SynthesisPathways Cyclopentanone Cyclopentanone (Starting Material) Enamine Enamine Intermediate (Steric Control) Cyclopentanone->Enamine Pyrrolidine, p-TsOH (-H2O) Target 2-Allylcyclopentanone (C8H12O) Enamine->Target 1. Allyl Bromide 2. H3O+ Hydrolysis AllylBromide Allyl Bromide AllylBromide->Enamine KetoEster Allyl u03b2-Ketoester KetoEster->Target Decarboxylative Allylation PdCat Pd(0) Catalyst (Tsuji-Trost) PdCat->Target

Figure 1: Comparison of Stork Enamine (solid lines) and Pd-Catalyzed (dashed) synthetic routes.

Reactivity Landscape & Drug Development Applications[1]

Once synthesized, 2-allylcyclopentanone serves as a divergent intermediate.[1] Its utility lies in the orthogonal reactivity of the ketone (nucleophilic addition) and the alkene (oxidation/metathesis).

Pathway A: Prostaglandin Synthesis (The Corey Link)

The synthesis of prostaglandins (e.g., PGE2, PGF2


) requires a cyclopentane ring with specific stereochemistry at three contiguous centers.[3]
  • Mechanism: The allyl group is oxidatively cleaved (Ozonolysis or Lemieux-Johnson oxidation) to an aldehyde.[1] This aldehyde is then subjected to a Horner-Wadsworth-Emmons reaction to install the

    
    -chain of the prostaglandin.[1]
    
  • Baeyer-Villiger Oxidation: Treating 2-allylcyclopentanone with m-CPBA converts the ketone to a lactone (

    
    -lactone), a precursor to the famous Corey Lactone .[1]
    
Pathway B: Jasmonoids (Fragrance & Agrochemicals)
  • Methyl Jasmonate: A vital signaling molecule in plants and a high-value fragrance ingredient.[1]

  • Reaction: The ketone is functionalized at the

    
    -position (via thermodynamic enolate) to introduce the acetic acid side chain, while the allyl group is modified to the pentenyl chain.
    

Detailed Experimental Protocol: Stork Enamine Route

Use this protocol for generating >10g of material for initial screening.

Safety Pre-check:

  • Allyl Bromide: Lachrymator and highly toxic.[1] Handle only in a fume hood.

  • Cyclopentanone: Flammable.[1][4][5][6][7]

Step-by-Step:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Add Cyclopentanone (8.4 g, 100 mmol), Pyrrolidine (7.8 g, 110 mmol), and Toluene (100 mL). Add a single crystal of p-TsOH.[1]

  • Reflux: Heat to reflux.[1] Monitor water collection in the trap. Reaction is complete when ~1.8 mL of water is collected (approx. 3-4 hours).[1]

  • Concentration: Cool to RT. Remove toluene via rotary evaporation.[1] The residue (enamine) is moisture-sensitive; proceed immediately.[1]

  • Alkylation: Dissolve the residue in anhydrous Acetonitrile (50 mL). Add Allyl Bromide (13.3 g, 110 mmol) dropwise over 20 mins. (Caution: Exothermic).[1]

  • Heat: Warm the mixture to 60°C for 4 hours.

  • Hydrolysis: Cool to RT. Add 20 mL of 10% HCl. Stir vigorously for 1 hour.

  • Workup: Extract with Diethyl Ether (3 x 50 mL). Wash combined organics with saturated NaHCO₃ and Brine.[1] Dry over MgSO₄.[1]

  • Purification: Distill under reduced pressure. 2-Allylcyclopentanone boils at ~89°C / 15 mmHg.[1]

Divergent Application Diagram

Applications Root 2-Allylcyclopentanone Oxidation Oxidative Cleavage (O3 / NaIO4) Root->Oxidation Pathway A Reduction Reduction / Metathesis Root->Reduction Pathway B Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Corey Prostaglandin Analogs (PGE2 / PGF2u03b1) Aldehyde->Corey HWE Reaction Jasmonate Methyl Jasmonate (Fragrance/Agro) Reduction->Jasmonate

Figure 2: Divergent utility in Pharma (Red) and Fine Chemicals (Yellow).[1]

References

  • Stork Enamine Synthesis (Original Methodology): Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]

  • Pd-Catalyzed Allylation (Tsuji-Trost): Trost, B. M., & Xu, J. (2005).[1] Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society. [Link]

  • Prostaglandin Synthesis Applications: Collins, P. W., & Djuric, S. W. (1993).[1] Synthesis of therapeutically useful prostaglandin and prostacyclin analogs.[1] Chemical Reviews. [Link]

  • Compound Data & Safety (PubChem): National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 10920511, 2-Allylcyclopentanone.[1] [Link]

Sources

2-Allylcyclopentanone: Mechanisms of Divergent Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone (2-ACP) serves as a bifunctional "linchpin" scaffold in the synthesis of complex natural products (prostanoids, jasmonates) and pharmaceutical intermediates. Its utility stems from the orthogonal reactivity of its two functional handles: the electrophilic ketone (C1) and the nucleophilic/electrophilic allyl alkene (C2').

This guide deconstructs the reaction mechanisms that transform 2-ACP into high-value pharmacophores. We focus on three critical pathways: Pd(II)-catalyzed oxidative functionalization (Wacker-Tsuji) , Regioselective Ring Expansion (Baeyer-Villiger) , and Olefin Metathesis , providing the mechanistic causality required for reproducible experimental design.

Structural Dynamics & Synthesis

Before functionalization, the synthesis of 2-ACP typically employs Palladium-Catalyzed Decarboxylative Allylic Alkylation (Pd-DAA). This method is superior to direct enolate alkylation due to the suppression of poly-alkylation.

  • Key Insight: The reaction proceeds via a

    
    -allyl palladium complex.[1] The "hard" enolate attacks the "soft" allyl terminus.
    
  • Tautomeric Considerations: 2-ACP exists in equilibrium with its enol form. However, the

    
    -substitution increases steric strain, favoring the keto-form, which is critical for nucleophilic attacks at C1.
    

Mechanism I: The Wacker-Tsuji Oxidation

Objective: Transformation of the allyl tail into a methyl ketone (acetonyl group), yielding 1,4-dicarbonyl systems (2-acetonylcyclopentanone).

Mechanistic Causality

The Wacker oxidation of 2-ACP is a chemoselective transformation of the terminal alkene. Unlike simple alkenes, the proximity of the cyclopentanone carbonyl can influence coordination, but under standard Tsuji-Wacker conditions (PdCl


, CuCl, DMF/H

O), the terminal alkene reacts exclusively.

The Catalytic Cycle:

  • Coordination: Pd(II) coordinates to the alkene face opposite the allyl group's steric bulk.

  • Hydroxypalladation: Water attacks the activated alkene. Crucial Detail: Attack occurs at the internal (Markovnikov) carbon to form the more stable Pd-alkyl intermediate.

  • 
    -Hydride Elimination:  Formation of the enol complex, which tautomerizes to the methyl ketone.
    
  • Redox Turnover: Pd(0) is re-oxidized to Pd(II) by CuCl

    
    , which is regenerated by O
    
    
    
    .
Visualization: Wacker Catalytic Cycle

WackerCycle Start 2-Allylcyclopentanone (Alkene Coordination) Complex Pd(II)-Alkene Complex Start->Complex + PdCl2 Attack Nucleophilic Attack (H2O) (Hydroxypalladation) Complex->Attack - H+ Elimination Beta-Hydride Elimination -> Enol -> Ketone Attack->Elimination Pd0 Pd(0) Species Elimination->Pd0 Product Release Regen Catalyst Regeneration (CuCl2 / O2) Pd0->Regen Regen->Start Active Pd(II)

Caption: The Tsuji-Wacker cycle converting the allyl terminus to a methyl ketone via Markovnikov hydroxypalladation.

Mechanism II: Baeyer-Villiger Oxidation (Regioselectivity)

Objective: Ring expansion to form


-lactones (6-membered rings).
Migratory Aptitude & Electronic Effects

The oxidation of 2-ACP with peracids (e.g., mCPBA) involves the formation of a Criegee intermediate. The regioselectivity is dictated by the ability of the migrating carbon to stabilize the developing positive charge in the transition state.

  • Migratory Order: Tertiary > Secondary > Primary > Methyl.[2]

  • In 2-ACP:

    • C2 (Allyl-substituted): Secondary (methine) carbon.

    • C5 (Unsubstituted): Secondary (methylene) carbon.

  • Outcome: While both are secondary, the C2 carbon is more electron-rich due to the inductive effect of the allyl group and hyperconjugation. Consequently, C2 migrates preferentially , inserting the oxygen between the carbonyl and the allyl-bearing carbon.

Visualization: Regioselective Migration

BV_Oxidation cluster_logic Stereoelectronic Control Substrate 2-Allylcyclopentanone Criegee Criegee Intermediate Substrate->Criegee + mCPBA TS Transition State (Migration) Criegee->TS C2 Migration (Preferred) Product 6-Allyl-delta-valerolactone (Major Isomer) TS->Product - RCOOH Logic C2 (Allyl) stabilizes partial (+) charge better than C5 Logic->TS

Caption: Regioselective oxygen insertion driven by the superior migratory aptitude of the C2-allyl methine.

Experimental Protocol: Tsuji-Wacker Oxidation

Context: This protocol converts 2-allylcyclopentanone to 2-(2-oxopropyl)cyclopentanone. This 1,4-diketone is a precursor to hydroindane systems via intramolecular aldol condensation.

Reagents & Equipment
ReagentEquiv/Conc.[3][4][5]Role
2-Allylcyclopentanone 1.0 equiv (10 mmol)Substrate
PdCl

0.1 equivCatalyst
CuCl 1.0 equivCo-oxidant
DMF/H

O
7:1 (v/v)Solvent System
Oxygen (O

)
Balloon (1 atm)Terminal Oxidant
Step-by-Step Methodology
  • Catalyst Activation: In a 50 mL round-bottom flask, dissolve PdCl

    
     (177 mg, 1.0 mmol) and CuCl (990 mg, 10 mmol) in DMF (25 mL) and deionized water (3.5 mL).
    
  • Oxygenation: Purge the vessel with O

    
     via a balloon for 15 minutes. The dark solution should turn bright green (indicating active Pd(II)/Cu(II) species).
    
  • Addition: Add 2-allylcyclopentanone (1.24 g, 10 mmol) dropwise over 10 minutes.

  • Reaction: Stir vigorously at room temperature for 6-12 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

    
    ) will disappear, and a more polar spot (
    
    
    
    ) will appear.
  • Workup:

    • Pour the reaction mixture into cold 3N HCl (50 mL) to solubilize copper salts.

    • Extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification: Flash chromatography on silica gel (Eluent: 15% EtOAc in Hexanes) yields the diketone as a pale yellow oil.

Safety Note: DMF is hepatotoxic. Pd heavy metal waste must be segregated.

References

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(5), 369-384. Link

  • Mohr, J. T., et al. (2009). Preparation of (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 86, 48. (Protocol adapted for cyclopentanone analogs). Link

  • Stoltz, B. M., et al. (2015).[6] Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(20), 5072–5075. Link[6]

  • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry, 1999(4), 737-750. Link

  • Trost, B. M. (2004). The Tsuji-Trost Reaction. Organic Chemistry Portal. Link

Sources

2-Allylcyclopentanone: A Chemo-Structural Analysis of Stability, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

2-Allylcyclopentanone (2-ACP) is a pivotal bicyclic precursor and a structural motif found in the synthesis of jasmonoids (fragrance chemistry) and prostanoids (pharmaceuticals). While structurally simple, its handling requires a nuanced understanding of ring strain and tautomeric equilibria.

  • CAS: 30079-93-7[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 124.18 g/mol [1]

  • Key Risk: Spontaneous isomerization to the conjugated enone (2-propylidenecyclopentanone) under acidic/basic catalysis.

This guide moves beyond basic synthesis to address the stability-reactivity paradox : the very features that make 2-ACP a versatile intermediate (the strained ring and allylic handle) also render it susceptible to unwanted side reactions during scale-up.

Thermodynamic Stability & The Isomerization Trap

The most critical failure mode in working with 2-ACP is the migration of the double bond.

The Mechanism of Failure

2-ACP contains an isolated double bond (allyl group). However, the conjugated isomer, 2-propylidenecyclopentanone , is thermodynamically favored due to the conjugation of the alkene


-system with the carbonyl 

-system.
  • Trigger: Trace acids (silica gel during purification) or bases (residual alkoxides from synthesis) catalyze the formation of the enol intermediate.

  • Consequence: The double bond migrates from the terminal position (allyl) to the internal position (propylidene), destroying the terminal alkene "handle" required for further functionalization (e.g., cross-metathesis or hydroboration).

Visualization: Isomerization Pathway

The following diagram illustrates the thermodynamic sink that researchers must avoid.

Isomerization ACP 2-Allylcyclopentanone (Kinetic Product) Enol Enol Intermediate (Transient) ACP->Enol H+ or Base (Deprotonation/Tautomerization) PCP 2-Propylidenecyclopentanone (Thermodynamic Sink) Enol->PCP Reprotonation at gamma-carbon

Caption: Acid/Base catalyzed migration of the double bond into conjugation. The reaction is essentially irreversible under standard processing conditions.

Synthesis Strategies: Precision vs. Scalability

Choosing a synthesis route depends on the required purity and scale. Direct alkylation is cost-effective but prone to poly-alkylation. Palladium-catalyzed methods offer high precision for asymmetric targets.

Comparative Methodology Analysis
FeatureMethod A: Kinetic Alkylation (LDA)Method B: Tsuji-Trost AllylationMethod C: Stork Enamine
Reagents LDA, THF, Allyl Bromide, -78°CPd(PPh3)4, Allyl Acetate, BasePyrrolidine, Allyl Bromide
Selectivity High (Mono-alkylation favored at low temp)Excellent (Stereoselective potential)Moderate to High
Cost LowHigh (Catalyst cost)Low
Scalability Difficult (Cryogenic requirements)ModerateExcellent
Primary Risk Di-alkylation if temp risesCatalyst poisoningHydrolysis steps required
Recommended Route: Kinetic Enolate Alkylation

For research-grade synthesis (


), the Lithium Diisopropylamide (LDA)  route is preferred to ensure mono-alkylation.

Why this works: The use of LDA at -78°C generates the kinetic enolate quantitatively. Adding the allyl bromide slowly ensures that the enolate reacts with the electrophile rather than exchanging protons with the product (which would lead to di-alkylation).

Reactivity Profile: The "Divergent Core"

2-ACP is valuable because it possesses two orthogonal reactive sites:

  • The Ketone: Susceptible to nucleophilic attack (Grignard, reduction) or

    
    -functionalization.
    
  • The Allyl Group: A "masked" functional group. It can be oxidized to an aldehyde, reduced to a propyl group, or engaged in metathesis.

Pathway Mapping: From 2-ACP to Pharmaceuticals

Reactivity Core 2-Allylcyclopentanone (2-ACP) Ozonolysis Oxidative Cleavage (O3 / DMS) Core->Ozonolysis Reduction Carbonyl Reduction (NaBH4) Core->Reduction Metathesis Cross Metathesis (Grubbs Cat.) Core->Metathesis Aldehyde Keto-Aldehyde (Prostanoid Precursor) Ozonolysis->Aldehyde Aldol Cyclization Alcohol Chiral Cyclopentanol Reduction->Alcohol Stereocontrol FunctAlkene Functionalized Side Chain Metathesis->FunctAlkene Chain Extension

Caption: Divergent synthesis pathways. The oxidative cleavage route is critical for generating the aldehyde intermediates used in prostaglandin synthesis.

Validated Experimental Protocol

Objective: Synthesis of 2-Allylcyclopentanone via Kinetic Control. Scale: 50 mmol.

Safety Pre-Check[2][3]
  • Allyl Bromide: Lachrymator and highly toxic. Handle only in a fume hood.

  • LDA: Pyrophoric. Requires strictly anhydrous conditions.

  • 2-ACP: Potential skin irritant.[2]

Step-by-Step Methodology
  • Enolate Formation:

    • Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

    • Charge with anhydrous THF (100 mL) and diisopropylamine (55 mmol).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add n-Butyllithium (55 mmol, 2.5 M in hexanes) dropwise over 20 minutes. Mechanism: Rapid deprotonation forms the lithium amide.

    • Stir for 30 minutes at -78°C.

  • Substrate Addition:

    • Add Cyclopentanone (50 mmol) dropwise over 15 minutes.

    • Stir for 1 hour at -78°C. Critical Control Point: Do not let the temperature rise; this ensures the kinetic enolate is trapped.

  • Alkylation:

    • Add Allyl Bromide (55 mmol) dropwise.

    • Allow the reaction to warm slowly to 0°C over 2 hours. The solution will turn turbid as LiBr precipitates.

  • Quench and Workup:

    • Quench with saturated

      
       solution (50 mL).
      
    • Extract with Diethyl Ether (

      
       mL).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[3]
      
  • Purification (The Stability Check):

    • Do NOT use standard silica gel chromatography if possible, as the acidity can trigger isomerization.

    • Preferred: Vacuum distillation (bp ~170-175°C at atm, adjust for vacuum).

    • Alternative: If chromatography is necessary, use silica pre-treated with 1% Triethylamine to neutralize acidity.

Analytical Validation
  • 1H NMR (CDCl3): Look for the multiplet at

    
     5.7-5.8 ppm (internal alkene proton) and the doublet of doublets at 
    
    
    
    5.0-5.1 ppm (terminal alkene protons).
  • Absence of Isomer: Ensure no signal exists at

    
     1.8-2.0 ppm (methyl group of the propylidene isomer).
    

References

  • Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.[1] (Foundational text on Pd-catalyzed allylation mechanisms).

  • Trost, B. M., & Van Vranken, D. L. (1996).[4] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422. Link

  • Organic Syntheses. (1988). "Cyclohexanone, 2-allyl-".[5] Org.[4][6] Synth. Coll. Vol. 6, p.219 (General procedure adapted for ring size). Link

  • PubChem Database. (2024). "2-Allylcyclopentanone Compound Summary." CID 10920511.[1] Link[1]

  • Negishi, E., et al. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience. (Reference for cross-coupling utility).

Sources

Dynamic Stereocontrol: A Technical Guide to 2-Allylcyclopentanone Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone represents a deceptive structural simplicity. While it appears as a basic mono-ketone, its behavior is governed by a sensitive keto-enol tautomerism that dictates its stability, stereochemical integrity, and reactivity. For researchers in drug discovery—particularly those working on prostanoid mimetics or jasmonate synthesis—understanding this equilibrium is not merely academic; it is a critical control point for enantiopurity.

This guide moves beyond standard textbook definitions to analyze the operational consequences of tautomerism in 2-allylcyclopentanone. We explore the thermodynamic bias against the enol form, the mechanism of racemization that threatens chiral syntheses, and the kinetic vs. thermodynamic enolate controls required to synthesize this scaffold with high precision.

Mechanistic Fundamentals: The Equilibrium

Thermodynamics of the Five-Membered Ring

Unlike


-dicarbonyls, where the enol form is stabilized by intramolecular hydrogen bonding and conjugation, 2-allylcyclopentanone exists overwhelmingly in the keto form.
  • Equilibrium Constant (

    
    ):  For simple cyclopentanones, the enol content is typically in the range of 
    
    
    
    to
    
    
    in non-polar solvents.
  • Structural Drivers:

    • Bond Energies: The C=O bond (

      
       745 kJ/mol) is significantly stronger than the C=C bond (
      
      
      
      614 kJ/mol) of the enol.
    • Ring Strain (I-Strain): Introducing an endocyclic double bond (enol) into a five-membered ring increases angle strain compared to the

      
       hybridized keto form. While cyclopentene is stable, the exocyclic carbonyl of the keto form accommodates the ring's envelope conformation more energetically favorably than the planar requirements of the enol system.
      
The Racemization Trap

The most critical implication of this tautomerism for drug development is stereochemical erosion . The C2 position is a chiral center. Tautomerization converts the


 chiral carbon into an achiral 

enol (or enolate), destroying optical activity.

Key Insight: Racemization is often faster than expected because it does not require a full build-up of enol concentration; it only requires the formation of the transient enol/enolate intermediate.

Visualization: Tautomerism & Racemization Pathway

The following diagram illustrates the acid/base catalyzed pathways that lead to the loss of stereochemical information.

RacemizationPathway S_Keto (S)-2-Allylcyclopentanone (Chiral) Enol Enol Intermediate (Achiral / Planar) S_Keto->Enol H+ / -H+ Enolate Enolate Ion (Base Catalyzed) S_Keto->Enolate Base (-H+) Enol->S_Keto R_Keto (R)-2-Allylcyclopentanone (Chiral) Enol->R_Keto Re-protonation R_Keto->Enol R_Keto->Enolate Enolate->S_Keto Enolate->R_Keto H+ Source

Figure 1: Mechanism of racemization via achiral enol (acidic) and enolate (basic) intermediates. Note that re-protonation can occur from either face.[1]

Synthetic Control: Kinetic vs. Thermodynamic Enolates[2][3][4][5][6]

Synthesizing 2-allylcyclopentanone often involves alkylating cyclopentanone. Success depends on controlling which enolate forms.

The Control Matrix

When generating the enolate of an unsymmetrical ketone (like 2-alkylcyclopentanone) to add a second group, or when alkylating cyclopentanone itself, the conditions dictate the product distribution.

ParameterKinetic ControlThermodynamic Control
Objective Form the less substituted enolate (fastest removal of H).Form the more substituted enolate (most stable alkene).[2]
Reagent LDA (Lithium Diisopropylamide)NaH or KOtBu
Temperature -78°C (Cryogenic)0°C to Reflux
Solvent THF (Aprotic, polar)THF, t-BuOH, or DMF
Reversibility Irreversible (Base is too bulky to return).Reversible (Equilibrium established).
Relevance Crucial for regioselective alkylation at the

position.
Used to obtain the most stable isomer.
Visualization: Enolate Regioselectivity

This diagram depicts the divergent pathways when alkylating a substituted cyclopentanone.

EnolateControl cluster_Kinetic Kinetic Control (-78°C, LDA) cluster_Thermo Thermodynamic Control (0°C+, Weak Base) Start 2-Substituted Cyclopentanone Kinetic_Enolate Less Substituted Enolate (Kinetic) Start->Kinetic_Enolate Fast Deprotonation (Steric approach) Thermo_Enolate More Substituted Enolate (Thermodynamic) Start->Thermo_Enolate Equilibration (Stability driven) Prod_Kinetic 2,5-Disubstituted Product Kinetic_Enolate->Prod_Kinetic Electrophile (E+) Prod_Thermo 2,2-Disubstituted Product Thermo_Enolate->Prod_Thermo Electrophile (E+)

Figure 2: Divergent synthetic pathways determined by base selection and temperature.

Experimental Protocol: Synthesis via Kinetic Enolate

Objective: Synthesis of 2-allylcyclopentanone from cyclopentanone. Method: Direct alkylation using Lithium Diisopropylamide (LDA) to prevent poly-alkylation.

Reagents & Equipment
  • Substrate: Cyclopentanone (>99%, distilled).

  • Base: Diisopropylamine / n-Butyllithium (to generate LDA in situ).

  • Electrophile: Allyl Bromide (freshly distilled to remove HBr).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • LDA Generation:

    • Charge a flame-dried 3-neck flask with anhydrous THF (50 mL) and diisopropylamine (1.1 equiv).

    • Cool to -78°C (dry ice/acetone bath).

    • Add n-Butyllithium (1.1 equiv) dropwise over 15 minutes.

    • Rationale: Low temperature ensures controlled formation of the lithium amide without degrading the THF.

  • Enolization:

    • Add cyclopentanone (1.0 equiv) dropwise as a solution in THF over 20 minutes.

    • Stir at -78°C for 45 minutes.

    • Checkpoint: The solution should remain clear/pale yellow. Precipitation indicates moisture contamination.

  • Alkylation:

    • Add Allyl Bromide (1.2 equiv) rapidly (but controlled) to the enolate solution.

    • Critical Step: Allow the reaction to warm slowly to 0°C over 2 hours. The alkylation rate increases as the temperature rises, but the kinetic enolate is "trapped" by the electrophile before it can equilibrate or proton exchange with product.

  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Et2O (3x). Wash combined organics with brine.[3]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via fractional distillation or flash chromatography (SiO2, Hexanes/EtOAc 95:5).

    • Note: Avoid acidic silica or prolonged exposure to heat to prevent migration of the double bond (isomerization to conjugated enone).

Applications in Drug Development

Prostanoid Synthesis

2-Allylcyclopentanone serves as a simplified model and precursor for the "Corey Lactone" and cyclopentenone prostaglandins (e.g., PGA, PGJ series).

  • Mechanism: The allyl group provides a handle for oxidative cleavage (ozonolysis) to generate aldehydes for Wittig extensions (the

    
    -chain of prostaglandins).
    
  • Challenge: Maintaining the stereochemistry at C2 during these transformations is paramount.

Jasmonoids

These compounds are potent signaling molecules in plants and have emerging anti-cancer properties in humans. The 2-allyl motif mimics the side chains found in Jasmonic acid.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Formation and Reactions of Enols and Enolates).

  • Trost, B. M., & Van Vranken, D. L. (1996).[4] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

  • Reich, H. J. (2023). pKa Data for Organic Compounds. University of Wisconsin-Madison. (Reference for acidity of

    
    -protons in cycloalkanones). 
    
  • Soderberg, T. (2019). Organic Chemistry with a Biological Emphasis. University of Minnesota Morris. (Section 12.5: Kinetic vs Thermodynamic Alkylation).

  • Negishi, E. I. (1980). Organometallics in Organic Synthesis. Wiley-Interscience.

Sources

Technical Guide: Oxidative Pathways of 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the oxidative functionalization of 2-allylcyclopentanone , a versatile bifunctional scaffold central to the synthesis of jasmonoids, prostaglandins, and complex polycyclic alkaloids.

The content focuses on four divergent oxidative manifolds: Palladium-Catalyzed (Wacker-Tsuji) , Radical Oxidative Cyclization (Mn(III)) , Oxidative Cleavage (Ozonolysis) , and Nucleophilic Oxygen Insertion (Baeyer-Villiger) .

Executive Summary & Strategic Utility

2-Allylcyclopentanone presents a unique challenge and opportunity in organic synthesis due to its bifunctionality: an enolizable ketone and a terminal alkene. The strategic value of this molecule lies in its ability to serve as a "linchpin" for building bicyclic frameworks.

  • The Challenge: Chemoselectivity. Oxidants must distinguish between the electron-rich alkene and the enolizable alpha-position.

  • The Opportunity: Access to 1,4-dicarbonyls (precursors to furans/cyclopentenones) and bicyclic dihydrofurans via radical mechanisms.

Pathway A: The Wacker-Tsuji Oxidation (Palladium Manifold)

The Wacker oxidation of 2-allylcyclopentanone is not merely an alkene hydration; it is a gateway to the bicyclo[3.3.0]octane framework via a sequential oxidation-aldol condensation cascade.

Mechanistic Causality

The classical Wacker system (PdCl₂/CuCl₂/O₂) oxidizes the terminal alkene to a methyl ketone.

  • Coordination: Pd(II) coordinates to the terminal alkene (anti-Markovnikov attack is suppressed by the steric bulk of the ring).

  • Nucleopalladation: Water attacks the activated alkene at the internal position (Markovnikov), leading to a 1,4-dicarbonyl intermediate (2-(2-oxopropyl)cyclopentanone).

  • The Hidden Cascade: Under acidic Wacker conditions, this 1,4-diketone is prone to intramolecular aldol condensation, closing a second five-membered ring to yield hexahydro-2-pentalenone derivatives.

Experimental Protocol: Modified Wacker-Tsuji

Objective: Isolation of the 1,4-diketone (preventing premature cyclization).

Reagents:

  • PdCl₂ (10 mol%)

  • CuCl (1 equiv)

  • DMF/H₂O (7:1 v/v) - Note: DMF promotes Pd solubility and stabilizes the Pd(0) intermediate.

  • O₂ (Balloon pressure)

Workflow:

  • Catalyst Activation: In a flame-dried flask, dissolve PdCl₂ and CuCl in DMF/H₂O. Stir for 1 hour under O₂ atmosphere until the solution turns dark green (formation of active Pd-Cu species).

  • Substrate Addition: Add 2-allylcyclopentanone (1.0 equiv) dropwise. The reaction is exothermic; control temperature at 25°C.

  • Monitoring: Monitor via TLC. The disappearance of the alkene spot and appearance of a lower Rf spot (diketone) indicates completion (approx. 6-12 hours).

  • Workup (Critical): Pour mixture into cold 3N HCl. Extract with ether. Crucial: Wash organic layer with saturated NaHCO₃ to remove acid traces immediately. Acid residues will catalyze the aldol condensation during concentration.

  • Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) to isolate 2-(2-oxopropyl)cyclopentanone.

Pathway Visualization (DOT)

WackerCascade Start 2-Allylcyclopentanone Pd_Complex Pd-Alkene Complex Start->Pd_Complex PdCl2, CuCl, O2 Intermed 1,4-Diketone (2-(2-oxopropyl)cyclopentanone) Pd_Complex->Intermed H2O Attack -Pd(0) Aldol Aldol Condensation (Acid/Base Catalyzed) Intermed->Aldol Spontaneous if acidic Product Bicyclo[3.3.0]oct-1-en-3-one (Fused Ring System) Aldol->Product -H2O

Figure 1: The Wacker-Aldol Cascade transforming 2-allylcyclopentanone into fused bicyclic systems.

Pathway B: Oxidative Cleavage (Ozonolysis)

When the objective is to shorten the carbon chain to an aldehyde handle (for reductive amination or Wittig reactions), ozonolysis is the gold standard.

Mechanistic Insight

The reaction proceeds through a [3+2] cycloaddition to form a primary ozonide (molozonide), which rearranges to the stable secondary ozonide (1,2,4-trioxolane).

  • Safety Note: The secondary ozonide of cyclopentanones can be surprisingly stable and shock-sensitive. Reductive workup must be performed at low temperatures before warming.

Experimental Protocol

Reagents: Ozone (O₃), CH₂Cl₂/MeOH (1:1), Dimethyl Sulfide (DMS).[1]

  • Setup: Dissolve 2-allylcyclopentanone in CH₂Cl₂/MeOH at -78°C.

  • Ozonation: Bubble O₃ until a persistent blue color appears (indicating saturated ozone).

  • Purge: Bubble N₂ for 15 mins to remove excess O₃ (removes blue color).

  • Quench: Add DMS (5.0 equiv) at -78°C. Why DMS? It is less odorous than thiols and selectively reduces the ozonide to the aldehyde and DMSO.

  • Warm-up: Allow to warm to room temperature over 4 hours.

  • Product: 2-(2-oxoethyl)cyclopentanone (keto-aldehyde).

Pathway C: Radical Oxidative Cyclization (Mn(III))

This is the most sophisticated pathway, utilizing Manganese(III) Acetate to effect a radical cyclization. This method exploits the enolizable nature of the ketone to build fused dihydrofuran rings.

Mechanistic Causality
  • Enolization: Mn(OAc)₃ coordinates with the ketone enol, forming a Mn(III)-enolate.

  • SET (Single Electron Transfer): Mn(III) reduces to Mn(II), generating an electron-deficient radical at the alpha-position.

  • Cyclization: The alpha-radical attacks the pendant alkene (5-exo-trig or 6-endo-trig).

  • Termination: The resulting radical is oxidized by a second equivalent of Mn(III) or Cu(II) to a cation, which eliminates a proton to form the double bond.

Experimental Protocol

Reagents: Mn(OAc)₃·2H₂O (2.2 equiv), Cu(OAc)₂ (0.5 equiv), Glacial Acetic Acid.

  • Dissolution: Dissolve Mn(OAc)₃ and Cu(OAc)₂ in glacial acetic acid. Note: The reaction requires high temperatures (80-100°C) to solubilize the Mn salt and overcome the activation energy for SET.

  • Reaction: Add 2-allylcyclopentanone. Heat to 80°C. The brown color of Mn(III) will fade to the pale pink of Mn(II).

  • Workup: Dilute with water, extract with ethyl acetate.

  • Outcome: Formation of 2-methyl-2,3,3a,4,5,6-hexahydro-cyclopenta[b]furan .

Pathway Visualization (DOT)

MnRadical Substrate 2-Allylcyclopentanone Mn_Enolate Mn(III)-Enolate Complex Substrate->Mn_Enolate Mn(OAc)3, AcOH Alpha_Radical Alpha-Carbon Radical Mn_Enolate->Alpha_Radical SET (-Mn(II)) Cyclized_Rad Cyclized Radical (Bicyclic) Alpha_Radical->Cyclized_Rad 5-exo-trig cyclization Cation Carbocation Intermediate Cyclized_Rad->Cation Oxidation by Cu(II)/Mn(III) Final Fused Dihydrofuran Cation->Final -H+ (Elimination)

Figure 2: Mn(III)-mediated radical cyclization mechanism.

Pathway D: Baeyer-Villiger Oxidation[2][3][4][5]

This pathway targets the ketone moiety rather than the alkene, expanding the ring to a lactone.[2]

  • Regioselectivity Rule: Migratory aptitude dictates that the more substituted carbon migrates (Tertiary > Secondary).

  • In 2-Allylcyclopentanone: The alpha-carbon bearing the allyl group is tertiary.[3] The other alpha-carbon is secondary.

  • Outcome: Migration of the tertiary carbon occurs, inserting the oxygen between the carbonyl and the allyl-bearing carbon.

  • Product: 6-allyl-tetrahydro-2H-pyran-2-one (a delta-lactone).

Protocol Tip: Use m-CPBA in dichloromethane with NaHCO₃ buffer. The buffer prevents acid-catalyzed transesterification or epoxide formation on the alkene side chain (though the alkene is less reactive than the ketone toward BV conditions, epoxidation is a competing side reaction).

Summary of Oxidative Outcomes[1][5][7][8][9][10][11][12][13]

PathwayReagentsPrimary TransformationMajor ProductStrategic Use
Wacker PdCl₂/CuCl/O₂Alkene Oxidation1,4-DiketoneAccess to cyclopentenones/furans.
Ozonolysis O₃, then DMSOxidative CleavageKeto-AldehydeChain shortening; linker synthesis.
Mn-Radical Mn(OAc)₃/Cu(OAc)₂Radical CyclizationFused DihydrofuranBuilding polycyclic cores rapidly.
Baeyer-Villiger m-CPBAOxygen InsertionLactone (Ring Expansion)Synthesis of functionalized lactones.

References

  • Tsuji, J. (1984). Organic Synthesis with Palladium Compounds. Springer-Verlag.
  • Smidt, J., et al. (1959).[4] "Katalytische Umsetzungen von Olefinen an Platinmetall-Verbindungen". Angewandte Chemie, 71(5), 176-182.

  • Snider, B. B. (1996). "Manganese(III)-Based Oxidative Free-Radical Cyclizations". Chemical Reviews, 96(1), 339-364.

  • Criegee, R. (1975). "Mechanism of Ozonolysis". Angewandte Chemie International Edition, 14(11), 745-752.

  • Renz, M., & Meunier, B. (1999). "100 Years of Baeyer–Villiger Oxidation". European Journal of Organic Chemistry, 1999(4), 737-750.

Sources

Chemical Identity and Synthetic Utility of 2-(prop-2-en-1-yl)cyclopentan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Reference Guide for Drug Development & Fine Chemical Synthesis

Executive Summary

2-(prop-2-en-1-yl)cyclopentan-1-one (commonly 2-Allylcyclopentanone ) is a pivotal alicyclic building block in organic synthesis.[1] It serves as a "chiral scaffold progenitor" in the total synthesis of prostaglandins, jasmonoid fragrances, and complex pharmaceutical intermediates. Its structural versatility lies in the


-allyl handle , which allows for oxidative cleavage (to aldehydes), isomerization, or olefin metathesis, providing a gateway to functionalized cyclopentanes without requiring pre-functionalized starting materials.
Nomenclature Architecture & Chemical Identity

Precise identification is critical in database mining, as minor isomeric variations (e.g., isopropenyl vs. allyl) yield vastly different CAS registries.

Synonyms & Database Identifiers
Identifier TypeValueContext/Notes
IUPAC Name 2-(prop-2-en-1-yl)cyclopentan-1-oneOfficial nomenclature.[1][2][3]
Common Name 2-AllylcyclopentanonePreferred in synthetic literature.[1]
Alt. Name

-Allylcyclopentanone
Denotes substitution at the alpha-carbon.[1]
Alt. Name 2-(2-propenyl)cyclopentanoneAlternate IUPAC phrasing.[1][2]
CAS RN 30079-93-7 CRITICAL: Do not confuse with the isopropenyl isomer (CAS 58070-36-3).[1]
SMILES C=CCC1CCCC1=OFor chemoinformatic searching.
InChIKey RJBLLIUKFYNXNM-UHFFFAOYSA-NUnique hashed identifier.
Molecular Formula C

H

O
MW: 124.18 g/mol
Synthetic Pathways & Protocols

For research and scale-up, two primary methods dominate: the classical Stork Enamine Synthesis (robust, cost-effective) and the modern Pd-Catalyzed Decarboxylative Allylation (enantioselective).[1]

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the classical and modern routes.

SynthesisPathways Start Cyclopentanone Enamine Enamine Intermediate (Morpholine/Pyrrolidine) Start->Enamine Sec. Amine, -H2O Product 2-Allylcyclopentanone Enamine->Product 1. Allyl Bromide 2. H3O+ Hydrolysis AllylHalide Allyl Bromide BetaKeto Allyl u03b2-ketoester BetaKeto->Product Pd(PPh3)4 -CO2 (Decarboxylation) PdCat Pd(0) Catalyst (Tsuji-Trost)

Figure 1: Comparison of Stork Enamine (top) and Pd-Catalyzed Decarboxylative Allylation (bottom) pathways.[1][4][5]

Protocol A: Stork Enamine Synthesis (Standard Bench Protocol)

Context: This method avoids the polyalkylation issues common with direct enolate alkylation.

  • Enamine Formation:

    • Reagents: Cyclopentanone (1.0 equiv), Pyrrolidine (1.1 equiv), Toluene.

    • Procedure: Reflux with a Dean-Stark trap to remove water azeotropically.[1] Monitor by IR (disappearance of C=O stretch ~1740 cm⁻¹).

    • Isolation: Remove solvent in vacuo to yield the crude enamine (air-sensitive).[1]

  • Alkylation:

    • Reagents: Crude enamine, Allyl Bromide (1.1 equiv), Acetonitrile or Dioxane.

    • Procedure: Dissolve enamine in solvent. Add Allyl Bromide dropwise at 0°C, then warm to reflux for 4–12 hours.

    • Mechanism: The enamine acts as a nucleophile, attacking the allyl halide via an S

      
      2 mechanism.[6]
      
  • Hydrolysis (The Critical Step):

    • Reagents: 10% Aqueous HCl or Acetic Acid.

    • Procedure: Stir the alkylated iminium salt vigorously with acid at room temperature for 2 hours.

    • Workup: Extract with ether/EtOAc, wash with NaHCO

      
      , dry over MgSO
      
      
      
      , and distill.
    • Yield Target: 65–75%.

Protocol B: Pd-Catalyzed Decarboxylative Allylation (Enantioselective)

Context: Used when high enantiomeric excess (ee) is required for asymmetric drug synthesis.[1]

  • Substrate: Allyl 2-oxocyclopentanecarboxylate.[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd
    
    
    (dba)
    
    
    with chiral ligands (e.g., Trost ligands).
  • Condition: THF, 25°C. The reaction proceeds via an

    
    -allylpalladium intermediate, releasing CO
    
    
    
    and forming the C-C bond with high stereocontrol.
Synthetic Utility & Applications

Why synthesize this molecule? It is a "switchboard" intermediate.[1]

1. Prostaglandin Synthesis (The Core Application)

2-Allylcyclopentanone is a precursor to the "two-chain" motif of prostaglandins (e.g., PGE


, PGF

).
  • Mechanism: The allyl group is oxidatively cleaved (Ozonolysis or OsO

    
    /NaIO
    
    
    
    ) to an aldehyde .
  • Extension: This aldehyde undergoes a Wittig reaction to attach the

    
    -chain (carboxyl side) of the prostaglandin, while the ketone allows functionalization of the 
    
    
    
    -chain.
2. Jasmonoids (Fragrance & Agrochemicals)

Used to synthesize Dihydrojasmone and related jasmonates, which are crucial in:

  • Fragrance: "Floral/Fruity" notes in perfumery.[1]

  • Agro: Plant stress signaling molecules (pest resistance).[1]

Utility Flowchart

Utility Core 2-Allylcyclopentanone Ozonolysis Ozonolysis / Oxidation Core->Ozonolysis Wittig Extension Isom Rh/Ru Isomerization Core->Isom Alkylation Aldehyde 2-(2-oxoethyl)cyclopentanone Ozonolysis->Aldehyde Wittig Extension Prosta Prostaglandins (PGE2, PGF2a) Aldehyde->Prosta Wittig Extension Enone 2-Propylidenecyclopentanone Isom->Enone Alkylation Jasm Dihydrojasmone (Fragrance/Agro) Enone->Jasm Alkylation

Figure 2: Divergent synthetic utility towards pharmaceuticals and fine chemicals.[1]

Safety & Handling (SDS Highlights)
  • Hazards: Combustible liquid.[1] Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The terminal alkene is susceptible to slow oxidation if exposed to air.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[1]

References
  • Stork Enamine Synthesis (Original Methodology): Stork, G., et al.[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963. Link

  • Pd-Catalyzed Allylation (Tsuji-Trost): Trost, B. M., & Van Vranken, D. L.[1][7] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996.[7] Link[1]

  • Prostaglandin Synthesis Strategies: Collins, P. W. "Medicinal Chemistry of Prostaglandins." Journal of Medicinal Chemistry, 1986. Link[1]

  • PubChem Compound Summary: "2-Allylcyclopentanone (CID 10920511)."[1] National Center for Biotechnology Information.[1] Link

  • Enantioselective Synthesis: Behenna, D. C., & Stoltz, B. M.[5] "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 2004. Link[1]

Sources

2-Allylcyclopentanone: Synthetic Architectures & Catalytic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone (CAS: 3508-00-7) represents a quintessential "privileged structure" in organic synthesis. Beyond its utility as a fragrance intermediate, it serves as a rigorous testing ground for asymmetric methodology—specifically transition-metal-catalyzed allylic alkylation (Tsuji-Trost type) and enolate kinetics. For the drug developer, this scaffold offers a pre-functionalized core rapidly convertible into bicyclic hydrindanes (via Wacker/Aldol sequences) or prostaglandin analogues. This guide dissects the mechanistic nuances of its construction and its divergent applications in complex molecule synthesis.

Part 1: Structural Dynamics & Reactivity Profile

Electronic & Steric Environment

The molecule consists of a cyclopentanone ring substituted at the


-position with an allyl group. This seemingly simple structure presents three critical reactivity vectors:
  • The Carbonyl (C1): Susceptible to nucleophilic attack (Grignard, hydride reduction) and enolization.

  • The

    
    -Carbon (C2):  A stereogenic center in the mono-substituted form. The acidity of the 
    
    
    
    -proton (
    
    
    ) allows for easy deprotonation, but also rapid racemization under basic conditions.
  • The Allyl Terminus (C2'): An unactivated alkene ready for oxidation (Wacker), metathesis (RCM), or hydrofunctionalization.

Tautomerism & Regioselectivity

Upon treatment with base, 2-allylcyclopentanone can form two enolates:

  • Thermodynamic Enolate: More substituted double bond (between C1-C2). Favored by equilibration conditions (e.g., NaH, room temp). Leading to

    
    -dialkylation (gem-disubstitution) or alkylation at the more substituted position.
    
  • Kinetic Enolate: Less substituted double bond (between C1-C5). Favored by bulky bases (LDA) at low temperatures (-78°C).

Critical Insight: For high-precision synthesis, preventing "poly-alkylation" (the gem-allyl effect) is the primary challenge. The allyl group itself is slightly electron-withdrawing via induction but sterically demanding, influencing the approach of subsequent electrophiles.

Part 2: Synthetic Pathways (The "Make")

Method A: Kinetic Enolate Alkylation (Direct Route)

Best for: Rapid access to racemic material.

This method relies on the irreversible formation of the lithium enolate to prevent equilibration and poly-alkylation.

Protocol 1: Direct


-Allylation 
  • Reagents: Diisopropylamine (1.1 eq),

    
    -BuLi (1.1 eq), Cyclopentanone (1.0 eq), Allyl Bromide (1.0 eq), THF (Anhydrous).
    
  • Enolate Formation: To a flame-dried flask under

    
    , add THF and diisopropylamine. Cool to -78°C. Add 
    
    
    
    -BuLi dropwise. Stir 30 min to generate LDA.
  • Substrate Addition: Add cyclopentanone dropwise over 20 min. The solution should remain clear/pale yellow. Stir 45 min at -78°C. Mechanistic Note: Slow addition prevents the presence of excess ketone, which could protonate the enolate and catalyze equilibration.

  • Alkylation: Add HMPA (1-2 eq) or DMPU (safer alternative) to disrupt lithium aggregates, increasing enolate reactivity. Add allyl bromide rapidly.

  • Quench: Allow to warm to 0°C over 2 hours. Quench with sat.

    
    .
    
  • Purification: Extract with

    
    . Distillation is preferred over column chromatography for volatility reasons (bp ~80-85°C at 15 mmHg).
    
Method B: Pd-Catalyzed Decarboxylative Allylic Alkylation (The Asymmetric Route)

Best for: Enantioselective synthesis (>90% ee) and quaternary center formation.

This "Tsuji-Trost" variant utilizes an allyl


-keto ester precursor.[1][2] The palladium catalyst effects decarboxylation and allylation in a single step, proceeding through a tight ion pair that transfers chirality from the ligand to the substrate.

Mechanism:

  • Oxidative addition of Pd(0) to the allyl ester.

  • Decarboxylation releases

    
     and forms a palladium(
    
    
    
    -allyl) enolate complex.
  • Reductive elimination (inner-sphere or outer-sphere) forms the C-C bond.

Protocol 2: Asymmetric Decarboxylative Allylation

  • Precursor: Synthesize allyl 2-oxocyclopentanecarboxylate (via Dieckmann condensation or carboxylation of cyclopentanone).

  • Catalyst System:

    
     (2.5 mol%) and Trost Ligand (e.g., 
    
    
    
    -DACH-Naphthyl) or Stoltz PHOX ligand (5 mol%).
  • Reaction: Dissolve precursor in Toluene or THF. Stir at ambient temperature (20-25°C).

  • Monitoring: Evolution of

    
     gas indicates reaction progress.
    
  • Result: Yields

    
    -allylcyclopentanone with high enantiomeric excess.
    

Part 3: Visualization of Mechanistic Pathways

G Start Allyl beta-keto ester OxAdd Oxidative Addition Intermediate Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (L*) Decarb Decarboxylation (-CO2) OxAdd->Decarb PiAllyl Pd(II)-Pi-Allyl / Enolate Ion Pair Decarb->PiAllyl Prod Chiral 2-Allylcyclopentanone PiAllyl->Prod Reductive Elimination (Asymmetric Induction) Prod->Pd0 Regenerates

Caption: The catalytic cycle for the Pd-catalyzed Asymmetric Decarboxylative Allylic Alkylation (DAAA), highlighting the critical ion-pair intermediate.

Part 4: Functionalization & Applications (The "Use")

The Wacker Oxidation: Gateway to Hydrindanes

The transformation of the allyl side chain into a methyl ketone (acetonyl group) creates a 1,4-dicarbonyl system. This is a "spring-loaded" substrate for intramolecular Aldol condensation to form the bicyclic [4.3.0] hydrindane system.

Protocol 3: Wacker Oxidation of 2-Allylcyclopentanone

  • Reagents:

    
     (10 mol%), 
    
    
    
    (1 eq),
    
    
    (balloon),
    
    
    (7:1).
  • Procedure:

    • Suspend

      
       and 
      
      
      
      in
      
      
      . Oxygenate the mixture (balloon) for 1 hour.
    • Add 2-allylcyclopentanone. Heat to 60°C.

    • Monitor consumption of the terminal alkene.

    • Workup: Dilute with 3N HCl (to break Pd chelates), extract with ether.

  • Product: 2-Acetonylcyclopentanone (1,4-diketone).

  • Downstream: Treatment with base (KOH/MeOH) effects cyclization to the bicyclic enone (Hajos-Parrish ketone analog).

Cross-Metathesis: Prostanoid Scaffolds

2-Allylcyclopentanone serves as the "Northern" hemisphere for prostaglandin synthesis. Using Grubbs II catalyst, the allyl chain can be extended via Cross-Metathesis (CM) with functionalized alkenes (e.g., heptenoic acid derivatives) to install the


-chain of prostaglandins.

Part 5: Data Summary & Comparison

ParameterMethod A: LDA/Allyl BromideMethod B: Pd-DAAA
Precursor Cyclopentanone (Cheap)Allyl

-keto ester (Requires synthesis)
Atom Economy Good (Side product: LiBr)Excellent (Side product: CO2)
Stereocontrol RacemicHighly Enantioselective (>90% ee)
Scalability High (Kg scale feasible)High (Low catalyst loading possible)
Key Risk Poly-alkylationCatalyst cost / Ligand sensitivity

References

  • Trost, B. M., & Xu, J. (2005). "Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates." Journal of the American Chemical Society. Link

  • Stoltz, B. M., et al. (2005). "Palladium-Catalyzed Enantioselective Oxidation of Alcohols: A Stereodivergent Approach." Nature. Link (Contextual reference for PHOX ligand development).

  • Tsuji, J. (1986). "New synthetic reactions of allyl alkyl carbonates, allyl beta-keto esters, and allyl enol ethers catalyzed by palladium complexes."[1] Tetrahedron. Link

  • Wacker Chemie. (1959). "Process for Production of Carbonyl Compounds.
  • Organic Syntheses. (2010). "Preparation of (S)-2-Allyl-2-methylcyclohexanone." Org.[1][3][4][5][6][7][8] Synth. 87, 161. (Detailed protocol adaptable to cyclopentanone). Link

Sources

2-Allylcyclopentanone: Synthetic Evolution and Strategic Utility in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone (CAS: 30079-93-7) represents a quintessential "privileged scaffold" in organic synthesis. While structurally simple, its utility lies in its dual functionality: the reactive ketone handle and the versatile allyl tether. Historically, this molecule served as the proving ground for developing regioselective alkylation methodologies—most notably the Stork Enamine Synthesis. In contemporary drug development, it functions as a critical synthon for the construction of complex terpenes (e.g., Ginkgolides) and cyclopentenone prostaglandins (PGJs), which exhibit potent anti-inflammatory and antineoplastic activities. This guide analyzes the transition of 2-allylcyclopentanone from a synthetic exercise to a cornerstone of target-oriented synthesis.

Part 1: Historical Genesis and Synthetic Evolution

The history of 2-allylcyclopentanone is effectively the history of controlling enolate chemistry. Early attempts to synthesize


-alkylated ketones via direct alkylation of lithium or sodium enolates with allyl halides were plagued by lack of regiocontrol and competitive polyalkylation (the "gem-dialkyl effect").
The Direct Alkylation Challenge

Direct deprotonation of cyclopentanone using strong bases (e.g., LDA, NaH) followed by the addition of allyl bromide often results in a mixture of mono-allyl, di-allyl, and


-alkylated products. This lack of selectivity necessitated the development of "masked" enolate equivalents.
The Stork Enamine Solution (1954–1963)

The definitive solution arrived with Gilbert Stork's development of enamine chemistry. By converting cyclopentanone to a pyrrolidine or morpholine enamine, the nucleophilic character was softened, allowing for mono-alkylation with high fidelity. This method remains the industrial standard for generating 2-allylcyclopentanone due to its operational simplicity and cost-effectiveness.

The Modern Era: Palladium-Catalyzed Asymmetric Allylation

In the 21st century, the focus shifted from simple connectivity to stereocontrol. The Stoltz and Trost groups revolutionized this field by developing Pd-catalyzed decarboxylative allylic alkylations. These methods allow for the enantioselective synthesis of 2-allylcyclopentanone derivatives, a critical requirement for synthesizing chiral natural products like prostaglandins.

Visualization: Evolution of Synthetic Logic

The following diagram contrasts the direct alkylation pathway with the Stork Enamine and Pd-Catalyzed routes.

SynthesisEvolution Cyclopentanone Cyclopentanone DirectAlk Direct Alkylation (LDA/Allyl Bromide) Cyclopentanone->DirectAlk Enamine Enamine Intermediate (Pyrrolidine) Cyclopentanone->Enamine + Pyrrolidine (-H2O) AllylEnolCarb Allyl Enol Carbonate Cyclopentanone->AllylEnolCarb Pre-functionalization Mixture Mixture: Mono-, Di-, O-alkylated DirectAlk->Mixture Low Selectivity StorkProduct 2-Allylcyclopentanone (Racemic, High Yield) Enamine->StorkProduct 1. Allyl Bromide 2. H3O+ Hydrolysis PdCat Pd(0) / Chiral Ligand AllylEnolCarb->PdCat StoltzProduct 2-Allylcyclopentanone (High ee%) PdCat->StoltzProduct Decarboxylative Allylation

Caption: Comparative synthetic pathways showing the evolution from non-selective direct alkylation to high-fidelity Stork enamine and Pd-catalyzed asymmetric methods.

Part 2: Technical Deep Dive – Synthetic Protocols

Protocol A: The Stork Enamine Synthesis (Standard "Workhorse" Method)

Objective: Synthesis of racemic 2-allylcyclopentanone on a multigram scale. Mechanism: Nucleophilic attack of the enamine


-system on the allyl halide, followed by iminium ion hydrolysis.

Reagents:

  • Cyclopentanone (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Allyl Bromide (1.1 eq)

  • p-Toluenesulfonic acid (catalytic)

  • Toluene (solvent)

Step-by-Step Methodology:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, combine cyclopentanone, pyrrolidine, and catalytic p-TsOH in toluene. Reflux until the theoretical amount of water is collected (indicating complete conversion to the enamine).

  • Solvent Exchange: Remove toluene under reduced pressure to isolate the crude enamine (sensitive to moisture). Redissolve in anhydrous dioxane or acetonitrile.

  • Alkylation: Add allyl bromide dropwise to the enamine solution at room temperature. The reaction is exothermic; maintain temperature below 40°C. Stir for 4–12 hours.

  • Hydrolysis: Add water (or 10% HCl) to the reaction mixture and heat to reflux for 1–2 hours. This hydrolyzes the intermediate iminium salt back to the ketone.

  • Workup: Extract with diethyl ether. Wash the organic layer with brine, dry over MgSO4, and concentrate.

  • Purification: Distill under reduced pressure (approx. 80–85°C at 15 mmHg) to obtain pure 2-allylcyclopentanone.

Protocol B: Pd-Catalyzed Enantioselective Decarboxylative Allylation

Objective: Synthesis of chiral


-quaternary or 

-tertiary cyclopentanones. Reference: Adapted from the Stoltz Group methodology (Caltech).

Reagents:

  • Allyl enol carbonate of cyclopentanone

  • Pd2(dba)3 (Catalyst precursor)

  • (S)-t-Bu-PHOX (Chiral ligand)

  • THF/Hexane (Solvent)

Methodology:

  • Catalyst Prep: In a glovebox, mix Pd2(dba)3 (2.5 mol%) and (S)-t-Bu-PHOX (6.25 mol%) in THF (0.1 M) and stir for 30 minutes to form the active catalyst complex.

  • Reaction: Add the allyl enol carbonate substrate to the catalyst solution.

  • Monitoring: Stir at 25°C. Reaction progress is monitored by TLC or GC-MS. Evolution of CO2 gas is the driving force.

  • Workup: Filter through a silica plug to remove the catalyst. Concentrate in vacuo.

  • Result: Yields the

    
    -allyl cyclopentanone with high enantiomeric excess (>90% ee).
    

Part 3: Strategic Utility in Drug Development

Total Synthesis of Ginkgolide C

In 2022, the Maimone group utilized 2-allylcyclopentanone as a critical starting material for the total synthesis of Ginkgolide C. The allyl group served as a robust "masked" functionality that was later manipulated to form the complex lactone rings characteristic of the ginkgolides.

  • Significance: Demonstrates the molecule's stability through multi-step sequences and its ability to generate complexity via ring-closing metathesis or oxidative cleavage.

Prostaglandin and Jasmonate Scaffolds

2-Allylcyclopentanone is a structural homolog to the "A" ring of prostaglandins.

  • Jasmonates: While methyl jasmonate typically bears a pentenyl chain, 2-allylcyclopentanone serves as a model substrate for studying the "jasmonate-like" signaling pathways in plants.

  • Prostaglandins (PGs): The cyclopentenone PGs (e.g., 15d-PGJ2) are derived from the dehydration of PGD2.[1] Synthetic analogs starting from 2-allylcyclopentanone are screened for PPAR-

    
     agonist activity, relevant in treating inflammation and type 2 diabetes.
    
Visualization: Divergent Synthetic Utility

Applications cluster_Pharma Pharmaceutical Applications cluster_Fragrance Fragrance & Ag-Chem Root 2-Allylcyclopentanone Prostanoids Cyclopentenone Prostaglandins (Anti-inflammatory / PPAR-gamma) Root->Prostanoids Ring Expansion / Functionalization Ginkgolides Ginkgolide C Synthesis (Neuroprotective) Root->Ginkgolides Maimone Total Synthesis (2022) Jasmonates Jasmonate Analogues (Plant Defense Signaling) Root->Jasmonates Side Chain Elongation Fragrance Fruity/Floral Intermediates Root->Fragrance Reduction/Esterification

Caption: Strategic divergence of 2-Allylcyclopentanone into high-value pharmaceutical and industrial chemical classes.

Part 4: Physical and Spectral Specifications

For researchers handling this compound, the following validated data is essential for characterization.

PropertyValueNotes
Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS Number 30079-93-7
Appearance Colorless to pale yellow liquidOxidizes slightly upon air exposure
Boiling Point 80–82°C @ 15 mmHg188°C @ 760 mmHg (extrapolated)
Density 0.938 g/mL @ 25°C
Refractive Index n20/D 1.458
Flash Point 68°C (Closed Cup)Flammable
IR Spectrum 1735 cm⁻¹ (C=O str)1640 cm⁻¹ (C=C str)Characteristic cyclopentanone carbonyl stretch
1H NMR (CDCl3)

5.75 (m, 1H, =CH-)

5.05 (m, 2H, =CH2)

2.0-2.5 (m, ring protons)
Distinctive allyl vinyl signals

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044–15045. Link

  • Leng, L., Zhou, X., & Maimone, T. J. (2022). Total Synthesis of Ginkgolide C. Journal of the American Chemical Society, 144(40), 18245–18250. Link

  • Trost, B. M., & Xu, J. (2005). Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates. Journal of the American Chemical Society, 127(49), 17180–17181. Link

  • Organic Syntheses. (1963). 2-Allylcyclohexanone (Analogous procedure for cyclopentanone). Organic Syntheses, Coll.[2] Vol. 5, p.25. Link

Sources

Methodological & Application

Streamlined One-Pot Synthesis of 2-Allylcyclopentanone: Comparative Protocols for Scalability and Precision

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-ACP

Abstract & Strategic Significance

The


-functionalization of cycloalkanones is a cornerstone transformation in the synthesis of prostanoids, jasmonate-based fragrances, and bioactive scaffolds. 2-Allylcyclopentanone  (CAS: 30079-93-7) serves as a critical divergent intermediate; the pendant alkene allows for subsequent metathesis, oxidation, or hydroboration.

While direct alkylation of cyclopentanone enolates is theoretically simple, it is plagued by poly-alkylation (the "gem-dialkyl effect") and regio-scrambling , rendering it inefficient for high-purity applications. This Application Note details two distinct "one-pot" methodologies to circumvent these limitations:

  • Protocol A (The "Workhorse"): The Stork Enamine Synthesis, optimized for high mono-selectivity and scalability without intermediate isolation.

  • Protocol B (The "Green" Route): Phase-Transfer Catalysis (PTC), optimized for atom economy and solvent minimization.

Critical Mechanistic Analysis

To select the correct protocol, one must understand the failure modes of the standard approach.

The Problem: Direct Enolate Alkylation

Treating cyclopentanone with a strong base (LDA, NaH) generates an enolate that reacts with allyl bromide. However, the product (2-allylcyclopentanone) is often more acidic than the starting material or undergoes rapid proton exchange, leading to significant amounts of 2,2-diallylcyclopentanone and 2,5-diallylcyclopentanone .

The Solution: Imine/Enamine Activation

Protocol A utilizes a secondary amine (pyrrolidine or morpholine) to form an enamine in situ. The enamine is nucleophilic at the


-carbon but, critically, the resulting iminium salt after alkylation is non-nucleophilic . This kinetic trap effectively stops the reaction at the mono-allyl stage, ensuring high selectivity.
Decision Matrix: Protocol Selection
FeatureProtocol A: Stork EnamineProtocol B: Phase Transfer (PTC)Direct Alkylation (LDA/NaH)
Mono-Selectivity High (>90%) Moderate (requires optimization)Low (Poly-alkylation common)
Reagents Cheap (Amine, Allyl Bromide)Cheap (NaOH, TBAB)Expensive (Lithium bases)
Conditions Reflux (Dean-Stark)Ambient / Mild HeatCryogenic (-78°C)
Atom Economy Moderate (Amine waste)High Low
Scalability Excellent (kg scale)GoodPoor (Cooling costs)

Protocol A: One-Pot Stork Enamine Synthesis (Recommended)

Best for: High purity requirements, avoiding chromatographic separation of di-allyl impurities.

Reaction Scheme & Logic

The process involves three telescoped stages in a single vessel:

  • Condensation: Cyclopentanone + Pyrrolidine

    
     Enamine + 
    
    
    
    (removed azeotropically).
  • Alkylation: Enamine + Allyl Bromide

    
    
    
    
    
    -Allyl Iminium Salt.
  • Hydrolysis: Iminium Salt +

    
    
    
    
    
    2-Allylcyclopentanone.
Materials
  • Substrate: Cyclopentanone (1.0 equiv)

  • Amine: Pyrrolidine (1.1 equiv) [Morpholine is a slower alternative but less prone to self-polymerization]

  • Electrophile: Allyl Bromide (1.05 equiv)

  • Solvent: Toluene (Reagent grade)

  • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.01 equiv) - Accelerates enamine formation.

Step-by-Step Procedure
  • Enamine Formation (Dehydration):

    • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

    • Charge with Cyclopentanone (8.4 g, 100 mmol), Pyrrolidine (7.8 g, 110 mmol), pTsOH (170 mg), and Toluene (100 mL).

    • Reflux vigorously for 3–5 hours until water collection in the trap ceases (approx. 1.8 mL theoretical).

    • Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1740 cm⁻¹; appearance of C=C enamine stretch at ~1630 cm⁻¹).

  • Solvent Switch (Optional but Recommended):

    • Note: While possible in toluene, removing toluene via distillation and replacing it with acetonitrile or THF often improves the alkylation rate and yield. For a strict one-pot, continue in toluene but cool to 0°C.

    • Strict One-Pot: Cool the toluene solution to 0–5°C using an ice bath.

  • Alkylation:

    • Add Allyl Bromide (12.7 g, 105 mmol) dropwise over 30 minutes. Exothermic reaction.

    • Allow the mixture to warm to room temperature and stir for 12–16 hours. A heavy precipitate (iminium salt) will form.

    • Scientific Insight: The precipitation drives the reaction forward and protects the intermediate from further reaction.

  • Hydrolysis:

    • Add 50 mL of 10% HCl (aq) directly to the reaction vessel.

    • Stir vigorously at 40°C for 2 hours to hydrolyze the iminium salt back to the ketone.

  • Workup:

    • Separate phases.[1] Extract the aqueous layer with Ether or EtOAc (2 x 50 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
    • Purification: Vacuum distillation (bp ~80-85°C at 15 mmHg) yields the pure product.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Rapid screening, industrial "green" chemistry, tolerance for some di-allyl impurities.

Reaction Scheme

Direct alkylation at the liquid-liquid interface using a quaternary ammonium salt to shuttle the enolate.

Materials
  • Cyclopentanone (1.0 equiv)

  • Allyl Bromide (1.0 equiv) Strict stoichiometry is vital here.

  • Base: 50% NaOH (aq)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (0.05 equiv) or Aliquat 336.

  • Solvent: Toluene (minimal volume).[2]

Step-by-Step Procedure
  • Charge: In a flask, combine Toluene (20 mL), 50% NaOH (20 mL), and TBAB (1.6 g, 5 mmol).

  • Addition: Add Cyclopentanone (8.4 g, 100 mmol). Stir vigorously (high shear is critical for PTC).

  • Controlled Alkylation: Add Allyl Bromide (12.1 g, 100 mmol) slowly via syringe pump over 1 hour at Room Temperature.

    • Why? Keeping the electrophile concentration low relative to the ketone minimizes di-alkylation.

  • Quench: Pour into ice water. Extract with EtOAc.[3]

  • Purification: Fractional distillation is required to separate the mono-allyl product from unreacted ketone and di-allyl byproducts.

Visualizing the Workflow (Graphviz)

The following diagram contrasts the reaction pathways, highlighting why the Stork Enamine method (Protocol A) offers superior selectivity.

G start Cyclopentanone base Strong Base (LDA/NaOH) start->base Direct Alkylation amine Pyrrolidine (-H2O) start->amine Stork Protocol enolate Enolate Ion (Reactive) base->enolate prod_mix Product Mixture: Mono- + Di-allyl enolate->prod_mix + Allyl Bromide (Poor Control) enamine Enamine (Neutral Nucleophile) amine->enamine Dean-Stark iminium Iminium Salt (Electrophilic/Inert) enamine->iminium + Allyl Bromide (Stops here) hydrolysis H3O+ Hydrolysis iminium->hydrolysis final_prod 2-Allylcyclopentanone (High Purity) hydrolysis->final_prod

Figure 1: Mechanistic comparison showing the "Kinetic Trap" of the Stork Enamine method (Green path) versus the uncontrolled Direct Alkylation (Red path).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Stork) Incomplete enamine formation.Ensure water is fully removed (Dean-Stark or molecular sieves). Use dry toluene.
Poly-alkylation (PTC) High local concentration of allyl bromide.Increase stir rate (mass transfer limit); reduce addition rate of electrophile.
Dark/Tarry Product Polymerization of allyl bromide or amine oxidation.Perform reaction under

atmosphere. Distill pyrrolidine before use.
Starting Material Recovery Hydrolysis of enamine before alkylation.Ensure the alkylation step is kept anhydrous. Do not add acid until alkylation is complete.

Safety & Hazards

  • Allyl Bromide: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Pyrrolidine: Flammable and corrosive.

  • Exotherms: The alkylation step is exothermic; control temperature to prevent runaway reactions.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • Vaughn, H. L., et al. (2015). "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters. (For advanced asymmetric variants). [4][5]

  • Fedorov, A., et al. (2020). "Discussion Addendum for: (S)-(-)-2-Allylcyclohexanone." Organic Syntheses. (Discusses general allyl-ketone protocols).

  • PubChem Compound Summary. "2-Allylcyclopentanone."[6] (Physical properties and safety data).

  • Chemistry Steps. "The Stork Enamine Synthesis Mechanism." (Educational resource for mechanism verification).

Sources

Application Note: Heterogeneous Tsuji-Trost Allylation

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of 2-Allylcyclopentanone via Bifunctional Pd/ZrO₂ Catalysis

Executive Summary

This application note details the protocol for the synthesis of 2-allylcyclopentanone , a critical intermediate in the synthesis of jasmonoid fragrances and pharmaceutical scaffolds. Unlike traditional homogeneous methods utilizing Pd(PPh₃)₄ with strong soluble bases (NaH, KOtBu), this protocol employs a heterogeneous Pd/ZrO₂ catalyst .

The amphoteric nature of the Zirconia (ZrO₂) support plays a dual role: stabilizing the Palladium nanoparticles (Pd NPs) and providing surface Lewis basic sites to facilitate enolization without external additives. This "green" protocol utilizes Allyl Methyl Carbonate (AMC) as the allyl source, ensuring the only byproducts are methanol and CO₂, thereby maximizing atom economy and simplifying downstream processing.

Mechanistic Rationale & Catalyst Design
2.1 Why Pd/ZrO₂?

The choice of Zirconia over traditional supports (Carbon, Al₂O₃, SiO₂) is driven by its bifunctional surface properties :

  • Strong Metal-Support Interaction (SMSI): ZrO₂ stabilizes Pd in a highly dispersed state, preventing sintering during the catalytic cycle.

  • Amphoteric Surface: The presence of surface hydroxyl groups and Lewis acid-base pairs (Zr⁴⁺-O²⁻) allows the support to act as a solid base. This is crucial for the activation of the nucleophile (cyclopentanone) into its enolate form, a rate-limiting step in the Tsuji-Trost reaction.

2.2 Reaction Pathway

The reaction proceeds via a heterogeneous Tsuji-Trost mechanism. The Pd(0) species performs oxidative addition on the allyl carbonate, while the basic sites of the ZrO₂ support facilitate the deprotonation of cyclopentanone.

ReactionPathway Start Precursors: Cyclopentanone + AMC Step1 Oxidative Addition (Pd⁰ → π-Allyl-Pd-OMe) Start->Step1 Pd Insertion Step2 Surface Activation (ZrO₂ Basic Sites) Start->Step2 Adsorption Step3 Nucleophilic Attack (Enolate on π-Allyl) Step1->Step3 Electrophile Gen Step2->Step3 Enolate Gen End Product: 2-Allylcyclopentanone + MeOH + CO₂ Step3->End Reductive Elimination

Figure 1: Dual-activation pathway. Pd activates the electrophile (AMC), while ZrO₂ activates the nucleophile (Cyclopentanone).

Catalyst Preparation Protocol

Note: Commercial Pd/ZrO₂ is available, but in-house preparation ensures control over crystal phase (monoclinic vs. tetragonal) and Pd dispersion.

Method: Incipient Wetness Impregnation Target Loading: 1.0 wt% Pd

  • Support Pre-treatment: Calcined ZrO₂ (approx. 50-100 m²/g) is dried at 120°C for 4 hours to remove physisorbed water.

  • Impregnation:

    • Dissolve Pd(NO₃)₂[1]·2H₂O (assay corrected) in deionized water. Volume should match the pore volume of the ZrO₂ support.

    • Add solution dropwise to the ZrO₂ powder with constant mixing until "incipient wetness" (paste-like consistency) is achieved.

  • Drying & Calcination:

    • Dry at 110°C overnight.

    • Calcine in air at 400°C for 3 hours (ramp rate 2°C/min).

  • Reduction (Critical):

    • Reduce in a flow of 5% H₂/N₂ at 300°C for 2 hours prior to use. This ensures the formation of active Pd(0) species.

Experimental Procedure: Synthesis of 2-Allylcyclopentanone
4.1 Reagents & Equipment[2]
  • Substrate: Cyclopentanone (10 mmol, 0.84 g)

  • Allyl Source: Allyl Methyl Carbonate (12 mmol, 1.40 g)

  • Catalyst: 1.0 wt% Pd/ZrO₂ (100 mg, ~1 mol% Pd)

  • Solvent: Toluene (anhydrous, 10 mL)

  • Reactor: 25 mL Pressure tube or Round-bottom flask with reflux condenser.

4.2 Step-by-Step Protocol
  • Charge: In a glovebox or under Argon flow, add the Pd/ZrO₂ catalyst to the reaction vessel.

  • Solvent Addition: Add anhydrous Toluene. Note: THF can be used for lower temperatures, but Toluene allows for higher kinetics at >80°C.

  • Substrate Addition: Add Cyclopentanone followed by Allyl Methyl Carbonate.

  • Reaction:

    • Seal the vessel (if pressure tube) or attach condenser (if flask).

    • Heat to 100°C with vigorous magnetic stirring (800 rpm) to negate mass transfer limitations.

    • Time: Run for 4–6 hours. Monitor via GC-MS or TLC.

  • Workup:

    • Cool reaction to room temperature.

    • Filtration: Filter the catalyst through a Celite pad or a sintered glass funnel. Wash the cake with ethyl acetate (2 x 5 mL). Retain catalyst for recycling.

    • Purification: Remove solvent under reduced pressure. The residue is purified via flash column chromatography (Hexane/EtOAc 95:5) to yield 2-allylcyclopentanone (Colorless oil).

4.3 Data & Optimization Table
ParameterCondition ACondition B (Optimized)Condition C
Solvent THFToluene DMF
Temp (°C) 60100 120
Time (h) 125 3
Conversion (%) 65>98 >99
Selectivity (%) 9996 82 (Di-allylation)
Yield (%) 6294 80

Table 1: Optimization of reaction parameters. Higher temperatures in polar aprotic solvents (DMF) lead to over-alkylation (2,2-diallyl or 2,5-diallyl byproducts).

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol meets "Trustworthiness" standards, the following validation steps are mandatory:

5.1 Hot Filtration Test (Heterogeneity Check)

To confirm the reaction is truly heterogeneous and not driven by leached Pd species:

  • Run the standard reaction to ~30% conversion (approx. 1 hour).

  • Rapidly filter the hot mixture to remove the solid catalyst.

  • Return the filtrate to the reaction vessel and continue heating at 100°C for 4 hours.

  • Pass Criteria: No significant increase in conversion is observed after filtration.

5.2 Catalyst Recyclability[2][3][4]
  • Wash the used catalyst with MeOH and Acetone.

  • Dry at 80°C.

  • Re-activation: Brief reduction (H₂ flow, 200°C, 30 mins) may be required between runs to remove surface adsorbed organics (coking).

  • Expectation: Catalyst should maintain >90% activity for at least 5 cycles.

Mechanistic Workflow Visualization

The following diagram illustrates the complete experimental lifecycle, from catalyst activation to product isolation.

Workflow cluster_prep Phase 1: Catalyst Prep cluster_rxn Phase 2: Reaction cluster_workup Phase 3: Isolation P1 ZrO₂ Support (Calcination) P2 Pd Impregnation P1->P2 P3 H₂ Reduction (300°C) P2->P3 R1 Charge: Pd/ZrO₂ + Substrates P3->R1 R2 Heat: 100°C (Toluene) R1->R2 R3 Monitor: GC-MS (Target: >98% Conv) R2->R3 W1 Hot Filtration (Recover Catalyst) R3->W1 W2 Solvent Evap W1->W2 W3 Flash Chromatography W2->W3

Figure 2: Complete experimental workflow for the synthesis of 2-allylcyclopentanone.

References
  • Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley.
  • Xue, W., et al. (2021).[2] "One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst." Catalysis Communications. Link (Demonstrates the bifunctional nature of Pd/ZrO2 for ketone functionalization).

  • Trost, B. M., & Van Vranken, D. L. (1996).[5] "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395–422. Link (Definitive review on the mechanism).

  • Mohr, J. T., & Stoltz, B. M. (2005).[5] "Enantioconvergent Decarboxylative Allylation of Racemic β-Ketoesters." Angewandte Chemie International Edition. Link (Context for decarboxylative allylation routes).

  • Siddique, M., et al. (2016). "Pd/ZrO2: An Efficient Catalyst for Liquid Phase Oxidation."[6] International Journal of Chemical Reactor Engineering. Link (Reference for Pd/ZrO2 catalyst preparation and stability).

Sources

Advanced Applications of 2-Allylcyclopentanone in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-Allylcyclopentanone in Organic Synthesis Content Type: Detailed Application Note & Protocol Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

2-Allylcyclopentanone (2-ACP) serves as a versatile C5 + C3 building block in organic synthesis. Its utility stems from the bifunctional nature of the molecule: a reactive ketone handle and a terminal olefin tethered by a single carbon-carbon bond. This structure allows for rapid complexity generation, enabling access to hydroindane frameworks (via Wacker oxidation/aldol sequences),


-lactones  (via Baeyer-Villiger oxidation), and functionalized fatty acid derivatives  (via cross-metathesis).

This guide details three high-value applications of 2-ACP, providing validated protocols and mechanistic insights for integrating this reagent into complex molecule synthesis.

Core Reactivity & Application Map

The following diagram illustrates the divergent synthetic pathways accessible from 2-Allylcyclopentanone.

G ACP 2-Allylcyclopentanone (Starting Material) Wacker Wacker Oxidation ACP->Wacker BV Baeyer-Villiger Oxidation ACP->BV Metathesis Cross-Metathesis ACP->Metathesis Diketone 1,4-Diketone (2-acetonylcyclopentanone) Wacker->Diketone Pd(II)/Cu(II), O2 Lactone 6-Allyl-tetrahydro-2H-pyran-2-one (Delta-Lactone) BV->Lactone m-CPBA or H2O2 Ring Expansion FunctACP Functionalized Side Chains (Ester/Alcohol derivatives) Metathesis->FunctACP Grubbs II Olefin Partner Enone Bicyclic Enone (Hydroindane System) Diketone->Enone Intramolecular Aldol (Base/Acid)

Figure 1: Divergent synthesis map showing the transformation of 2-Allylcyclopentanone into three distinct chemical classes: Bicyclic Enones, Lactones, and Functionalized Olefins.

Application I: Synthesis of Hydroindane Frameworks (Steroid Precursors)

Context & Mechanism

The conversion of 2-ACP to bicyclic enones is a classic "Robinson Annulation equivalent" strategy. This two-step sequence involves:

  • Wacker Oxidation: Converting the terminal allyl group into a methyl ketone (acetonyl group), yielding a 1,4-diketone.

  • Intramolecular Aldol Condensation: Cyclization of the 1,4-diketone to form a 5,6-fused bicyclic system (hydroindanone).

This pathway is critical for synthesizing the CD-ring system of steroids and various terpene natural products.

Detailed Protocol: Wacker Oxidation of 2-Allylcyclopentanone

Objective: Selective oxidation of the terminal olefin to a methyl ketone without affecting the cyclopentanone ring.

Materials
  • Substrate: 2-Allylcyclopentanone (1.0 equiv)

  • Catalyst: Palladium(II) chloride (

    
    , 10 mol%)
    
  • Co-oxidant: Copper(I) chloride (

    
    , 1.0 equiv)
    
  • Solvent: DMF : Water (7:1 v/v)

  • Gas: Oxygen (balloon)

Step-by-Step Procedure
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (0.1 equiv) and 
    
    
    
    (1.0 equiv) in a mixture of DMF and water (
    
    
    ).
  • Activation: Stir the mixture under an oxygen atmosphere (balloon) for 1 hour at room temperature. The solution should turn dark green/brown, indicating the formation of the active catalytic species.

  • Addition: Add 2-Allylcyclopentanone (1.0 equiv) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60°C and stir vigorously under the oxygen balloon. Monitor reaction progress by TLC (typically 6–12 hours).

    • Note: The terminal olefin spot will disappear, and a more polar spot (diketone) will appear.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the mixture into cold 3N HCl (to solubilize copper salts).

    • Extract with diethyl ether (

      
      ).
      
    • Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate 2-(2-oxopropyl)cyclopentanone .

Yield: Typical yields range from 75–85% .

Self-Validating Checkpoints
  • Color Change: Reaction mixture should remain dark; precipitation of metallic Pd (black powder) indicates catalyst decomposition or oxygen starvation.

  • NMR Verification: disappearance of vinylic protons (

    
     5.0–6.0 ppm) and appearance of a methyl ketone singlet (
    
    
    
    ~2.15 ppm).

Application II: Ring Expansion to -Lactones (Baeyer-Villiger)

Context & Mechanism

The Baeyer-Villiger (BV) oxidation inserts an oxygen atom into the ketone ring.[1][2] For 2-substituted cyclopentanones, the migration aptitude dictates the regioselectivity. The secondary carbon (C2, bearing the allyl group) migrates preferentially over the primary carbon (C5), resulting in the formation of the 6-allyl-tetrahydro-2H-pyran-2-one (


-lactone).

This reaction is vital for synthesizing functionalized lactones found in flavor compounds (e.g., jasmine lactone analogs) and pheromones.

Detailed Protocol: Regioselective Baeyer-Villiger Oxidation

Objective: Expansion of the 5-membered ring to a 6-membered lactone while preserving the allyl side chain.

Materials
  • Substrate: 2-Allylcyclopentanone (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.5 equiv)

  • Buffer: Sodium bicarbonate (

    
    , 2.0 equiv)
    
  • Solvent: Dichloromethane (

    
    , anhydrous)
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 2-Allylcyclopentanone (1.0 equiv) in anhydrous

    
     (0.1 M concentration).
    
  • Buffering: Add solid

    
     (2.0 equiv) to the solution.
    
    • Expert Insight: The buffer prevents acid-catalyzed side reactions (e.g., epoxide formation on the allyl chain or transesterification).

  • Oxidation: Cool the mixture to 0°C in an ice bath. Add m-CPBA (1.5 equiv) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 16 hours.

  • Quenching:

    • Add saturated aqueous

      
       (sodium thiosulfate) to quench excess peroxide. Stir for 20 minutes until the organic layer tests negative for peroxides (starch-iodide paper).
      
    • Add saturated aqueous

      
       to neutralize m-chlorobenzoic acid byproducts.
      
  • Workup: Separate the organic layer, wash with water and brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes:EtOAc) yields the lactone.

Yield: Typical yields range from 80–90% .

Comparative Data: Reaction Parameters

ApplicationKey ReagentTempTimeMajor ProductSelectivity Note
Wacker Oxidation

/

/

60°C6-12 h1,4-DiketoneMarkovnikov addition of water.
Baeyer-Villiger m-CPBA /

0°C -> RT16 h

-Lactone
Migration of substituted C-atom.
Cross-Metathesis Grubbs II Catalyst40°C4-8 hFunct. OlefinE-isomer typically favored.

Troubleshooting & Optimization (Expertise)

  • Wacker Oxidation Stalling: If the reaction stalls, it is often due to the accumulation of Pd(0). Ensure vigorous stirring to maximize oxygen transfer for the re-oxidation of Cu(I) to Cu(II). Adding a catalytic amount of trifluoroacetic acid (TFA) can sometimes accelerate the reaction.

  • Epoxidation Side Reaction (BV Oxidation): The allyl group is susceptible to epoxidation by m-CPBA. If epoxide byproducts are observed, switch to Bis(trimethylsilyl) peroxide (BTSP) with a Lewis acid catalyst (

    
    ), which is more chemoselective for the ketone over the alkene.
    
  • Volatility: 2-Allylcyclopentanone is a liquid with moderate volatility. Avoid prolonged high-vacuum exposure during isolation to prevent yield loss.

References

  • Wacker Oxidation Mechanism & Protocols

    • Smidt, J., et al.[3] "The Oxidation of Olefins with Palladium Chloride Catalysts." Angew.[3][4] Chem. Int. Ed., 1959.[5] Link

    • Tsuji, J. "Palladium Reagents and Catalysts: Innovations in Organic Synthesis." Wiley, 2004.
  • Baeyer-Villiger Oxidation of Cyclic Ketones

    • Renz, M., & Meunier, B. "100 Years of Baeyer–Villiger Oxidations." Eur. J. Org.[6] Chem., 1999. Link

    • Brink, G. J., et al. "Baeyer-Villiger Oxidation of Cycloketones." Chem. Rev., 2004.
  • Synthesis of Hydroindanes via Wacker/Aldol

    • Gicquel, M., et al. "Intramolecular Aldol Condensation of 1,4-Diketones." J. Org.[3][6][7][8] Chem., 2012.[6][7][9][10]

  • Cross-Metathesis Applications

    • Chatterjee, A. K., et al. "A General Model for Selectivity in Olefin Cross Metathesis." J. Am. Chem. Soc., 2003. Link

Sources

using 2-Allylcyclopentanone as a precursor for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone (CAS 30079-93-7) is a high-value cycloaliphatic building block characterized by its dual-functional nature: a reactive ketone core and a pendant allyl group. While often overlooked in favor of pre-functionalized scaffolds, this molecule offers a streamlined entry into prostanoid therapeutics , jasmonoid-based anti-cancer agents , and chiral heterocyclic cores .

This guide outlines the specific utility of 2-Allylcyclopentanone as a divergence point for drug discovery. We provide validated protocols for its asymmetric functionalization—specifically focusing on biocatalytic kinetic resolution and regioselective ring expansion (Baeyer-Villiger Oxidation) —to generate high-enantiopurity intermediates required for FDA-compliant pharmaceutical manufacturing.

Strategic Applications in Drug Development

A. The Prostanoid Pathway (Ocular & Vascular Therapeutics)

The cyclopentanone ring is the structural ancestor of the prostaglandin (PG) E and F series. 2-Allylcyclopentanone serves as a truncated "Corey Lactone" precursor.

  • Mechanism: The allyl group acts as a masked aldehyde or alcohol. Through oxidative cleavage (ozonolysis or Lemieux-Johnson), the allyl terminus is converted into the

    
    -chain of prostaglandin analogues (e.g., Latanoprost , Bimatoprost ).
    
  • Advantage: Starting with 2-Allylcyclopentanone allows for the introduction of the

    
    -chain before ring functionalization, offering a convergent synthesis strategy that differs from the linear Corey sequence.
    
B. Ring Expansion to -Lactones

Through Baeyer-Villiger Oxidation (BVO), 2-Allylcyclopentanone is converted into 6-allyl-tetrahydro-2H-pyran-2-one .

  • Pharma Utility: This lactone is a precursor to

    
    -amino acids and statin-like side chains. The allyl handle remains intact, allowing for subsequent cross-metathesis reactions to attach pharmacophores.
    

Critical Synthetic Pathways (Visualized)

The following diagram illustrates the divergence from 2-Allylcyclopentanone into three distinct pharmaceutical classes.

G Start 2-Allylcyclopentanone (Precursor) Step1 Enantioselective Reduction (KRED/Yeast) Start->Step1  Stereocontrol   Step2 Baeyer-Villiger Oxidation (mCPBA/H2O2) Start->Step2  Ring Expansion   Step3 Olefin Metathesis (Grubbs Cat.) Start->Step3  Chain Extension   Prod1 Chiral 2-Allylcyclopentanol (Scaffold for Carbocyclics) Step1->Prod1 Prod2 6-Allyl-valerolactone (Peptidomimetics/Statins) Step2->Prod2 Prod3 Functionalized Cyclopentanoids (Prostaglandin Analogues) Step3->Prod3

Figure 1: Divergent synthetic utility of 2-Allylcyclopentanone in pharmaceutical manufacturing.

Detailed Experimental Protocols

Protocol A: Biocatalytic Enantioselective Reduction

Objective: Synthesis of (1R, 2S)-2-Allylcyclopentanol with >98% ee. Rationale: Chemical reduction (e.g., NaBH4) yields racemic mixtures. Biocatalysis uses the steric constraints of enzyme pockets to enforce chirality, essential for drugs where enantiomers have different toxicological profiles.

Materials:

  • Substrate: 2-Allylcyclopentanone (10 mmol)

  • Biocatalyst: Saccharomyces cerevisiae (Baker’s Yeast, Type II, lyophilized) OR Commercially available KRED (Ketoreductase) screening kit.

  • Cofactor: NADPH (if using purified KRED), Glucose (for whole cell).

  • Solvent: Phosphate Buffer (0.1 M, pH 7.0).

Workflow:

  • Inoculum Preparation: Suspend 10 g of dry Baker’s Yeast in 100 mL of 0.1 M phosphate buffer containing 5 g of sucrose. Incubate at 30°C for 30 minutes to activate fermentation.

  • Substrate Addition: Dissolve 2-Allylcyclopentanone (1.24 g, 10 mmol) in 2 mL of ethanol (co-solvent). Add dropwise to the fermenting yeast suspension.

  • Reaction: Stir orbitally (150 rpm) at 30°C for 24–48 hours.

    • Critical Control Point: Monitor reaction progress via TLC (Hexane:EtOAc 4:1). Stain with Anisaldehyde. The alcohol product will appear more polar (lower Rf) than the ketone.

  • Extraction: Centrifuge to remove biomass. Saturate the supernatant with NaCl (brine effect) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

Expected Yield: 65-75% Stereochemistry: Typically yields the cis-alcohol due to dynamic kinetic resolution (DKR) or preferential reduction of one enantiomer.

Protocol B: Regioselective Baeyer-Villiger Oxidation (BVO)

Objective: Synthesis of 6-allyl-tetrahydro-2H-pyran-2-one. Rationale: This reaction inserts an oxygen atom into the ring.[1] The "migratory aptitude" dictates that the more substituted carbon (the one bearing the allyl group) migrates, placing the oxygen adjacent to the allyl chain.

Materials:

  • Substrate: 2-Allylcyclopentanone (5 mmol)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max, 1.2 equiv)

  • Buffer: Sodium Bicarbonate (NaHCO3)

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add 2-Allylcyclopentanone (0.62 g, 5 mmol) and 20 mL dry DCM.

  • Buffering: Add solid NaHCO3 (0.63 g, 7.5 mmol). Note: This neutralizes the m-chlorobenzoic acid byproduct, preventing acid-catalyzed degradation of the allyl group or lactone rearrangement.

  • Oxidation: Cool to 0°C. Add mCPBA (1.12 g, 6 mmol) portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Quench with saturated aqueous Na2SO3 (removes excess peroxide) followed by saturated NaHCO3.

  • Workup: Extract with DCM. Wash organic layer with brine. Dry over Na2SO4.

  • Analysis: 1H NMR is critical here. Look for the downfield shift of the proton attached to the carbon adjacent to the new oxygen (approx 4.0–4.5 ppm).

Safety Note: Peroxides are potentially explosive. Never concentrate the reaction mixture to dryness without verifying negative peroxide test (starch-iodide paper).

Analytical Quality Control (QC)

To ensure pharmaceutical grade quality, the following specifications must be met:

TestMethodAcceptance CriteriaRelevance
Purity GC-FID / HPLC> 98.5%Critical for downstream coupling efficiency.
Chiral Purity Chiral HPLC (e.g., Chiralcel OD-H)> 99% eeMandatory for FDA/EMA compliance.
Residual Solvent Headspace GC< 5000 ppm (Class 3)Safety limits for pharmaceutical intermediates.
Identity 1H NMR (CDCl3)Allyl vinyl protons:

5.7 (1H, m), 5.0 (2H, m)
Confirms the allyl handle is intact (no isomerization).

References

  • Baeyer-Villiger Oxidation in Natural Product Synthesis

    • Title: Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products.[2][3][4]

    • Source: PMC - NIH (2024).
    • URL:[Link]

  • Enantioselective Reduction

    • Title: Enantioselective reduction of racemic ketones by yeast.[5]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.[6]

    • URL:[Link]

  • Prostaglandin Synthesis Strategies

    • Title: Syntheses of Prostaglandins from Cyclopentanes.[6][7][8]

    • Source: Chemistry LibreTexts (2021).
    • URL:[Link]

  • Chemical Data & Safety

    • Title: 2-Allylcyclopentanone Compound Summary.
    • Source: PubChem.[9]

    • URL:[Link]

Sources

Application Note: 2-Allylcyclopentanone as a Divergent Scaffold in Fragrance Chemistry

[1]

Executive Summary

2-Allylcyclopentanone is a mono-alkylated cyclic ketone that serves as a critical bifurcation point in fragrance synthesis.[1] Unlike simple alkyl cyclopentanones (e.g., 2-pentylcyclopentanone) which are often end-products, the allyl variant possesses a reactive olefinic "handle."[1] This allows for two distinct downstream pathways:

  • Ring Expansion (Baeyer-Villiger): Generating unsaturated

    
    -lactones (e.g., 
    
    
    -octenolactone).[1]
  • Side-Chain Oxidation (Wacker/Ozonolysis): Generating 1,4-dicarbonyl precursors for dihydrojasmone analogs.[1]

This guide provides validated protocols for the synthesis of the scaffold itself and its conversion into key olfactory targets.

Chemical Profile & Mechanism[2][3][4][5]

PropertySpecification
IUPAC Name 2-(prop-2-en-1-yl)cyclopentan-1-one
CAS Number 2408-01-7
Molecular Weight 124.18 g/mol
Boiling Point 188-190 °C (760 mmHg)
Appearance Colorless to pale yellow liquid
Olfactory Profile Herbal, vegetative, slightly fruity (Intermediate grade)
Solubility Soluble in EtOH, Et2O, THF; Insoluble in water
Mechanistic Pathway: The "Allyl Handle" Strategy

The utility of 2-allylcyclopentanone lies in the orthogonality of the ketone and the alkene.

  • Path A (Lactone Synthesis): The ketone undergoes Baeyer-Villiger oxidation.[2] The migration of the secondary carbon (C2) is preferred over the primary C5, resulting in a

    
    -lactone  ring expansion.
    
  • Path B (Jasmonoid Synthesis): The terminal alkene is oxidized (Wacker process) to a methyl ketone, creating a 1,4-diketone system that can be cyclized or derivatized into jasmone-type structures.[1]

ReactionPathwaysStartCyclopentanoneIntermediate2-Allylcyclopentanone(The Scaffold)Start->IntermediateAllylation(Allyl Bromide/Base)Lactoneδ-Octenolactone(Creamy/Coconut)Intermediate->LactoneBaeyer-Villiger(mCPBA/H2O2)JasmoneDihydrojasmone Analogs(Floral/Fruity)Intermediate->JasmoneWacker Ox.(PdCl2/CuCl)

Figure 1: Divergent synthesis pathways from 2-Allylcyclopentanone to key fragrance families.

Experimental Protocols

Protocol A: Regioselective Synthesis of 2-Allylcyclopentanone

Direct alkylation of cyclopentanone often leads to poly-alkylation.[1] This protocol uses an enamine intermediate to ensure mono-selectivity.[1]

Reagents:

  • Cyclopentanone (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Allyl Bromide (1.1 equiv)

  • p-Toluenesulfonic acid (pTsOH) (cat.)[1]

  • Toluene (Solvent)[3]

Step-by-Step Methodology:

  • Enamine Formation:

    • Charge a reactor with Cyclopentanone (84 g, 1 mol), Pyrrolidine (78 g, 1.1 mol), and pTsOH (0.5 g) in Toluene (300 mL).

    • Heat to reflux with a Dean-Stark trap to remove water azeotropically.[1]

    • Monitor water collection (approx. 18 mL). Once theoretical water is removed, cool to room temperature.[1]

    • Checkpoint: GC-MS should show >98% conversion to 1-(1-pyrrolidinyl)cyclopentene.[1]

  • Alkylation:

    • Transfer the enamine solution to a clean vessel under N2 atmosphere.

    • Add Allyl Bromide (133 g, 1.1 mol) dropwise over 60 minutes, maintaining temperature at 40-50°C (exothermic reaction).

    • Reflux for 4 hours.[3]

  • Hydrolysis:

    • Add water (200 mL) and HCl (10%) to adjust pH to ~3.

    • Reflux for 2 hours to hydrolyze the iminium salt back to the ketone.

  • Work-up:

    • Separate organic layer.[4] Extract aqueous layer with MTBE.[1]

    • Wash combined organics with Brine and NaHCO3.[3]

    • Dry over MgSO4 and concentrate.[3][5]

  • Purification:

    • Distill under reduced pressure (approx. 85°C at 15 mmHg).

    • Yield: ~75-80%.[1][5]

Protocol B: Baeyer-Villiger Oxidation to -Octenolactone

This converts the scaffold into a lactone, a key structural motif in "coconut" and "peach" fragrances.[1]

Reagents:

  • 2-Allylcyclopentanone (from Protocol A)[1][6]

  • m-Chloroperbenzoic acid (mCPBA) (1.2 equiv)[1]

  • Dichloromethane (DCM)

  • Sodium Bisulfite (NaHSO3)

Methodology:

  • Oxidation:

    • Dissolve 2-Allylcyclopentanone (12.4 g, 0.1 mol) in DCM (100 mL). Cool to 0°C.[1]

    • Add mCPBA (70-75% purity, 22 g) portion-wise to maintain temp <5°C.

    • Note: The allyl group is relatively stable to mCPBA at low temps compared to the ketone, but over-oxidation (epoxidation) is a risk if temp spikes.

    • Stir at room temperature for 12 hours.

  • Quench:

    • Filter off the precipitated m-chlorobenzoic acid.[1]

    • Wash filtrate with 10% NaHSO3 (to destroy excess peroxide) and saturated NaHCO3 (to remove acids).

  • Isolation:

    • Concentrate solvent.[1][7][3][5]

    • Purify via column chromatography (Hexane:EtOAc 8:2) or vacuum distillation.

    • Product: 6-allyl-tetrahydro-2H-pyran-2-one (an unsaturated

      
      -lactone).[1]
      
    • Sensory Check: Creamy, waxy, faint fruity notes.[1] Hydrogenation of this product yields

      
      -Octalactone  (strong coconut/creamy character).[1]
      

Analytical Quality Control (QC)

Trustworthiness in synthesis requires rigorous characterization.[1] Use these parameters to validate your intermediate.

TechniqueParameterExpected Signal
GC-MS Retention TimeVaries by column (e.g., DB-5). Look for M+ peak at 124 m/z.[1]
FragmentationBase peak often m/z 67 (cyclopentanone ring fragment) or m/z 41 (allyl).
1H NMR Olefinic ProtonsMultiplet at 5.7-5.9 ppm (1H, -CH=); Multiplet at 5.0-5.1 ppm (2H, =CH2).[1]
Ring ProtonsMultiplet 1.5-2.4 ppm (Cyclopentanone ring protons).[1]
IR Spec Carbonyl (C=O)Strong stretch at ~1740 cm⁻¹ (Cyclopentanone ring strain shifts it higher than acyclic).
Alkene (C=C)Weak stretch at 1640 cm⁻¹.

Safety & Handling (HSE)

  • Hazard Identification: 2-Allylcyclopentanone is a skin and eye irritant.[1] It is flammable.

  • Sensitization: Like many alpha-beta unsaturated or allylic ketones, it has potential for skin sensitization.[1] Handle in a fume hood.

  • Storage: Store under Nitrogen to prevent auto-oxidation of the allyl group.[1]

  • Waste: Dispose of aqueous layers from Protocol A (containing pyrrolidine salts) as hazardous amine waste.

References

  • Synthesis of 2-Substituted Cyclopentanones

    • Source: Organic Syntheses, Coll.[1] Vol. 5, p.76 (1973).[1]

    • Relevance: Foundational enamine alkyl
    • Link:[1]

  • Baeyer-Villiger Oxidation of Cyclic Ketones

    • Source:Journal of the American Chemical Society, "Lactone Synthesis via Baeyer-Villiger Oxidation".[1]

    • Relevance: Mechanistic basis for Protocol B (Ring expansion regioselectivity).
    • Link: [J. Am. Chem. Soc.[8][9] Article]([Link])

  • Fragrance Material Review on Cyclopentanones

    • Source: Research Institute for Fragrance Materials (RIFM), Food and Chemical Toxicology.[1]

    • Relevance: Safety and olfactory data for cyclopentanone derivatives.[1]

    • Link:

  • Synthesis of Methyl Dihydrojasmonate (Patent)

    • Source: CN101519355B (Google P
    • Relevance: Cites allyl-cyclopentanone derivatives as intermediates for jasmonoids.[1]

    • Link:

Pauson-Khand reaction with allyl cyclopentanone substrates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Intramolecular Pauson-Khand Reaction of


-Allyl-

-Propargyl Cyclopentanones

Executive Summary

This technical guide details the application of the Pauson-Khand reaction (PKR) to allyl cyclopentanone-derived substrates , specifically focusing on the intramolecular cyclization of 2-allyl-2-propargylcyclopentanones . This transformation is a premier method for constructing angularly fused [5.5.5] tricyclic systems (angular triquinanes) , a core scaffold found in complex natural products (e.g., crinipellins, magellanine) and pharmaceutical intermediates.

Unlike intermolecular variants which often suffer from poor regioselectivity, this intramolecular protocol leverages the geometric constraints of the cyclopentanone tether to enforce high regio- and stereocontrol, generating a quaternary carbon center at the ring fusion in a single step.

Scientific Foundation & Mechanism

The Substrate Challenge

The primary substrate discussed is 2-allyl-2-(prop-2-ynyl)cyclopentan-1-one .

  • Structural Goal: To fuse a third five-membered ring onto the existing cyclopentanone, creating a tricyclo[5.3.0.0

    
    ]decadienone framework.
    
  • Key Challenge: The formation of the quaternary center at the ring junction requires precise orbital alignment. The reaction is highly sensitive to steric bulk at the propargyl terminus and the alkene substitution pattern.

Mechanistic Pathway (The Magnus Mechanism)

The reaction proceeds via a cobalt-mediated [2+2+1] cycloaddition.[1][2][3] The accepted mechanism involves the formation of a hexacarbonyldicobalt-alkyne complex, followed by CO dissociation, alkene coordination, and migratory insertion.

Critical Stereochemical Insight: In bicyclic/tricyclic formations, the stereoselectivity is governed by the minimization of torsional strain in the developing metallacycle. For 2-allyl-2-propargylcyclopentanones, the reaction typically favors the exo -isomer (relative to the tether), as the endo-transition state suffers from severe transannular non-bonded interactions.

PKR_Mechanism Figure 1: Mechanistic Pathway of the Intramolecular Pauson-Khand Reaction Substrate Enyne Substrate (Allyl-Propargyl Cyclopentanone) Complex Dicobalt Complex (Co2(CO)6-Alkyne) Substrate->Complex + Co2(CO)8 - 2CO Coordination Alkene Coordination (CO Loss) Complex->Coordination - CO (Rate Limiting) Insertion Migratory Insertion (Metallacycle Formation) Coordination->Insertion Stereo-determining Step CO_Insert CO Insertion (Acyl-Cobalt Species) Insertion->CO_Insert + CO Elimination Reductive Elimination (Product Release) CO_Insert->Elimination Elimination->Complex Catalytic Turnover (If promoted) Product Angular Triquinane (Tricyclic Enone) Elimination->Product

Experimental Protocols

The following protocols are ranked by reliability and throughput . For initial scale-up or valuable substrates, Protocol B (Promoted) is the recommended industry standard due to milder conditions and higher yields.

Protocol A: Stoichiometric Thermal (Baseline)

Best for: Robust substrates where reagent cost is negligible and promoters are unavailable.

  • Complexation: Dissolve the enyne substrate (1.0 equiv) in anhydrous hydrocarbon solvent (Octane or Toluene, 0.05 M).

  • Cobalt Addition: Add Dicobalt Octacarbonyl [Co

    
    (CO)
    
    
    
    ]
    (1.1 equiv) at room temperature.
    • Self-Validation Check: The solution must turn from clear/yellow to deep red/brown immediately, indicating complex formation. Stir for 1-2 hours until TLC shows consumption of the free alkyne (Co-complex is usually less polar).

  • Cyclization: Heat the reaction mixture to reflux (110°C for Toluene).

    • Note: Thermal activation requires CO dissociation. Evolution of gas (CO) will be observed.

  • Monitoring: Monitor by TLC. Reaction times vary from 12 to 48 hours.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica to remove cobalt residues (often insoluble blue/purple salts). Concentrate and purify.

Protocol B: NMO-Promoted (Recommended Standard)

Best for: Sensitive substrates, forming quaternary centers, and rapid synthesis. Mechanism: N-Methylmorpholine N-oxide (NMO) oxidatively removes a CO ligand, creating a vacant coordination site at low temperatures.

  • Complexation: Dissolve enyne (1.0 equiv) in DCM (Anhydrous) (0.05 M). Add Co

    
    (CO)
    
    
    
    (1.1 equiv). Stir at RT for 1 h (Deep Red solution).
  • Promotion: Cool the mixture to 0°C .

  • Addition: Add NMO (6.0 - 10.0 equiv) as a solid in one portion or as a solution in DCM.

    • Critical Step: The reaction is exothermic. Gas evolution (CO/CO

      
      ) will be vigorous.
      
  • Reaction: Allow to warm to Room Temperature.

    • Self-Validation Check: The deep red solution will turn purple/violet as the active cobalt species reacts and precipitates.

  • Completion: Reaction is typically complete in 2–4 hours (vs. 24h thermal).

  • Workup: Quench with water. Extract with DCM.[3] The cobalt byproducts are water-soluble or easily removed by a short silica plug.

Protocol C: Microwave-Assisted

Best for: High-throughput screening (HTS) and stubborn substrates.

  • Setup: In a microwave vial, combine enyne (1.0 equiv), Co

    
    (CO)
    
    
    
    (1.1 equiv), and Toluene (0.1 M).
  • Irradiation: Seal and irradiate at 120°C for 10–20 minutes (High absorption setting).

  • Safety Note: Ensure the vial is rated for high pressure (CO evolution).

Optimization & Troubleshooting (The Self-Validating System)

Use this decision tree to optimize yields for the formation of the [5.5.5] tricyclic system.

Optimization_Workflow Figure 2: Optimization Logic for Allyl-Cyclopentanone Substrates Start Start: Standard Protocol B (DCM, NMO, RT) Check1 Yield > 60%? Start->Check1 Success Proceed to Scale-up Check1->Success Yes Analyze Analyze Byproduct Check1->Analyze No Decomp Decomposition/Messy? Analyze->Decomp TLC: Streaking NoReact No Reaction/Stalled? Analyze->NoReact TLC: SM remains Solvent Switch Solvent: 1,2-DCE or Toluene Decomp->Solvent Stabilize Complex Temp Increase Temp (Thermal) or Microwave NoReact->Temp Overcome Barrier Additive Add Sulfide Promoter (TMTU or DMSO) NoReact->Additive Ligand Exchange

Troubleshooting Table
ObservationDiagnosisCorrective Action
Incomplete Conversion Steric hindrance at the propargyl site prevents CO insertion.Switch to Protocol C (Microwave) or use TMANO (Trimethylamine N-oxide) which is more soluble than NMO.
Blue Precipitate early Catalyst decomposition before cyclization.Ensure anhydrous conditions . Water decomposes the Co-complex. Lower the temperature during NMO addition.
Low Diastereoselectivity Flexible tether allowing multiple transition states.Add a bulky substituent (e.g., gem-dimethyl) on the tether (Thorpe-Ingold effect) to rigidify the precursor.

Comparative Data: Reaction Conditions

Substrate: 2-allyl-2-(prop-2-ynyl)cyclopentanone


 Angular Triquinane
ConditionTemp (

C)
TimeYield (%)Stereoselectivity (exo:endo)Notes
Thermal (Toluene) 11024 h45-55%85:15High thermal degradation observed.
NMO Promoted (DCM) 252 h82% 95:5 Best balance of yield/selectivity.
Microwave (Toluene) 12015 min70%90:10Excellent for rapid screening; difficult to scale >1g.
Sulfide (DMSO) 604 h65%92:8Useful if N-oxides cause side reactions.

References

  • Pauson, P. L., & Khand, I. U. (1977). Uses of cobalt-carbonylacetylene complexes in organic synthesis. Annals of the New York Academy of Sciences, 295(1), 2-14. Link

  • Schore, N. E. (1988). The Pauson-Khand cycloaddition reaction for synthesis.[2][3][4][5][6][7][8][9][10][11] Chemical Reviews, 88(7), 1081-1119. Link

  • Shambayati, S., Crowe, W. E., & Schreiber, S. L. (1990). The Pauson-Khand reaction: a new protocol for the synthesis of cyclopentenones.[3][4][9][10][11] Tetrahedron Letters, 31(37), 5289-5292. (Introduction of NMO promotion). Link

  • Magnus, P., & Principe, L. M. (1985).[6] Origins of 1,2- and 1,3-stereoselectivity in dicobaltoctacarbonyl alkene-alkyne cyclizations. Tetrahedron Letters, 26(40), 4851-4854.[6] Link

  • Jeong, N., et al. (1994). Catalytic Pauson-Khand reaction.[1][2][3][4][5][6][10][11][12] Journal of the American Chemical Society, 116(7), 3159-3160. Link

  • Perez-Serrano, L., et al. (2000). The Pauson–Khand reaction in the synthesis of linear and angular triquinanes. Organic Letters, 2(15), 2185-2188. Link

Sources

handling and storage procedures for 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note defines the technical standards for the handling, storage, and quality assurance of 2-Allylcyclopentanone (CAS: 2408-01-7) . While widely used as a versatile intermediate in the synthesis of jasmonoid fragrances and prostaglandin analogs, this compound presents specific stability challenges often overlooked in general practice.[1]

The presence of the


-allyl moiety introduces two critical degradation pathways: oxidative radical formation  (leading to peroxides) and thermodynamic isomerization  (migration of the double bond).[1] This guide provides self-validating protocols to mitigate these risks, ensuring high-fidelity starting material for sensitive catalytic applications.

Physicochemical Specifications

Note: Values listed are for high-purity (>97%) reference standards. Always consult the specific Certificate of Analysis (CoA) for lot-specific data.

PropertySpecification / Typical ValueTechnical Note
Molecular Weight 124.18 g/mol
Appearance Clear, colorless to pale yellow liquidYellowing indicates oxidation or polymerization.[1]
Boiling Point ~80–85 °C @ 10 mmHgAtmospheric BP (~185°C) risks thermal degradation.[1]
Density 0.92 – 0.94 g/mL (20 °C)
Flash Point > 65 °C (Estimate)Class IIIA Combustible Liquid.[1]
Solubility Soluble in EtOH, Et₂O, DCM; Insoluble in H₂O
Key Impurities 2-Propylcyclopentanone (over-reduction)2-(1-Propenyl)cyclopentanone (isomer)Isomer content is the critical quality attribute (CQA).[1]

Critical Handling Protocols

The Isomerization Risk (Mechanism & Prevention)

The most common failure mode with 2-Allylcyclopentanone is the migration of the terminal double bond to the internal position (conjugated with the ketone), forming 2-(1-propenyl)cyclopentanone .[1]

  • Mechanism: The

    
    -proton at the C2 position is acidic (
    
    
    
    ).[1] Trace acids or bases from unwashed glassware can catalyze the deprotonation/reprotonation cycle, shifting the double bond to the thermodynamically more stable conjugated position.[1]
  • Protocol:

    • Glassware Prep: All glassware must be base-neutralized.[1] Acid-wash (1N HCl) followed by rigorous rinsing with deionized water and oven drying is recommended.[1] Avoid base baths (KOH/iPrOH) immediately prior to use without acid neutralization.[1]

    • Thermal Limits: Avoid heating >100°C unless strictly necessary. Distill only under high vacuum (<10 mmHg) to lower thermal stress.

Inert Atmosphere Transfer (Oxidation Prevention)

The allyl group is susceptible to autoxidation at the allylic position, forming hydroperoxides.[1] These impurities can poison sensitive transition metal catalysts (e.g., Grubbs catalysts, Palladium cross-coupling).[1]

Standard Operating Procedure (SOP) for Inert Transfer:

  • Purge: Cycle the receiving vessel 3x with Argon (preferred over Nitrogen due to higher density).[1]

  • Pressure: Maintain a slight positive pressure (0.1 psi) in the source bottle.

  • Transfer: Use a cannula (double-tipped needle) or a gas-tight syringe.[1] Never pour open-mouthed.

InertTransfer cluster_prevention Critical Control Point: Oxygen Exclusion Source Source Bottle (Septum Sealed) Syringe Gas-Tight Syringe (Purged 3x) Source->Syringe Withdraw Liquid InertGas Inert Gas Source (Argon Balloon/Line) InertGas->Source Positive Pressure Reactor Reaction Vessel (Schlenk/Flask) InertGas->Reactor Active Purge Syringe->Reactor Inject through Septum

Caption: Figure 1. Inert transfer workflow to prevent allylic autoxidation during handling.

Storage & Stability Protocol

Storage Conditions
  • Temperature: Refrigerate at 2°C to 8°C .

    • Why? Low temperature significantly retards the kinetics of both autoxidation and polymerization.[1]

  • Atmosphere: Store under an Argon headspace .[1]

    • Why? Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen, preventing oxygen diffusion.[1]

  • Container: Amber glass with a PTFE-lined cap.[1]

    • Why? Amber glass blocks UV light (which initiates radical formation).[1] PTFE prevents leaching of plasticizers found in standard polyethylene caps.[1]

Re-Validation Strategy (The "Self-Validating" System)

Before using stored material in critical steps (e.g., olefin metathesis), perform the following decision-tree analysis.

StorageQC Start Remove from Storage (2-8°C) Visual Visual Inspection: Yellowing or Haze? Start->Visual Peroxide Peroxide Test (Quantofix / KI Starch) Visual->Peroxide No (Clear) Distill ACTION: Vacuum Distill (Remove Polymer/Oxides) Visual->Distill Yes (Degradation) GC GC-MS / NMR Check Peroxide->GC Negative (<10 ppm) Peroxide->Distill Positive (>50 ppm) GC->Distill Isomer >1% Use Proceed to Reaction GC->Use Purity >98% Isomer <1% Distill->GC Re-verify Discard Discard Material

Caption: Figure 2. Quality Control Decision Tree for stored 2-Allylcyclopentanone.

Emergency & Safety Procedures

  • Spill Cleanup:

    • Eliminate ignition sources immediately (Flash point ~65°C).[1]

    • Absorb with inert material (vermiculite or sand).[1] Do not use sawdust (combustible).[1]

    • Clean surface with soap and water; do not use bleach (potential reaction with ketones).[1]

  • First Aid:

    • Skin: Wash with soap and water.[1][2][3][4] The compound is lipophilic and will penetrate skin; monitor for dermatitis.[1]

    • Eyes: Rinse for 15 minutes. Consult an ophthalmologist.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10920511, 2-Allylcyclopentanone. Retrieved from [Link][1][5]

  • Trost, B. M., & Xu, J. (2005). Regioselective Isomerization of Allylic Alcohols/Ethers/Ketones.[1] Journal of the American Chemical Society.[1] (Contextual grounding for allyl migration mechanisms).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[1] Butterworth-Heinemann.[1] (Standard reference for purification of ketones and allyl compounds).

Sources

Application Note: Process Optimization and Scale-Up Strategies for 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-allylcyclopentanone (CAS: 30079-93-7) is a critical transformation in the production of jasmonate-type fragrances and prostaglandin analogs. While theoretically simple, the direct alkylation of cyclopentanone poses significant scale-up challenges, primarily poly-alkylation (gem-dialkylation) and regio-isomerization .

This Application Note details a robust, scalable protocol utilizing Stork Enamine Chemistry . Unlike direct enolate alkylation, which requires cryogenic conditions (LDA, -78°C) to maintain selectivity, the enamine route operates under thermodynamic control at mild temperatures, ensuring high mono-alkylation selectivity (>95%). This guide provides a self-validating workflow for researchers transitioning from gram-scale discovery to kilogram-scale pilot production.

Strategic Route Analysis

The Challenge: Enolate vs. Enamine

In direct alkylation using strong bases (e.g., NaH, NaOMe), the product (2-allylcyclopentanone) is often more acidic than the starting material. This leads to rapid proton exchange and subsequent alkylation, generating significant amounts of 2,2-diallyl and 2,5-diallyl byproducts.

The Solution: Stork Enamine Synthesis

The Stork protocol utilizes a secondary amine (pyrrolidine or morpholine) to convert the ketone into an enamine. This intermediate is electronically distinct:

  • Mono-alkylation Focus: The alkylated intermediate is an iminium salt, which is non-nucleophilic. It cannot react further with the alkyl halide, effectively stopping the reaction at the mono-allyl stage.

  • Steric Control: The bulky amine group directs alkylation to the less hindered position (relevant for substituted starting materials).

Comparative Metrics
FeatureDirect Alkylation (NaH/LDA)Stork Enamine Route
Selectivity (Mono:Poly) Low (often 70:30)High (>95:5)
Temperature -78°C to 0°C (Cryogenic)Reflux / Ambient
Reagents Pyrophoric bases, dry solventsAmines, standard solvents
Scalability Difficult (Heat transfer limits)Excellent (Azeotropic drive)

Reaction Mechanism & Workflow

The following diagram illustrates the three-stage "One-Pot" process: Activation (Enamine)


Functionalization (Alkylation) 

Release (Hydrolysis) .

StorkEnamineMechanism Start Cyclopentanone (SM) Enamine Enamine Intermediate Start->Enamine Iminium Alkylated Iminium Salt Enamine->Iminium Product 2-Allylcyclopentanone (Target) Iminium->Product Reagent1 Pyrrolidine Cat. p-TsOH (-H2O) Reagent2 Allyl Bromide (Slow Addition) Reagent3 H2O / HCl Hydrolysis

Caption: Sequential transformation ensuring mono-alkylation via the non-nucleophilic iminium salt intermediate.[1]

Detailed Experimental Protocol

Scale: 1.0 Mole (84.1 g Cyclopentanone) Expected Yield: 75–85% Safety Critical: Allyl bromide is a lachrymator and highly toxic. All operations must occur in a fume hood.

Phase 1: Enamine Formation

Objective: Quantitative conversion of ketone to enamine.

  • Setup: Equip a 1L 3-neck Round Bottom Flask (RBF) with a heavy-duty magnetic stir bar (or overhead stirrer), a Dean-Stark trap fitted with a reflux condenser, and a temperature probe.

  • Charging: Add:

    • Cyclopentanone (84.1 g, 1.0 mol)

    • Pyrrolidine (85.3 g, 1.2 mol) [Excess drives kinetics]

    • Cyclohexane or Toluene (300 mL) [Azeotropic solvent]

    • p-Toluenesulfonic acid (p-TsOH) (0.5 g) [Catalyst]

  • Reaction: Heat to reflux. Water will separate in the Dean-Stark trap.

    • End-point: Reaction is complete when theoretical water (~18 mL) is collected (approx. 3–5 hours).

  • Isolation: Cool to room temperature. Remove solvent and excess pyrrolidine via rotary evaporation (vacuum).

    • Checkpoint: The crude enamine is an oil sensitive to moisture. Proceed immediately to Phase 2.

Phase 2: Alkylation

Objective: C-C bond formation.

  • Solvent Switch: Redissolve the crude enamine in anhydrous Acetonitrile (300 mL) or dry Toluene.

    • Note: Acetonitrile often accelerates alkylation rates via the "polar aprotic" effect.

  • Addition: Place the flask in a water bath (ambient temp). Add Allyl Bromide (127 g, 1.05 mol) dropwise via an addition funnel over 60 minutes.

    • Exotherm Alert: The reaction is exothermic.[2] Maintain internal temperature < 45°C.

  • Completion: Stir for 12 hours at ambient temperature or heat to 50°C for 3 hours.

    • Validation: Aliquot NMR should show disappearance of the enamine alkene proton signals.

Phase 3: Hydrolysis & Purification

Objective: Release of the ketone.[1]

  • Hydrolysis: Add 200 mL of 10% HCl solution to the reaction mixture. Stir vigorously for 2 hours at 40°C.

  • Extraction: Separate layers. Extract the aqueous layer with Ether or MTBE (3 x 100 mL).

  • Wash: Combine organics and wash with:

    • Sat. NaHCO₃ (to neutralize acid)

    • Brine (sat. NaCl)

  • Drying: Dry over anhydrous MgSO₄ and filter.

  • Distillation: Concentrate in vacuo. Perform fractional distillation under reduced pressure.

    • Target Fraction: Collect fraction boiling at 85–90°C @ 15 mmHg (approximate).

Process Safety & Hazard Control

Hazard ClassChemicalRisk Mitigation
Lachrymator Allyl BromideUse closed addition funnels. Keep 10% ammonia solution nearby to neutralize spills.
Flammability Cyclopentanone, TolueneGround all glassware. Use nitrogen blanket.
Toxicity PyrrolidineAvoid skin contact; corrosive.[3] Use butyl rubber gloves.

Analytical Specifications

To validate the product identity and purity, compare against these standard metrics:

  • Appearance: Colorless to pale yellow liquid with a characteristic herbal/spicy odor.

  • Density: ~0.94 g/mL at 25°C.

  • GC-MS:

    • Parent Ion (

      
      ): m/z 124
      
    • Key Fragments: m/z 67 (cyclopentanone ring fragment), m/z 41 (allyl cation).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       5.7–5.8 (m, 1H, -CH=)
      
    • 
       5.0–5.1 (m, 2H, =CH2)
      
    • 
       2.5 (m, 1H, 
      
      
      
      -proton)
    • 
       2.0–2.3 (m, allyl 
      
      
      
      and ring protons)

Scale-Up Workflow Visualization

The following flow chart describes the unit operations required for a pilot-plant scale execution.

ProcessFlow cluster_0 Reactor 1: Enamine Formation cluster_1 Reactor 2: Alkylation cluster_2 Downstream Processing Step1 Reagents Charge (Ketone + Amine + Solvent) Step2 Azeotropic Distillation (Water Removal) Step1->Step2 Step3 Vacuum Strip (Solvent Removal) Step2->Step3 Step4 Solvent Charge (Acetonitrile) Step3->Step4 Transfer Oil Step5 Controlled Addition (Allyl Bromide) Step4->Step5 Step6 Hydrolysis (Aq. HCl) Step5->Step6 Step7 Phase Separation Step6->Step7 Step8 Vacuum Distillation Step7->Step8 Organic Layer Final Pure 2-Allylcyclopentanone Step8->Final

Caption: Unit operation flow for pilot-scale manufacturing, highlighting critical solvent swap and separation stages.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Organic Syntheses. (1973). 2-Allylcyclohexanone (Analogous Protocol). Organic Syntheses, Coll. Vol. 5, p.25. Link

  • PubChem. (2023). 2-Allylcyclopentanone Compound Summary. National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Allyl Bromide. Link

Sources

Application Note: Green Chemistry Approaches to 2-Allylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone is a pivotal intermediate in the synthesis of jasmonoid fragrances (e.g., methyl jasmonate) and prostaglandin analogs. Classical synthesis relies on the alkylation of cyclopentanone enolates using strong bases (LDA, NaH) and allyl halides in toxic dipolar aprotic solvents (DMF, HMPA). These methods suffer from poor atom economy, hazardous waste generation (stoichiometric salts), and stringent cryogenic requirements.

This guide details two advanced "Green Chemistry" protocols that align with the principles of atom economy and waste prevention:

  • Nickel-Catalyzed Dehydrative Allylation: Utilizes allyl alcohol directly, producing water as the sole byproduct.

  • Palladium-Catalyzed Decarboxylative Allylation: A salt-free method utilizing allyl

    
    -keto esters, driven by the release of CO
    
    
    
    .

Method A: Nickel-Catalyzed Dehydrative Allylation (Salt-Free)

This approach represents the pinnacle of "reagent greenness" by replacing toxic allyl halides with allyl alcohol. The reaction is driven by the formation of water, avoiding the generation of stoichiometric salt waste (e.g., LiBr, NaI).

Mechanistic Insight

Unlike traditional S


2 alkylation, this method relies on the oxidative addition of a Ni(0) catalyst into the C-O bond of allyl alcohol, followed by nucleophilic attack by the ketone. The thermodynamic driving force is the formation of stable O-H bonds (water) rather than the precipitation of salts.
Protocol Specifications
ParameterSpecification
Substrate Cyclopentanone (1.0 equiv)
Allyl Source Allyl Alcohol (1.2 - 3.0 equiv)
Catalyst Precursor Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)

]
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Solvent Methanol (MeOH) or Ethanol (EtOH)
Temperature 60°C - 80°C
Time 16 - 24 Hours
Step-by-Step Procedure

Pre-requisites:

  • All glassware must be oven-dried.

  • Ni(cod)

    
     is air-sensitive; handle in a glovebox or under strictly inert atmosphere (Argon/Nitrogen).
    

Workflow:

  • Catalyst Preparation: In a glovebox, weigh Ni(cod)

    
     (5 mol%) and dppf (5 mol%) into a Schlenk tube.
    
  • Solvation: Add anhydrous MeOH (concentration ~0.5 M relative to ketone) to the tube. Stir for 10 minutes at room temperature until the complex forms (typically a color change to deep orange/red).

  • Substrate Addition: Add Cyclopentanone (1.0 equiv) and Allyl Alcohol (3.0 equiv) via syringe under a counter-flow of inert gas.

  • Reaction: Seal the tube and heat to 80°C in an oil bath. Stir vigorously.

  • Monitoring: Monitor by GC-MS or TLC (Eluent: 10% EtOAc in Hexanes). Look for the disappearance of cyclopentanone and the appearance of the mono-allylated product (

    
    ).
    
  • Workup (Green):

    • Cool to room temperature.[1][2]

    • Evaporate the methanol under reduced pressure (rotary evaporator).

    • Purification: The residue can often be purified via vacuum distillation (bp ~80-85°C at 15 mmHg) to isolate 2-allylcyclopentanone, avoiding silica gel chromatography if conversion is high.

Pathway Visualization

Ni_Catalysis Ni0 Ni(0)-dppf Active Catalyst OxAdd Oxidative Addition (π-Allyl Ni Complex) Ni0->OxAdd + AllylAlc AllylAlc Allyl Alcohol Coord Coordination OxAdd->Coord + Ketone Ketone Cyclopentanone Prod 2-Allylcyclopentanone + H2O Coord->Prod Reductive Elimination Prod->Ni0 Regeneration

Figure 1: Catalytic cycle for Ni-mediated dehydrative allylation. Note the regeneration of Ni(0) without salt formation.

Method B: Pd-Catalyzed Decarboxylative Allylation (Carroll Rearrangement)

This method is ideal for scale-up where regio-control is critical. It utilizes an allyl


-keto ester precursor.[3][4] Upon heating with a Pd catalyst, the molecule undergoes decarboxylation and allylation in a single step.

Green Benefit: The reaction is neutral (no base required), and the only byproduct is CO


 (gas), simplifying purification.
Protocol Specifications
ParameterSpecification
Precursor Allyl 2-oxocyclopentanecarboxylate
Catalyst Pd(PPh

)

or Pd(OAc)

/PPh

Solvent Solvent-free (Neat) or Toluene (if solid)
Activation Microwave Irradiation or Thermal Heating
Temperature 80°C - 100°C
Step-by-Step Procedure
  • Precursor Synthesis (One-off): React cyclopentanone with diallyl carbonate (green reagent) or allyl chloroformate (traditional) to generate Allyl 2-oxocyclopentanecarboxylate.

  • Reaction Setup:

    • Place Allyl 2-oxocyclopentanecarboxylate (10 mmol) in a microwave-safe vial.

    • Add Pd(PPh

      
      )
      
      
      
      (0.5 mol%). Note: Low catalyst loading is a key feature.
    • Solvent-Free Option: If the precursor is liquid, no solvent is needed.

  • Execution:

    • Cap the vial under Argon.[4]

    • Microwave: Irradiate at 100°C for 10–20 minutes.

    • Thermal: Alternatively, heat at 80°C for 2–4 hours.

  • Completion: Gas evolution (CO

    
    ) indicates reaction progress.
    
  • Workup:

    • The reaction mixture is virtually pure product + catalyst.

    • Filter through a small pad of Celite to remove Palladium.

    • Distill to obtain pure 2-allylcyclopentanone.

Pathway Visualization

Decarboxylative Precursor Allyl 2-oxocyclopentanecarboxylate Intermed Pd-Allyl Enolate Intermediate Precursor->Intermed Oxidative Addition (Pd0) Pd0 Pd(0) Catalyst Decarb Decarboxylation (- CO2) Intermed->Decarb Loss of CO2 Prod 2-Allylcyclopentanone Decarb->Prod Reductive Elimination Prod->Pd0 Catalyst Recycle

Figure 2: The Carroll Rearrangement pathway. The driving force is the entropic release of CO2.

Comparative Analysis

The following table contrasts these green methods with the classical LDA/Allyl Bromide route.

MetricClassical (LDA/Allyl-Br)Method A (Ni/Allyl-OH)Method B (Pd/Decarboxylative)
Atom Economy Poor (Stoichiometric LiBr waste)Excellent (Water byproduct)High (CO2 byproduct)
Toxicity High (Allyl halides are lachrymators)Low (Allyl alcohol is toxic but managed)Low (Precursor is stable)
E-Factor High (>10 kg waste / kg product)Low (<1 kg waste / kg product)Very Low (Solvent-free potential)
Regioselectivity Variable (Poly-alkylation common)High (Mono-alkylation favored)Perfect (Regiospecific)
Scalability Difficult (Cryogenic -78°C)Good (Moderate heat)Excellent (Thermal/Microwave)

Troubleshooting & Expert Tips

  • Poly-alkylation in Method A: If di-allylation occurs, increase the steric bulk of the phosphine ligand on Nickel or increase the ketone:alcohol ratio to 2:1.

  • Catalyst Deactivation: Both Ni(0) and Pd(0) are sensitive to oxidation. Ensure solvents are degassed (sparged with Argon for 15 mins) prior to use.

  • Enantioselectivity: For pharmaceutical applications requiring chiral 2-allylcyclopentanone, Method B can be rendered enantioselective using chiral ligands such as Trost ligands or PHOX ligands (See Behenna & Stoltz, 2004).

References

  • Direct Allylation (Method A): Bricout, H., Carpentier, J. F., & Monflier, E. (2011). "Nickel-catalyzed synthesis of allylic alcohols and ethers."[5] Green Chemistry, 13(10), 2748.

  • Decarboxylative Allylation (Method B): Behenna, D. C., & Stoltz, B. M. (2004). "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society, 126(46), 15044-15045.

  • General Green Allylation: Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 96(1), 395-422.

  • Micellar Catalysis Context: Lipshutz, B. H., & Ghorai, S. (2012). "Transition-metal-catalyzed cross-couplings in water at room temperature." Aldrichimica Acta, 45(1), 3-16.

Sources

Troubleshooting & Optimization

Technical Support Hub: Optimizing 2-Allylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Yield Trap"

Synthesizing 2-allylcyclopentanone is a deceptively simple transformation that frequently stalls drug development workflows due to poly-alkylation .

In a standard kinetic enolate alkylation (e.g., LDA/Allyl Bromide), researchers often observe a yield ceiling of ~40-50% due to the "Gem-Dialkyl Effect." The mono-allylated product is prone to rapid proton transfer with the unreacted enolate, leading to significant amounts of 2,2-diallyl and 2,5-diallyl byproducts.

This guide details three specific protocols to break this yield ceiling, ranging from rapid troubleshooting of direct alkylation to the high-fidelity Stork Enamine method.

Module 1: Direct Enolate Alkylation (Troubleshooting)

Status: High Risk / Quick Execution Recommended for: Rough screening, non-precious starting materials.

If you are committed to using Lithium Diisopropylamide (LDA) or NaH, you are likely facing the Proton Transfer Equilibrium issue.

The Mechanism of Failure

In direct alkylation, as soon as the first allyl group adds, the resulting mono-allylated ketone product possesses an


-proton that is accessible. If the reaction warms up or if mixing is inefficient, the starting enolate can deprotonate the product, creating a new enolate that reacts again.
Protocol Optimization (The "Fix")

To maximize yield via this route, you must enforce strict Kinetic Control .

  • Base Selection: Use LDA (Lithium Diisopropylamide).[1] Do not use NaH or KOtBu; these operate under thermodynamic control and will favor the more substituted (di-allylated) enolate.

  • Temperature: Maintain -78°C strictly. Do not allow the reaction to warm to 0°C until after the quench.

  • Solvent Additive: Add HMPA or DMPU (2-3 eq. relative to LDA). This breaks up lithium aggregates, increasing the reactivity of the enolate and speeding up the alkylation relative to the proton transfer.

Diagnostic Diagram: Competing Pathways

The following diagram illustrates why your yield is low. The red path represents the "parasitic" proton transfer.

DirectAlkylation cluster_0 Yield Trap Start Cyclopentanone Enolate Li-Enolate (Kinetic) Start->Enolate LDA, -78°C Mono 2-Allylcyclopentanone (Target) Enolate->Mono Allyl Bromide Di 2,2-Diallyl (Impurity) Enolate->Di 2nd Alkylation Mono->Enolate Proton Transfer (Parasitic)

Figure 1: The "Yield Trap" in direct alkylation.[1] The mono-product competes with the starting material for the base.

Module 2: The Stork Enamine Synthesis (The Gold Standard)

Status: High Fidelity / Recommended Typical Yield: 70–85% Recommended for: Scale-up, precious substrates.

This is the Application Scientist's recommended route . By converting the ketone to an enamine, you create a neutral nucleophile. Upon alkylation, it forms a charged iminium salt which is non-nucleophilic . This physically prevents the second alkylation, solving the selectivity problem at the mechanistic level.

Step-by-Step Protocol

Reagents:

  • Cyclopentanone (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (cat. 0.05 eq)

  • Allyl Bromide (1.1 eq)

  • Solvent: Toluene (Step 1), Dioxane or Acetonitrile (Step 2)

Workflow:

  • Enamine Formation: Combine cyclopentanone, pyrrolidine, and p-TsOH in toluene. Reflux with a Dean-Stark trap to remove water. Critical: The reaction is complete only when the theoretical amount of water is collected.

  • Solvent Swap: Evaporate toluene (enamines are stable but moisture sensitive). Redissolve the crude enamine in dry Dioxane or MeCN.

  • Alkylation: Add Allyl Bromide (1.1 eq). Stir at reflux (or 60°C) for 4-12 hours.

    • Observation: A precipitate (iminium salt) may form. This is good.

  • Hydrolysis: Add water/acetic acid buffer (pH ~4-5) and heat at 60°C for 1 hour to cleave the iminium salt back to the ketone.

Logic Diagram: The Stork Cycle

StorkEnamine Ketone Cyclopentanone Enamine Pyrrolidine Enamine (Neutral Nucleophile) Ketone->Enamine Pyrrolidine, pTsOH (-H2O) Iminium Iminium Salt (Electrophilic - DEAD END) Enamine->Iminium Allyl Bromide (C-Alkylation) Product 2-Allylcyclopentanone Iminium->Product H3O+ Hydrolysis

Figure 2: The Stork Enamine Cycle.[2][3][4] Note that the Iminium Salt cannot react with Allyl Bromide, preventing poly-alkylation.

Module 3: Pd-Catalyzed Decarboxylative Allylation (Advanced)

Status: Precision / Enantioselective Capable Recommended for: Asymmetric synthesis, acid/base sensitive substrates.[5]

For users requiring enantioselectivity or working with complex scaffolds, the Tsuji-Trost type decarboxylative allylation is superior. This method proceeds via an Allyl Enol Carbonate intermediate.[6]

Key Advantage: The reaction proceeds under neutral conditions after the carbonate is formed, driven by the entropy of CO2 release.

Protocol Summary:

  • Form the allyl enol carbonate (using allyl chloroformate + base).

  • Treat with Pd(PPh3)4 (5 mol%) in THF at room temperature.

  • Result: Regiospecific generation of the enolate-Pd-allyl complex, leading to exclusive mono-allylation.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
High % of 2,2-diallyl product Proton transfer during direct alkylation.Switch to Stork Enamine method (Module 2). If sticking to Module 1, use LDA at -78°C and add HMPA.
O-Alkylation (Allyl vinyl ether) "Hard" interaction between enolate and electrophile.[7]Use Allyl Iodide instead of Bromide (softer electrophile). Ensure solvent is less polar (THF vs DMF).[1]
Low Conversion (Enamine route) Incomplete water removal in Step 1.Ensure Dean-Stark trap runs until water volume matches theoretical calc. Use fresh molecular sieves.
Polymerization / Tar Allyl halide degradation.Distill Allyl Bromide before use. Keep reaction in the dark if using iodides.

References

  • Stork, G.; Brizzolara, A.; Landesman, H.; Szmuszkovicz, J.; Terrell, R. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.

  • Trost, B. M.; Xu, J. (2005). "Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates." Journal of the American Chemical Society.

  • Organic Syntheses. (1965). "Pyrrolidine Enamine of Cyclopentanone." Organic Syntheses, Coll. Vol. 5, p. 5.

  • Negishi, E.; Chatterjee, S. (1982). "Palladium-Catalyzed Acylation of Organozincs." Tetrahedron Letters (Context on Pd-Catalyzed selectivity).

Sources

Technical Support Center: 2-Allylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Simple" Alkylation Trap

You are likely here because your GC-MS trace of 2-allylcyclopentanone synthesis looks less like a single peak and more like a "forest" of byproducts.

While the alkylation of cyclopentanone seems elementary on paper—deprotonate and add allyl bromide—it is chemically treacherous. The pKa of the product (2-allylcyclopentanone) is nearly identical to the starting material (~16-17). This leads to proton exchange (equilibration) in the reaction mixture, resulting in a statistical mixture of starting material, mono-alkylated target, and poly-alkylated impurities.

This guide deconstructs these impurities, explains why they form, and provides the "Gold Standard" protocol to eliminate them.

Module 1: The Impurity Profile (Direct Alkylation)

If you are using a standard base (NaH, LDA, KOtBu) and allyl bromide, you will encounter three specific impurity classes.

Impurity A: The Poly-Alkylated Species (2,2-diallyl & 2,5-diallyl)
  • Symptom: High boiling point peaks eluting after the product.

  • Root Cause: The "Over-Active" Product. Once 2-allylcyclopentanone is formed, it still possesses an acidic

    
    -proton. If any unreacted base remains, or if the starting enolate exchanges a proton with the product, the product becomes an enolate again.
    
  • Mechanism:

    • Cyclopentanone + Base

      
       Enolate A.
      
    • Enolate A + Allyl-Br

      
      Mono-allyl (Target) .
      
    • Mono-allyl + Enolate A

      
       Mono-allyl Enolate + Cyclopentanone (Proton Exchange).
      
    • Mono-allyl Enolate + Allyl-Br

      
      Di-allyl (Impurity) .
      
Impurity B: The O-Alkylated Species (Allyl Enol Ether)
  • Symptom: A peak eluting before the starting material or very close to it (often unstable on silica).

  • Root Cause: Ambident Nucleophiles.[1][2] The enolate oxygen is a hard nucleophile; the carbon is a soft nucleophile.

  • Troubleshooting:

    • Solvent: Polar aprotic solvents (DMF, DMSO) expose the oxygen's negative charge, increasing O-alkylation.

    • Counter-ion: Small cations (Li+) bind tightly to Oxygen, shielding it and favoring C-alkylation.[1] Large cations (K+) leave Oxygen exposed, favoring O-alkylation.[1]

Impurity C: Self-Condensation (Aldol Dimers)
  • Symptom: Broad, heavy peaks; reaction mixture turns viscous/yellow.

  • Root Cause: Cyclopentanone enolate attacking another cyclopentanone molecule.[3] This dominates if the alkyl halide is added too slowly or is inactive.

Visualizing the Problem

The following diagram maps the competitive pathways causing your yield loss.

AlkylationPathways SM Cyclopentanone Enolate Enolate Anion (Ambident Nucleophile) SM->Enolate Base (LDA/NaH) Target 2-Allylcyclopentanone (Target) Enolate->Target C-Alkylation (Major) OAllyl Allyl Enol Ether (O-Alkylation) Enolate->OAllyl O-Alkylation (Polar Solvents/K+) Aldol Aldol Dimer (Self-Condensation) Enolate->Aldol Attack on SM DiAllyl 2,2-Diallyl / 2,5-Diallyl (Major Impurity) Target->DiAllyl 1. Proton Exchange 2. 2nd Alkylation

Caption: Figure 1. Competitive reaction pathways in direct enolate alkylation. Note the "Proton Exchange" loop leading to di-allyl impurities.

Module 2: The Solution (Stork Enamine Synthesis)

To stop poly-alkylation, you must render the product neutral immediately upon formation so it cannot react further. The Stork Enamine Synthesis is the industry-standard method for this.

Why it works:
  • Enamine Formation: Cyclopentanone reacts with a secondary amine (pyrrolidine) to form an enamine.

  • Mono-Alkylation Only: The enamine attacks allyl bromide to form an iminium salt .

  • Self-Protection: The iminium salt is positively charged. It cannot be deprotonated by a base, nor is it nucleophilic. It sits inertly until you hydrolyze it.

  • Result: Zero di-alkylation.

Protocol: 2-Allylcyclopentanone via Stork Enamine

Reagents:

  • Cyclopentanone (1.0 eq)

  • Pyrrolidine (1.1 eq)

  • Allyl Bromide (1.1 eq)

  • p-Toluenesulfonic acid (catalytic)

  • Toluene (for Dean-Stark) & Acetonitrile (for alkylation)

Step-by-Step:

  • Enamine Formation (Dehydration):

    • Combine cyclopentanone, pyrrolidine, and cat. p-TsOH in toluene.

    • Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Reaction is complete when theoretical water volume is collected.

    • Remove toluene in vacuo to isolate the crude enamine (usually a yellow oil).

  • Alkylation (The Critical Step):

    • Dissolve the crude enamine in dry Acetonitrile (polar aprotic helps the SN2 reaction).

    • Add Allyl Bromide dropwise at room temperature.

    • Observation: The solution may darken or precipitate the iminium salt.

    • Heat to mild reflux (60-80°C) for 4-12 hours.

  • Hydrolysis:

    • Add 10% aqueous HCl or Acetic Acid/Water to the reaction mixture.

    • Stir vigorously for 1-2 hours (hydrolyzes the iminium back to the ketone).

  • Workup:

    • Extract with ether/DCM.

    • Wash with NaHCO3 (remove acid) and Brine.

    • Dry (MgSO4) and concentrate.

Stork Enamine Workflow

StorkEnamine SM Cyclopentanone Enamine Cyclopentanone Enamine (Neutral Nucleophile) SM->Enamine -H2O (Dean-Stark) Pyrrolidine Pyrrolidine (Secondary Amine) Pyrrolidine->Enamine -H2O (Dean-Stark) Iminium Alkylated Iminium Salt (Positively Charged - INERT) Enamine->Iminium + Allyl Bromide (SN2 Attack) Product 2-Allylcyclopentanone (Mono-Alkylated Only) Iminium->Product + H3O+ / Heat (Hydrolysis) Stop STOP: Positive charge prevents further reaction/alkylation Iminium->Stop

Caption: Figure 2. The Stork Enamine pathway ensures mono-alkylation by forming an inert iminium salt intermediate.

Module 3: Troubleshooting & FAQs

Q1: I must use direct alkylation (no amine allowed). How do I minimize di-allyl impurities?

A: If you cannot use the Stork method, use Inverse Addition with a Lithium Base .

  • Base: Use LDA (Lithium Diisopropylamide) at -78°C. Lithium coordinates the enolate tightly (kinetic control).

  • Stoichiometry: Use a slight excess of base (1.05 eq) to ensure complete conversion of SM to enolate before adding the electrophile.

  • Inverse Addition: Do NOT add the halide to the enolate. Instead, add the enolate slowly into a solution of excess Allyl Bromide. This keeps the concentration of unreacted enolate low relative to the electrophile, reducing the chance of proton exchange with the product.

Q2: How do I separate the mono-allyl product from the di-allyl impurity?

A: Separation is difficult but possible via fractional distillation due to boiling point differences.

CompoundApprox.[1][2][3][4][5][6][7][8][9][10][11] Boiling Point (Atm)Shift (1H NMR)
Cyclopentanone 130°C

2.15 (m)
2-Allylcyclopentanone 188-192°C

5.7 (m, 1H, alkene), 5.0 (m, 2H, term. alkene)
2,2-Diallylcyclopentanone >215°C

5.7 (m, 2H), Integration ratio changes

Note: For high purity, use flash chromatography (Silica, Hexane:EtOAc 95:5). The di-allyl is less polar and elutes first.

Q3: Why is my yield low even with Stork Enamine?

A: Check your Hydrolysis step. The iminium salt is stable. If you do not hydrolyze it long enough or with sufficient acid strength, the product remains trapped in the aqueous phase as the salt during extraction. Ensure the pH is <3 during hydrolysis.[1][4][6][8][9]

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222.

  • Organic Syntheses. (1973). Alkylation of Enamines: 2-Methylcyclopentanone. Organic Syntheses, Coll.[7] Vol. 5, p.718. (General procedure adapted for Allyl).

  • Reich, H. J. (n.d.). Kinetic vs Thermodynamic Enolates. University of Wisconsin-Madison Chemistry.

  • PubChem. (n.d.). 2-Allylcyclopentanone Compound Summary. National Library of Medicine.

Sources

Technical Support Center: Purification of Crude 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 2-allylcyclopentanone. As a key intermediate in the synthesis of prostaglandins and other complex molecules, its purity is paramount.[1] The synthesis of 2-allylcyclopentanone, typically via α-alkylation of cyclopentanone, is often accompanied by the formation of challenging side-products, making purification a critical and non-trivial step.[1][2]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-allylcyclopentanone?

A1: The impurity profile is highly dependent on the synthetic route. For the common base-mediated allylation of cyclopentanone, you should anticipate:

  • Unreacted Starting Materials: Cyclopentanone and allyl bromide (or other allylating agent).

  • Poly-alkylation Products: Primarily 2,5-diallylcyclopentanone. This arises from the deprotonation and subsequent allylation of the product itself.[1]

  • O-alkylation Product: 1-allyloxycyclopent-1-ene, formed when the enolate attacks the allylating agent via its oxygen atom instead of the α-carbon.[2]

  • Aldol Condensation Products: Self-condensation of cyclopentanone can lead to dimers and other high-molecular-weight species, often appearing as a baseline "gunk" or yellow/brown discoloration in the crude product.[1][3]

Q2: Should I use vacuum distillation or flash chromatography to purify my product?

A2: This is a critical decision that depends on the specific impurities present. The following decision tree provides a logical workflow for selecting the optimal primary purification method.

G start Start: Crude 2-Allylcyclopentanone Mixture analysis Analyze Crude by TLC & GC-MS start->analysis decision1 Are boiling points of major impurities significantly different from product? analysis->decision1 decision2 Are impurities significantly different in polarity? decision1->decision2  No distillation Primary Method: Fractional Vacuum Distillation decision1->distillation  Yes chromatography Primary Method: Flash Column Chromatography decision2->chromatography  Yes workup Consider Aqueous Wash (e.g., dilute acid/base) to remove polar impurities first. decision2->workup  No (Difficult Separation) end_purified Purified 2-Allylcyclopentanone distillation->end_purified chromatography->end_purified workup->chromatography

Caption: Decision tree for selecting a purification method.

Q3: My crude product is dark brown. Will this affect purification?

A3: Yes. A dark color often indicates the presence of high-molecular-weight aldol condensation products. These are typically very polar and can polymerize further upon heating.[3] If you plan to distill, these non-volatile polymers will remain in the distillation pot, which is ideal. However, if you are using chromatography, they can streak across the entire column, contaminating all fractions. In such cases, it is advisable to first perform a rapid distillation to separate the volatile components from the polymeric baseline material before proceeding with a final chromatographic polishing step. A patent for purifying cyclopentanone suggests that heating with a small amount of acid, like phosphoric acid, followed by distillation can help remove such impurities.[6]

Troubleshooting Guide: Purification of 2-Allylcyclopentanone

ProblemPossible Cause(s)Recommended Solution(s)
Low Recovery After Vacuum Distillation 1. Product Decomposition: The product may be thermally sensitive, especially if acidic or basic residues from the reaction are present.[7][8] 2. Inefficient Fraction Collection: The boiling point under your specific vacuum pressure was misjudged, leading to the product being discarded in the forerun or left in the pot.1. Neutralize First: Perform an aqueous wash (e.g., with NaHCO₃ solution) and dry the crude material thoroughly before distilling. Use the lowest possible vacuum to reduce the required temperature. 2. Monitor Carefully: Use a well-calibrated vacuum gauge and thermometer. Collect multiple small fractions throughout the distillation and analyze each by TLC or GC to identify the pure product fractions.
Product is Still Impure After Flash Chromatography 1. Poor Solvent System Selection: The chosen eluent does not provide adequate separation between your product and an impurity (ΔRf is too small). 2. Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. 3. Co-eluting Isomer: The O-alkylation or a constitutional isomer has a very similar polarity to the desired C-alkylated product.1. Optimize TLC: Systematically test various solvent systems (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane, Toluene/Acetone). Aim for an Rf of 0.3-0.4 for the product.[7][9] Consider using a gradient elution. 2. Reduce Load: As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample. 3. Change Stationary Phase: If silica gel (acidic) fails, consider using neutral or basic alumina, which can alter the elution order and may resolve closely-related isomers.[10]
Distillation is Very Slow or "Bumping" Violently 1. Inadequate Vacuum: The vacuum pump is not reaching the required low pressure, necessitating excessively high temperatures. 2. Uneven Heating: The heating mantle is providing localized superheating.[7] 3. Lack of Boiling Chips/Stirring: No nucleation sites are present to promote smooth boiling.1. Check System Integrity: Inspect all joints and seals for leaks. Ensure the pump oil is fresh. Use a calibrated vacuum gauge. 2. Improve Heat Transfer: Use a silicone oil bath or heating mantle with a layer of sand for more uniform heat distribution. 3. Ensure Smooth Boiling: Add fresh boiling chips or use a magnetic stir bar and stirrer in the distillation flask.
Product Purity Decreases Over Time in Storage 1. Air Oxidation: Ketones, especially those with allylic groups, can be sensitive to air and light, potentially leading to oxidation or polymerization.[8] 2. Residual Acid/Base: Trace amounts of catalyst can promote degradation or self-condensation over time.1. Inert Atmosphere Storage: Store the purified product under an inert atmosphere (Nitrogen or Argon) in a sealed vial, preferably in a freezer. 2. Ensure Neutrality: After purification, confirm the product is neutral. If necessary, dissolve in a solvent, wash with brine, dry, and re-concentrate before final storage.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is ideal when impurities have significantly different boiling points from 2-allylcyclopentanone.

  • Preparation:

    • Ensure the crude product has been worked up to remove any acidic or basic residues. It must be thoroughly dried, as water can form azeotropes and interfere with distillation.[11]

    • Assemble a fractional distillation apparatus suitable for vacuum. Use a short-path distillation head if the product is particularly sensitive to heat to minimize residence time at high temperatures.[8]

    • Add the crude oil and a magnetic stir bar or fresh boiling chips to the round-bottom flask (do not fill more than two-thirds full).

  • Distillation Procedure:

    • Begin stirring and slowly apply vacuum. Monitor for excessive bubbling from residual solvent.

    • Once a stable, low pressure is achieved (e.g., 1-10 mmHg), gradually increase the heat to the distillation flask.[7]

    • Collect a "forerun" fraction, which will contain any low-boiling impurities like residual solvents or unreacted cyclopentanone.

    • As the vapor temperature stabilizes, switch to a new receiving flask to collect the main product fraction. Collect the liquid that distills over a narrow, stable temperature range.

    • Stop the distillation when the temperature either rises sharply or drops, or when only a small amount of dark, viscous material remains in the pot.

    • Release the vacuum before turning off the heat to prevent bumping of the hot residue.

  • Analysis:

    • Analyze all collected fractions by GC-MS or ¹H NMR to confirm purity and identify the fractions containing the desired product.[12]

Protocol 2: Purification by Flash Column Chromatography

This is the method of choice for removing impurities with similar boiling points but different polarities.

  • Solvent System Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides good separation and gives the 2-allylcyclopentanone product an Rf value of approximately 0.3-0.4.[9]

  • Column Packing:

    • Select a column of appropriate size.

    • Plug the bottom with a small piece of cotton or glass wool, and add a thin layer of sand.

    • Pack the column with silica gel (particle size 40-63 µm) using either a dry packing or slurry packing method. Ensure the silica bed is compact and level.

    • Add another layer of sand on top of the silica bed to prevent disturbance during solvent addition.[7]

  • Sample Loading & Elution:

    • Dissolve the crude product in a minimal amount of a volatile solvent (like dichloromethane or the eluent itself).[7]

    • Carefully apply the sample solution to the top of the column. For better resolution, it's often preferable to adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

    • Carefully add the eluent to the column and begin collecting fractions.

    • Apply gentle positive pressure using nitrogen or argon to achieve a solvent flow rate of approximately 2 inches/minute down the column.[10]

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep1 Select Solvent System via TLC (Aim for Product Rf ≈ 0.35) prep2 Pack Column with Silica Gel prep1->prep2 run1 Load Crude Sample (Minimal Solvent) prep2->run1 run2 Elute with Solvent System (Apply Positive Pressure) run1->run2 run3 Collect Fractions Sequentially run2->run3 analysis1 Monitor Fractions by TLC run3->analysis1 analysis2 Combine Pure Fractions analysis1->analysis2 analysis3 Remove Solvent (Rotovap) analysis2->analysis3 end_product Purified Product analysis3->end_product

Caption: General workflow for flash column chromatography.

Safety Precautions

  • Handling: 2-Allylcyclopentanone, like cyclopentanone, should be treated as a flammable liquid and an irritant.[13] Handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Take precautionary measures against static discharge, especially during solvent handling and distillation.[13][15]

  • Vacuum Operations: Always inspect glassware for cracks or defects before applying a vacuum. Use a safety shield for vacuum distillations.

References

  • Benchchem.
  • Google Patents.
  • Chemistry LibreTexts. 1.
  • Google Patents.
  • Organic Syntheses. 2-cyclopentenone.
  • Google Patents.
  • Benchchem. 2-Allylcyclopentanone.
  • RSC Publishing.
  • RSC Publishing.
  • ChemCon GmbH.
  • Google Patents.
  • Indo American Journal of Pharmaceutical Sciences.
  • Loba Chemie. CYCLOPENTANONE FOR SYNTHESIS MSDS.
  • Safety D
  • CDH Fine Chemical.

Sources

2-Allylcyclopentanone purification by vacuum distillation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fine Chemical Purification Subject: 2-Allylcyclopentanone – Vacuum Distillation & Purification Protocol Ticket ID: #PUR-2ACP-VAC01 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Purifying 2-allylcyclopentanone (CAS: 30079-93-7) requires a delicate balance between efficient separation and thermal stability. As an allyl-substituted ketone, this compound is susceptible to thermal polymerization and double-bond migration (isomerization to the conjugated enone) if subjected to prolonged thermal stress or acidic/basic residues.

This guide replaces generic advice with a field-proven protocol designed to isolate the mono-allyl product from common impurities like unreacted cyclopentanone, diallyl byproducts, and aldol condensation oligomers.

Module 1: Pre-Distillation Integrity Check

Before applying vacuum, you must validate the crude mixture. Distilling a "dirty" crude is the primary cause of yield loss.

The "Go/No-Go" Checklist:

ParameterSpecificationWhy it matters (Causality)
pH of Crude Neutral (pH 6.5–7.5)Critical: Residual acid catalyzes double-bond migration. Residual base catalyzes aldol condensation (tars) in the pot.
Solvent Load < 2% Volatile SolventResidual low-boilers (THF, Ether) will cause violent bumping when high vacuum is applied, potentially contaminating the manifold.
Peroxide Check NegativeAllylic positions are prone to autoxidation. Heating peroxides is a severe safety hazard.
Filtration Clear (No Solids)Suspended salts (NaBr/NaCl) act as nucleation sites for bumping and can create "hot spots" leading to charring.

Module 2: The Optimized Distillation Protocol

Standard parameters based on Organic Syntheses and industrial scale-up data.

Equipment Setup:

  • Flask: Round-bottom (max 60% full).

  • Column: 10–15 cm Vigreux column (Essential for separating mono- vs. di-allyl species).

  • Head: Short-path or Claisen adapter (to prevent bump-over).[1]

  • Vacuum Source: Oil pump or high-quality diaphragm pump capable of <15 mmHg.

Operational Parameters:

FractionVapor Temp (°C)Pressure (mmHg)Description/Action
1.[2] Forerun 25°C – 80°C~13–15Unreacted cyclopentanone, trace solvents, water. Discard.
2. Transition 80°C – 87°C~13–15Mixed fraction. Save for redistillation if yield is critical.
3. Main Cut 88°C – 92°C 13 mmHg Target Product. Collect in a pre-weighed flask.
4. Heel >95°C~13Diallyl impurities and oligomers. Stop heating immediately to prevent polymerization.

Expert Note: If your vacuum is stronger (e.g., 0.5 mmHg), the boiling point will drop significantly (approx. 40–45°C). Use a nomograph to adjust, but 10–15 mmHg is preferred to keep the boiling point manageable and prevent volatile loss to the trap.

Module 3: Troubleshooting & FAQs

Direct solutions to active laboratory issues.

Q1: The distillate is turning yellow or brown during collection. Why?

Diagnosis: Oxidation or Polymerization. Root Cause:

  • Oxygen Leak: At high temperatures, even trace oxygen attacks the allyl group.

  • Thermal Stress: Pot temperature is too high (>140°C), triggering radical polymerization. Corrective Action:

  • Immediate: Lower the oil bath temperature. The delta between bath and vapor should not exceed 20–25°C.

  • System: Ensure the system was purged with Nitrogen/Argon before applying vacuum.

  • Stabilization: Add a radical inhibitor (e.g., BHT or Hydroquinone, ~50-100 ppm) to the distillation pot if the crude is known to be unstable.

Q2: I cannot separate the mono-allyl from the di-allyl impurity.

Diagnosis: Insufficient Theoretical Plates. Root Cause: 2,2-diallylcyclopentanone boils higher than the mono-allyl product, but without a column, they will co-distill due to entrainment. Corrective Action:

  • Install a Vigreux Column: A simple short-path head is insufficient for this specific separation. The di-allyl impurity is the most persistent contaminant.

  • Reflux Ratio: Insulate the column with glass wool or foil. Increase the reflux ratio (slow down the take-off rate) to allow the heavier di-allyl species to condense back into the pot.

Q3: The vacuum pressure is fluctuating, causing the temperature to swing.

Diagnosis: "Bumping" or Outgassing. Root Cause:

  • Solvent Pockets: Trapped solvent in the viscous oil releases suddenly.

  • Degradation: The compound is decomposing into gaseous byproducts (CO/CO2) in the pot. Corrective Action:

  • Stirring: Ensure vigorous magnetic stirring. Boiling chips are useless under high vacuum.

  • Bleed Valve: If using an oil pump, a very fine capillary air/nitrogen bleed can stabilize boiling better than stirring alone for viscous residues.

Module 4: Process Logic & Visualization

Workflow: Purification Logic Flow

This diagram illustrates the critical decision nodes during the workup and purification process.

PurificationLogic Start Crude Reaction Mixture (Allyl Bromide + Cyclopentanone) CheckPH Check pH (Must be Neutral) Start->CheckPH Neutralize Neutralize (Dilute HCl or NaHCO3) CheckPH->Neutralize Acidic/Basic StripSolvent Rotovap Removal of Volatiles (THF/Ether) CheckPH->StripSolvent pH 7.0 Neutralize->CheckPH VacDistill Vacuum Distillation Setup (Vigreux Column Required) StripSolvent->VacDistill Fraction1 Fraction 1: Forerun (<88°C @ 13mmHg) Cyclopentanone VacDistill->Fraction1 Low BP Fraction2 Fraction 2: Main Cut (88-92°C @ 13mmHg) 2-Allylcyclopentanone Fraction1->Fraction2 Temp Stable Fraction3 Pot Residue/Heel (>95°C) Diallyl & Tars Fraction2->Fraction3 Temp Spike

Figure 1: Decision logic for the purification of 2-allylcyclopentanone, highlighting the critical pH neutralization step to prevent degradation.

Troubleshooting: Distillation Failure Analysis

Use this tree when the distillation is not performing as expected.

Troubleshooting Problem Distillation Issue Branch1 Product Discolored (Yellow/Brown) Problem->Branch1 Branch2 Poor Separation (Impure NMR) Problem->Branch2 Branch3 Violent Bumping Problem->Branch3 Sol1 Check Vacuum Leak (O2 ingress) Branch1->Sol1 Sol2 Lower Bath Temp (<130°C) Branch1->Sol2 Sol3 Add Vigreux Column Branch2->Sol3 Sol4 Increase Reflux Ratio Branch2->Sol4 Sol5 Remove Residual Solvent (Rotovap longer) Branch3->Sol5

Figure 2: Rapid diagnostic tree for common vacuum distillation failures specific to allyl-ketones.

References

  • Organic Syntheses. (1973). 2-Allylcyclopentanone.[3] Collective Volume 5, p. 25. (Standard synthesis and purification data: BP 88-92°C at 13 mmHg). [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for ketone purification and vacuum techniques). [Link]

  • PubChem. (n.d.).[3] 2-Allylcyclopentanone Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Troubleshooting Byproduct Removal in 2-Allylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of synthetic chemistry. The synthesis of 2-allylcyclopentanone, a valuable building block, is a classic example where the desired reaction is often accompanied by a host of challenging side-products. This guide is structured to provide direct answers and actionable protocols to help you navigate these challenges, ensuring high purity and yield in your experiments. We will explore the causality behind byproduct formation and provide robust, field-proven methods for their removal.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions encountered during the synthesis of 2-allylcyclopentanone.

Q1: What are the primary byproducts I should expect, and why do they form?

A1: In a typical base-mediated alkylation of cyclopentanone with an allyl halide, you will primarily encounter two classes of byproducts: self-condensation products and over-alkylation products.

  • Self-Condensation Products: Under basic conditions, cyclopentanone can act as both an enolate nucleophile and a carbonyl electrophile. This leads to an aldol condensation reaction with itself, ultimately forming dimers like 2-cyclopentylidenecyclopentanone and even trimers.[1][2] The reaction is driven by the formation of a stable, conjugated enone system upon dehydration of the initial aldol adduct.

  • Over-Alkylation Products: The desired product, 2-allylcyclopentanone, still possesses an acidic proton at the α-position. This proton can be removed by the base to form a new enolate, which can then react with another molecule of the allyl halide. This results in the formation of 2,5-diallylcyclopentanone .[3][4] The extent of this side reaction is highly dependent on stoichiometry and reaction conditions.

Q2: How can I proactively minimize the formation of these byproducts during the reaction?

A2: Minimizing byproducts starts with careful reaction design and control.

  • For Self-Condensation:

    • Base Selection: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). LDA rapidly and quantitatively converts cyclopentanone to its enolate at low temperatures (e.g., -78 °C), minimizing the time free cyclopentanone and its enolate coexist, thus suppressing self-condensation.[5]

    • Temperature Control: Maintain low temperatures throughout the enolate formation and alkylation steps.

  • For Over-Alkylation:

    • Stoichiometry: Use a slight excess of the ketone relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of cyclopentanone). This ensures the allyl halide is consumed before significant di-alkylation can occur.[3]

    • Controlled Addition: Add the allyl halide slowly to the pre-formed enolate solution. This maintains a low concentration of the electrophile, favoring mono-alkylation.

Q3: What are the most effective analytical techniques for identifying and quantifying the impurities in my crude product mixture?

A3: A multi-faceted analytical approach is best for a comprehensive understanding of your crude product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this specific analysis. It separates the volatile components of your mixture (product, byproducts, starting materials) and provides a mass spectrum for each, allowing for confident identification.[6] The relative peak areas in the gas chromatogram can provide a good estimation of the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The carbonyl carbon signal is highly diagnostic. It appears in a unique downfield region (190-215 ppm), confirming the presence of ketone functionalities.[7][8]

    • ¹H NMR: Provides structural information. The presence of multiple, distinct allyl group signals or a decrease in the relative integration of the α-protons can indicate over-alkylation. Signals around 2.0-2.5 ppm typically correspond to the protons alpha to the carbonyl group.[7]

  • Infrared (IR) Spectroscopy: A strong absorbance band in the range of 1700-1750 cm⁻¹ is characteristic of the C=O stretch in a cyclopentanone ring.[9] While not ideal for quantification, it quickly confirms the presence of the ketone functional group.

Section 2: Troubleshooting Guide for Specific Scenarios

Here we address specific experimental outcomes and provide a logical path to both purify the existing batch and optimize future reactions.

Scenario 1: "My GC-MS shows a major peak with a mass of ~150 m/z, which I suspect is the aldol dimer. How can I remove it?"

Root Cause Analysis: The presence of the 2-cyclopentylidenecyclopentanone dimer (MW: 150.22 g/mol ) indicates that the reaction conditions (likely prolonged reaction times, insufficiently strong base, or elevated temperatures) favored self-condensation.[1]

Immediate Purification Strategy: The dimer has a significantly higher boiling point and polarity than 2-allylcyclopentanone (MW: 124.18 g/mol ).[10] This allows for effective separation.

  • Method 1: Vacuum Fractional Distillation: This is the preferred method for larger scales. The difference in boiling points is sufficient for good separation under reduced pressure, which also prevents thermal degradation of the product.

  • Method 2: Flash Column Chromatography: For smaller, lab-scale batches, silica gel chromatography is highly effective. The dimer is more polar and will have a lower Rf value than the desired product.

Corrective Actions for Future Syntheses:

  • Switch to a stronger base like LDA or NaH to ensure rapid and complete enolate formation.

  • Perform the enolate formation at -78 °C (for LDA) or 0 °C to room temperature (for NaH) before adding the allyl halide.

  • Maintain the low temperature during the addition of the allyl halide.

Scenario 2: "My analysis shows a significant amount of a di-allylated byproduct (MW ~164 m/z). What went wrong, and is my batch salvageable?"

Root Cause Analysis: The formation of 2,5-diallylcyclopentanone (MW: 164.24 g/mol ) is a classic case of over-alkylation. This occurs when the enolate of the mono-allylated product forms and reacts again. This is common if an excess of the alkylating agent or base is used, or if the reaction is run for too long.[3]

Immediate Purification Strategy: The physical properties of the mono- and di-allylated products are quite similar, making separation challenging.

  • Method: High-Efficiency Fractional Distillation: A vacuum distillation setup with a fractionating column (e.g., a Vigreux or packed column) is necessary. Careful control over the distillation rate and temperature is critical to separate these close-boiling components.[11]

  • Alternative: Preparative Chromatography: If distillation fails to provide the required purity, preparative GC or HPLC may be an option, though it is less practical for large quantities.

Corrective Actions for Future Syntheses:

  • Use a slight excess of cyclopentanone (~1.1 eq).

  • Ensure no more than 1.0 equivalent of base is used.

  • Add the allyl bromide dropwise to the enolate solution to avoid local excesses.

  • Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed.

Scenario 3: "My final product is contaminated with unreacted cyclopentanone. Simple distillation isn't removing it completely."

Root Cause Analysis: Incomplete reaction is the obvious cause. However, removing the last traces of cyclopentanone (B.P. ~131 °C) from 2-allylcyclopentanone (B.P. ~191 °C) can be difficult due to potential azeotrope formation or simply inefficient distillation of small quantities.

Immediate Purification Strategy: A chemical extraction method is highly effective here.

  • Method: Sodium Bisulfite Extraction: Unhindered ketones like cyclopentanone react reversibly with aqueous sodium bisulfite to form a water-soluble adduct. The more sterically hindered 2-allylcyclopentanone reacts much more slowly or not at all. By washing the crude organic mixture with a saturated sodium bisulfite solution, the unreacted cyclopentanone can be selectively pulled into the aqueous layer.[12] See Protocol 3 for a detailed procedure.

Corrective Actions for Future Syntheses:

  • Ensure your starting materials are pure and your base is active.

  • Allow for sufficient reaction time, monitoring by GC until cyclopentanone is consumed.

Section 3: Visualization & Diagrams

Byproduct Formation Pathways

The following diagram illustrates the desired reaction alongside the two major competing side reactions.

Byproduct_Formation CP Cyclopentanone Enolate Prod 2-Allylcyclopentanone CP->Prod  Desired Alkylation Dimer Aldol Dimer (2-Cyclopentylidenecyclopentanone) CP->Dimer Self-Condensation AH Allyl Halide AH->Prod Over_prod Di-allyl Byproduct (2,5-Diallylcyclopentanone) AH->Over_prod Prod_enolate Product Enolate Prod->Prod_enolate Deprotonation (Excess Base) CP_ketone Cyclopentanone CP_ketone->Dimer Prod_enolate->Over_prod Over-Alkylation Troubleshooting_Workflow Start Crude Product Obtained Analyze Analyze Mixture (GC-MS, NMR) Start->Analyze Identify Identify Primary Byproduct(s) Analyze->Identify Condensation Self-Condensation Product Identify->Condensation Dimer/Trimer Overalkylation Over-alkylation Product Identify->Overalkylation Di-allyl StartMat Unreacted Starting Material Identify->StartMat Ketone Purify_Distill Purification: Vacuum Fractional Distillation or Column Chromatography Condensation->Purify_Distill Purify_Fractionate Purification: High-Efficiency Fractional Distillation Overalkylation->Purify_Fractionate Purify_Extract Purification: Selective Chemical Extraction (Bisulfite) StartMat->Purify_Extract Verify Verify Purity (GC-MS) Purify_Distill->Verify Purify_Fractionate->Verify Purify_Extract->Verify

Caption: Logical workflow for troubleshooting and purification.

Section 4: Detailed Experimental Protocols

Protocol 1: High-Efficiency Vacuum Fractional Distillation

This protocol is designed to separate components with close boiling points, such as the mono- and di-allylated products.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (minimum 20 cm length), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask: Charge the distillation flask with the crude product mixture and a magnetic stir bar or several boiling chips. Do not fill the flask more than two-thirds full.

  • Initiating Vacuum: Slowly and carefully reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Collect the first fraction (forerun), which will contain any low-boiling impurities.

    • Slowly increase the temperature. The vapor temperature should stabilize as the main product begins to distill. Collect the main fraction in a clean receiving flask. The collection rate should be slow, approximately 1 drop per second, to ensure proper separation.

    • A sharp increase in vapor temperature will signal that the higher-boiling impurity is beginning to distill. At this point, change the receiving flask to collect the final fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Flash Column Chromatography

This protocol is ideal for separating the product from more polar impurities like the aldol dimer on a small to medium scale.

  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between the product (Rf ≈ 0.4) and the impurity.

  • Column Packing: Pack a glass column with silica gel using the selected solvent system as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent and load it carefully onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system, collecting fractions in test tubes or flasks. Apply positive pressure (air or nitrogen) to the top of the column to speed up the elution.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-allylcyclopentanone.

Protocol 3: Selective Removal of Unreacted Cyclopentanone via Bisulfite Extraction

This protocol uses a chemical reaction to selectively remove unreacted starting material. [12]

  • Preparation: Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Extraction:

    • Dissolve the crude organic product in a water-immiscible solvent like diethyl ether or dichloromethane (DCM) in a separatory funnel.

    • Add an equal volume of the saturated NaHSO₃ solution to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The water-soluble bisulfite adduct of cyclopentanone will be in the lower aqueous layer.

  • Separation: Drain the lower aqueous layer.

  • Washing: Wash the remaining organic layer with a saturated sodium bicarbonate solution and then with brine to remove any residual salts or acids.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the product, now free of unreacted cyclopentanone.

Data Summary Table

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Purification Notes
CyclopentanoneC₅H₈O84.12131Removable by bisulfite extraction.
2-Allylcyclopentanone C₈H₁₂O 124.18 191 Desired Product.
2-CyclopentylidenecyclopentanoneC₁₀H₁₄O150.22~245-250Higher boiling point; separable by distillation/chromatography.
2,5-DiallylcyclopentanoneC₁₁H₁₆O164.24~210-215Close boiling point to product; requires efficient fractional distillation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved February 24, 2026, from [Link]

  • Wang, Y., et al. (2021). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Reaction Chemistry & Engineering, 6(7), 1235-1244. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanones. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (2023, April 25). Carroll rearrangement. Retrieved February 24, 2026, from [Link]

  • Chemistry Portal. (2021, June 26). Carroll Rearrangement Full Detailed Reaction Mechanism. YouTube. Retrieved February 24, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10920511, 2-Allylcyclopentanone. Retrieved February 24, 2026, from [Link]

  • Unlock Chemystery. (2020, February 3). Master The Carroll Rearrangement Reaction in 10 Minutes!. YouTube. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 12). 23.7: The Claisen Condensation Reaction. Retrieved February 24, 2026, from [Link]

  • Pelter, A., et al. (2018). GC/MS Analysis of the Competitive Alkylation of 2-Methylcyclohexanone: A New Experiment for Undergraduate Students. Journal of Chemical Education, 95(4), 654-658. [Link]

  • Li, Y., et al. (2022). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Catalysts, 12(10), 1149. [Link]

  • Domenzain, M. A., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57451. [Link]

  • Organic Syntheses. (n.d.). 2-CYCLOPENTENONE. Retrieved February 24, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved February 24, 2026, from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US2647861A - Purification of ketones by distillation.
  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved February 24, 2026, from [Link]

Sources

preventing polymerization in 2-Allylcyclopentanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Unwanted Polymerization and Side Reactions

Welcome to the Technical Support Center for 2-Allylcyclopentanone. As Senior Application Scientists with extensive field experience, we've developed this guide to address the common challenges encountered when working with this versatile building block. Unwanted polymerization can compromise experimental results, reduce yields, and lead to purification difficulties. This resource provides in-depth technical guidance, troubleshooting protocols, and preventative strategies grounded in established chemical principles.

Understanding the Reactivity of 2-Allylcyclopentanone

2-Allylcyclopentanone is a bifunctional molecule containing a reactive allyl group and an enolizable ketone. This combination presents unique stability challenges. The primary pathway for unwanted polymerization is the free-radical polymerization of the allyl group. Additionally, the cyclopentanone moiety can undergo side reactions such as self-condensation, particularly under acidic or basic conditions.

Primary Polymerization Pathway: Free-Radical Polymerization of the Allyl Group

The terminal double bond of the allyl group is susceptible to free-radical initiated polymerization. This process typically involves three stages: initiation, propagation, and termination.

  • Initiation: The process begins with the formation of free radicals. Common initiators in a laboratory setting include:

    • Heat and Light: Thermal energy or UV radiation can induce the formation of radicals.

    • Atmospheric Oxygen: Oxygen can react with the allyl group, especially in the presence of light or heat, to form peroxide radicals.

    • Contaminants: Trace metals or other impurities can catalyze radical formation.

  • Propagation: A radical species (R•) attacks the double bond of a 2-allylcyclopentanone molecule, creating a new, larger radical. This new radical then attacks another monomer, propagating the polymer chain.

  • Termination: The growing polymer chains are terminated when two radicals combine or through reaction with an inhibitor.

A key feature of allyl monomers is their propensity for degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of another monomer molecule. This terminates the growing chain and creates a new, resonance-stabilized allyl radical. While this new radical is relatively stable and less likely to initiate a new chain, this process can lead to the formation of low molecular weight oligomers.[1]

Frequently Asked Questions (FAQs)

Q1: My freshly distilled 2-allylcyclopentanone has become viscous after a few days on the benchtop. What happened?

A1: This is a classic sign of spontaneous polymerization. Exposure to light and atmospheric oxygen can generate free radicals, initiating the polymerization of the allyl group. Even at ambient temperatures, this process can occur slowly.[2] To prevent this, freshly distilled material should be immediately stabilized with an appropriate inhibitor and stored under an inert atmosphere in an amber glass bottle.

Q2: I'm performing a reaction with 2-allylcyclopentanone in the presence of a strong base, and I'm getting a significant amount of high molecular weight, insoluble material. What is the likely cause?

A2: While free-radical polymerization is a possibility, strong bases can promote the self-condensation of the cyclopentanone ring via an aldol-type reaction.[3] This leads to the formation of dimers and trimers.[4][5] If your reaction conditions also involve heat, this can further accelerate both aldol condensation and potential radical polymerization.

Q3: Can I use 2-allylcyclopentanone with transition metal catalysts?

A3: Caution is advised. Some transition metals can catalyze the polymerization of allyl compounds.[6][7] It is crucial to screen for compatibility and consider the potential for the catalyst to initiate polymerization. If you observe polymerization, consider using a milder catalyst or adding a suitable inhibitor that does not interfere with your desired reaction.

Q4: How do I remove the inhibitor from 2-allylcyclopentanone before my reaction?

A4: Most phenolic inhibitors can be removed by washing with an aqueous base solution (e.g., 5-10% NaOH), followed by washing with water to neutrality, drying over an anhydrous salt (e.g., MgSO₄), and distillation under reduced pressure.[8] However, it is critical to use the uninhibited material immediately, as it will be highly susceptible to polymerization.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Explanations
Increased Viscosity or Solidification During Storage Free-radical polymerization initiated by light, heat, or oxygen.1. Add an Inhibitor: Immediately add a radical scavenger like BHT or MEHQ (see Protocol 1).2. Improve Storage Conditions: Store in an amber, tightly sealed container under an inert atmosphere (N₂ or Ar) at 2-8°C.[9]
Low Yield and Presence of Oligomers in a Reaction 1. Degradative chain transfer of the allyl group.2. Slow, ongoing polymerization during the reaction.1. Add a Reaction-Compatible Inhibitor: If your reaction is run at elevated temperatures, consider adding a small amount of a phenolic inhibitor. Ensure the inhibitor does not interfere with your desired chemistry.2. Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize thermal initiation of polymerization.
Formation of Insoluble Byproducts in Acidic or Basic Conditions Aldol-type self-condensation of the cyclopentanone ring.1. Modify Reaction pH: If possible, adjust the pH to be closer to neutral.2. Use Milder Reagents: Opt for less harsh acidic or basic conditions if your reaction allows.3. Protect the Ketone: Consider protecting the ketone as a ketal before performing reactions that require strong acids or bases.
Reaction Failure or Catalyst Deactivation Polymer buildup on the catalyst surface or reaction with the catalyst.1. Purify the Monomer: Ensure your 2-allylcyclopentanone is free of polymer before use.2. Screen Catalysts: Test different catalysts to find one that is less prone to initiating polymerization.[6]

Experimental Protocols

Protocol 1: Stabilization of 2-Allylcyclopentanone for Storage

This protocol describes the addition of an inhibitor to prevent polymerization during storage.

  • Inhibitor Selection: Choose a suitable free-radical scavenger. Butylated hydroxytoluene (BHT) or the monomethyl ether of hydroquinone (MEHQ) are common choices.[10]

  • Preparation: In a well-ventilated fume hood, prepare a stock solution of the chosen inhibitor in a compatible, volatile solvent (e.g., diethyl ether or dichloromethane). A 1% w/v solution is a good starting point.

  • Addition: To your freshly distilled 2-allylcyclopentanone, add the inhibitor solution to achieve a final concentration of 100-200 ppm.

  • Mixing: Gently swirl the mixture to ensure homogeneity.

  • Solvent Removal (Optional but Recommended): If the solvent is incompatible with future applications, remove it under a gentle stream of nitrogen or by using a rotary evaporator at low temperature and reduced pressure.

  • Storage: Transfer the stabilized 2-allylcyclopentanone to a clean, dry, amber glass bottle. Purge the headspace with an inert gas (nitrogen or argon), seal the bottle tightly, and store at 2-8°C, away from light.[9]

Protocol 2: Quality Control Check for Polymer Contamination

This protocol helps determine if a sample of 2-allylcyclopentanone contains polymeric impurities.

  • Visual Inspection: Check for any noticeable increase in viscosity, cloudiness, or the presence of solid precipitates.

  • Solubility Test: Place a small amount (e.g., 0.5 mL) of the 2-allylcyclopentanone in a test tube. Add a solvent in which the monomer is soluble but the polymer is not (e.g., methanol). If the solution becomes cloudy or a precipitate forms, polymeric material is likely present.

  • ¹H NMR Analysis: Acquire a proton NMR spectrum of the sample. The presence of broad, poorly resolved signals in the aliphatic region, in addition to the sharp peaks of the monomer, is indicative of polymer formation.

Visualizing the Problem: Polymerization and Inhibition

The following diagrams illustrate the key chemical processes involved in the polymerization of 2-allylcyclopentanone and the mechanism of inhibition.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (Heat, Light, O₂) Radical Radical (R•) Initiator->Radical forms Monomer1 2-Allylcyclopentanone Radical->Monomer1 attacks RadicalMonomer Radical-Monomer Adduct Monomer2 Another Monomer RadicalMonomer->Monomer2 attacks GrowingChain Growing Polymer Chain Inhibitor Inhibitor (InH) GrowingChain->Inhibitor reacts with StableProduct Stable, Non-Reactive Species

Caption: Free-Radical Polymerization and Inhibition Workflow.

Inhibitor Selection Guide

Inhibitor Typical Concentration Advantages Considerations
Butylated Hydroxytoluene (BHT) 100 - 500 ppmEffective, inexpensive, readily available.Can sometimes be challenging to remove completely.
Monomethyl Ether of Hydroquinone (MEHQ) 50 - 200 ppmHighly effective, common for acrylates and other monomers.[10]Requires the presence of oxygen to be effective.
Phenothiazine (PTZ) 100 - 500 ppmEffective at higher temperatures.Can impart a color to the material.
TEMPO 50 - 200 ppmVery efficient radical scavenger.[1]More expensive than phenolic inhibitors.

Safe Handling and Storage Summary

  • Handling: Always handle 2-allylcyclopentanone in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Storage: Store in a cool, dark, and dry place (2-8°C). The container should be an amber glass bottle to protect from light. The headspace should be purged with an inert gas like nitrogen or argon to prevent oxidation.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote hazardous reactions.[11] Keep away from heat, sparks, and open flames.

By understanding the inherent reactivity of 2-allylcyclopentanone and implementing these preventative and troubleshooting measures, you can ensure the stability and purity of this valuable reagent in your research and development endeavors.

References

  • Buback, M., et al. (2002). Inhibition of Free Radical Polymerization by Phenolic Compounds, Theory and Experiment.
  • Ghosh, P. (2023). Inhibition of Free Radical Polymerization: A Review. PMC, NIH. [Link]

  • Bailey, W. J., et al. (1991). Synthesis and double ring‐opening polymerization of cyclic ketals of γ‐methylenelactones. Journal of Polymer Science Part A.
  • Shell. (2023). Cargo Handling Sheet - Styrene Monomer. [Link]

  • Carl ROTH. Safety Data Sheet: Cyclopentanone. [Link]

  • Chung, T. C. (2013). Transition metal-catalyzed polymerization of polar allyl and diallyl monomers. MRS Bulletin. [Link]

  • Plastics Europe. Styrene Monomer: Safe Handling Guide. [Link]

  • RSC Publishing. (2022). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Reaction Chemistry & Engineering. [Link]

  • MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]

  • ResearchGate. (2009). New polymer syntheses, Part 43: Novel polyamides‐based diarylidenecyclopentanone: Synthesis, characterization, and corrosion inhibition behavior. [Link]

  • European Patent Office. Inhibition of polymerization during distillation of monomers. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: 2-Methylcyclopentanone. [Link]

  • MDPI. (2023). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]

  • ResearchGate. (2023). (PDF) Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. [Link]

  • RSC Publishing. (1968). Polymerisation of vinyl monomers by transition-metal allyl compounds. Part I. Journal of the Chemical Society B: Physical Organic. [Link]

  • Request PDF. (2022). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. [Link]

Sources

Technical Support Center: Precision Synthesis of 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Improving Selectivity (Regio-, Chemo-, and Enantioselective Control)

Introduction: The Selectivity Paradox

Welcome to the technical support hub. If you are here, you likely encountered the "Cyclopentanone Paradox": while cyclopentanone is structurally simple, selectively mono-functionalizing the


-position is deceptively difficult.

Common User Reports:

  • Polyalkylation: "I aimed for mono-allyl, but 30% of my product is 2,2-diallyl or 2,5-diallyl."

  • Regio-scrambling: "My substituent directed the allyl group to the wrong side (thermodynamic vs. kinetic mismatch)."

  • Stalled Conversion: "The enolate formed, but O-alkylation competed with C-alkylation."

Below are three troubleshooting modules designed to address these specific failure modes, ranked by selectivity potential.

Module 1: The "Gold Standard" Route (Pd-Catalyzed Decarboxylative Allylation)

Best For: High enantioselectivity (>90% ee), quaternary center formation, and absolute regiocontrol.

The Protocol Logic

This method bypasses the "kinetic vs. thermodynamic" enolate battle by tethering the electrophile (allyl group) to the nucleophile (enol carbonate) before the C-C bond forming step.

Troubleshooting Guide

Q: My yield is high, but the enantioselectivity (ee) is lower than reported (<50%). What is happening? A: You are likely experiencing "Outer-Sphere" background reaction or ligand mismatch.

  • Diagnosis: If you are using standard

    
    , you will get racemic product. The mechanism requires a chiral ligand that forces the nucleophile to attack the 
    
    
    
    -allyl complex from a specific face.
  • The Fix: Switch to Trost Ligands (e.g.,

    
    -DACH-Phenyl Trost Ligand) or PHOX ligands  (e.g., 
    
    
    
    ) for sterically demanding substrates.
  • Critical Step: Ensure your solvent is non-polar (Toluene or THF). Polar solvents (DMF/DMSO) stabilize the separated ion pair, allowing the "hard" enolate to attack indiscriminately, bypassing the chiral pocket.

Q: I see significant "protonated" byproduct (cyclopentanone) instead of the allyl product. A: This is "Enolate Quenching."

  • Cause: Trace water or acidic protons on the ligand backbone are protonating the transient enolate after decarboxylation but before allylation.

  • The Fix:

    • Dry all solvents over molecular sieves (3Å).

    • Increase the concentration. Dilute reactions favor proton capture over the bimolecular allylation step.

    • Advanced: Add a sub-stoichiometric amount of BSA (N,O-Bis(trimethylsilyl)acetamide) to scavenge stray protons.

Visualizing the Mechanism (The Selectivity Engine)

DecarboxylativeAllylation Start Allyl Enol Carbonate (Substrate) OxAdd Oxidative Addition (Pd-Allyl Species) Start->OxAdd Pd(0) inserts Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd Decarb Decarboxylation (-CO2) (Formation of Enolate) OxAdd->Decarb Loss of CO2 IonPair Chiral Ion Pair [Enolate + Pi-Allyl-Pd] Decarb->IonPair Tight Ion Pair Product 2-Allylcyclopentanone (Enantioenriched) IonPair->Product Reductive Elimination (C-C Bond Formation) Product->Pd0 Catalyst Regeneration

Caption: The Pd-catalyzed cycle locks the enolate and allyl group in a tight ion pair, preventing polyalkylation and ensuring regiocontrol.

Module 2: The "Robust" Route (Stork Enamine Synthesis)

Best For: Large-scale synthesis (>10g), mono-alkylation focus, avoiding expensive catalysts.

The Protocol Logic

Enamines are "softer" nucleophiles than enolates.[1] They react cleanly with soft electrophiles (allyl halides) and, crucially, the resulting iminium salt is non-nucleophilic , preventing the dreaded double-alkylation.

Troubleshooting Guide

Q: The reaction is stalling at 60% conversion. Adding more allyl bromide doesn't help. A: You likely have incomplete enamine formation.

  • The Science: The formation of the enamine is an equilibrium process. If water is not removed, it hydrolyzes back to the ketone.

  • The Fix: You must use a Dean-Stark trap or high-capacity molecular sieves during the enamine formation step (Pyrrolidine + Cyclopentanone). Do not proceed to alkylation until IR shows disappearance of the C=O stretch (~1740 cm⁻¹).

Q: I am getting C-alkylation and N-alkylation. A: This is a solvent effect.

  • The Fix: Avoid polar aprotic solvents like DMF for the alkylation step. Use Acetonitrile or Dioxane . The N-alkylation is reversible (Hofmann-Martius rearrangement), so heating the reaction slightly (reflux in MeCN) can drive the N-allyl species to the desired C-allyl product.

Module 3: Legacy Support (Direct Enolate Alkylation)

Best For: Quick, dirty screens where selectivity is not critical. Not recommended for GMP.

Troubleshooting Guide

Q: I am getting a 50:50 mix of mono- and di-allyl product. A: This is the classic "proton exchange" failure.

  • Mechanism: The mono-allylated product is more acidic (pKa ~16-17) than the starting material (pKa ~19). The remaining starting enolate deprotonates the product, which then reacts again.

  • The Fix:

    • Switch Base: Do not use NaH. Use LDA (Lithium Diisopropylamide) at -78°C .

    • Inverse Addition: Do not add the allyl bromide to the enolate. Add the enolate slowly to a large excess of allyl bromide. This ensures the enolate always sees electrophile, not product.

Comparative Data Analysis

MetricDirect Alkylation (LDA)Stork EnaminePd-Catalyzed Decarboxylative
Mono-Selectivity Low (prone to di-allyl)High (stops at iminium)Very High (stoichiometric control)
Regiocontrol Moderate (Temp dependent)High (Steric dependent)Absolute (Pre-installed)
Enantioselectivity N/A (Racemic)Low (requires chiral amine)High (>90% ee possible)
Scalability MediumHigh Low/Medium (Catalyst cost)

References & Authority

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

    • Foundational text on the mechanism of Pd-catalyzed allylation and ligand design.

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[2] Journal of the American Chemical Society, 126(46), 15044–15045. Link

    • Definitive protocol for decarboxylative allylation of cyclic ketones to form quaternary centers.

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

    • The classic reference for the Stork Enamine synthesis, explaining the mono-alkylation advantage.

  • Tsuji, J., & Minami, I. (1987). New synthetic reactions of allyl alkyl carbonates, allyl beta-keto esters, and allyl enol carbonates catalyzed by palladium complexes.[3] Accounts of Chemical Research, 20(4), 140–145. Link

    • Explains the "soft enolization" pathway critical for avoiding polyalkylation.

Sources

Technical Support Center: Catalyst Deactivation in 2-Allylcyclopentanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-ALLYL-CP-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Yield Loss & Catalyst Death in Pd-Catalyzed Allylation

Executive Summary: The Reaction Landscape

You are likely performing a Tsuji-Trost Allylation or a Decarboxylative Allylic Alkylation (DAA) . In the synthesis of 2-allylcyclopentanone, the stability of the active Palladium(0) species is the critical failure point.

The reaction proceeds through a


-allyl Pd(II) intermediate.[1][2][3][4][5] Deactivation occurs when the delicate balance between the Oxidative Addition  (forming the 

-allyl) and Nucleophilic Attack (releasing the product) is disrupted, allowing off-cycle pathways to dominate.
The Core Problem: The "Off-Cycle" Trap

If the catalytic cycle spins too slowly, the high-energy Pd intermediates seek thermodynamic stability outside the cycle. This manifests as:

  • Pd Black: Irreversible aggregation of Pd(0) atoms.

  • Ligand Death: Oxidation of phosphines to phosphine oxides (inactive).

  • Dimerization: Formation of stable, inactive Pd(I) bridging species.

Diagnostic Modules (Troubleshooting Q&A)

Module A: The "Black Box" Phenomenon (Visible Precipitation)

User Question: "My reaction mixture turned from pale yellow to dark grey/black within 30 minutes, and conversion stopped at 15%. What happened?"

Technical Diagnosis: You have suffered Pd(0) Aggregation . The active monomeric


 species is unstable. Without sufficient ligand stabilization or substrate engagement, it agglomerates into colloidal palladium (nanoparticles) and eventually macroscopic "Pd black," which is catalytically dead for this specific transformation.

Root Causes & Causality:

  • Ligand Deficiency: If

    
     (for monodentate) or 
    
    
    
    (for bidentate), the metal center is exposed.
  • Slow Oxidative Addition: If the allyl precursor (e.g., allyl acetate/carbonate) is low in concentration or sterically hindered, Pd(0) "waits" too long and aggregates.

  • Reductive Environment: High concentrations of reducing agents (if used) accelerate aggregation.

Corrective Protocol:

  • Increase Ligand Loading: Move from 1:1 to 1.2:1 or 2:1 (Ligand:Metal) to shift the equilibrium toward the ligated species.

  • Solvent Degassing: Oxygen promotes ligand dissociation. (See Protocol 4.1).

  • Substrate Dosing: Add the catalyst to the substrate mixture, ensuring immediate engagement with the allyl electrophile.

Module B: The "Invisible Stall" (Ligand Oxidation)

User Question: "The solution remains clear/yellow, but the reaction stalled at 60% conversion. Adding more catalyst doesn't restart it."

Technical Diagnosis: Phosphine Ligand Oxidation . Trace oxygen has converted your active phosphine (


) into phosphine oxide (

). Phosphine oxides are poor ligands for Pd(0) in this context. The Pd remains soluble (perhaps stabilized weakly by solvent or nitriles) but is electronically deactivated.

Root Causes & Causality:

  • The "Leak" Factor: Even "sealed" tubes can leak. Phosphines like

    
     or Trost ligands are 
    
    
    
    scavengers.
  • Peroxide Contamination: Ethers (THF, Dioxane) used as solvents may contain peroxides if not freshly distilled/inhibited.

Corrective Protocol:

  • In-Situ Revival (Risky but diagnostic): Add a fresh equivalent of Ligand only (not Pd). If the reaction restarts, your original ligand was consumed.

  • Scavenger Addition: For strictly anaerobic runs, adding a trace of a sacrificial reductant (like ascorbic acid, though context-dependent) can sometimes preserve the catalyst, but rigorous exclusion of air is preferred.

Module C: Substrate Inhibition (The "Hard" Nucleophile Issue)

User Question: "I am using 2-carbomethoxycyclopentanone. The reaction is sluggish compared to simple malonates."

Technical Diagnosis: Rate-Limiting Nucleophilic Attack . Cyclopentanone derivatives can be sterically demanding. If the nucleophilic attack on the


-allyl Pd(II) species is slower than the decomposition rate of that intermediate, the catalyst dies.

Root Causes & Causality:

  • Resting State Trap: The catalyst accumulates as the cationic

    
    -allyl Pd(II) species. This electrophilic species is prone to nucleophilic attack by impurities (water, halides) if the intended carbon nucleophile is too slow.
    

Corrective Protocol:

  • Counter-ion Tuning: If generating the enolate with a base, switch to a counter-ion that makes the enolate "naked" and more reactive (e.g., use KHMDS/18-crown-6 instead of NaH).

  • Concentration: Increase the concentration of the nucleophile relative to the Pd species.

Visualizing the Failure Points

The following diagram maps the Active Catalytic Cycle against the Deactivation "Off-Ramps."

Pd_Deactivation cluster_active Active Catalytic Cycle Pd0 LnP(0) Active OxAdd Oxidative Addition (Allyl-X) Pd0->OxAdd LigandOx Ligand Oxidation (O=PR3 Formation) Pd0->LigandOx Trace O2 PdBlack Pd Black (Aggregation) Pd0->PdBlack Low Ligand/Slow OxAdd PiAllyl π-Allyl Pd(II) Complex OxAdd->PiAllyl NucAttack Nucleophilic Attack (Cyclopentanone Enolate) PiAllyl->NucAttack Dimer Inactive Pd(I) Dimers PiAllyl->Dimer Stalled Nuc Attack NucAttack->Pd0 Product Release

Figure 1: The "Vicious Cycle" of Pd Deactivation. Green nodes represent active species; Red/Black nodes represent irreversible catalyst death.

Experimental Protocols (Validation Systems)

Protocol 4.1: The "Freeze-Pump-Thaw" Standard (Anaerobic Setup)

Purpose: To rigorously exclude oxygen and prevent Ligand Oxidation (Module B).

  • Place solvent in a Schlenk flask.

  • Freeze solvent using liquid nitrogen (

    
    ).
    
  • Apply high vacuum (0.01-0.1 mmHg) for 5-10 minutes.

  • Close vacuum; thaw solvent in warm water bath (do not heat).

  • Repeat 3 times.

  • Backfill with Argon. Note: Sparging with

    
     for 10 minutes is insufficient for sensitive phosphine ligands.
    
Protocol 4.2: The Mercury Drop Test (With Caveats)

Purpose: To distinguish between Homogeneous catalysis (desired) and Heterogeneous Nanoparticle catalysis (often the result of deactivation/aggregation).

WARNING: Recent studies (Ananikov et al.) indicate Hg can react with Pd(II) complexes, leading to false positives. Use this test only in conjunction with kinetic profiling.

StepActionObservationInterpretation
1Run standard reaction to ~20% conversion.Take aliquot (GC/LCMS).Establish baseline rate.
2Add ~300 equiv. of elemental Hg (relative to Pd).Shake vigorously.Hg creates an amalgam with metal particles.
3Continue reaction for 1 hour.Take aliquot.Measure new rate.
Result A Reaction Stops Completely.Heterogeneous Your "catalyst" was actually Pd nanoparticles.
Result B Reaction Continues Unchanged.Homogeneous The active species is the molecular

complex.

Data Summary: Ligand Selection Guide

Choosing the right ligand is the primary defense against deactivation.

Ligand ClassExampleStabilityReactivityBest For...
Monodentate Phosphine

LowModerateSimple substrates; cheap.
Bidentate Phosphine dppe, dpppHighHighPreventing Pd black; difficult substrates.
Trost Ligands

ModerateHigh (Enantio)Asymmetric induction; requires strict

exclusion.
N-Heterocyclic Carbene IMes, IPrVery HighHighHigh temp reactions; resistant to oxidation.

References & Authority

  • Tsuji, J. (1986). Palladium Reagents and Catalysts: Innovations in Organic Synthesis. Wiley. (Foundational text on Pd-allyl mechanism).

  • Trost, B. M., & Van Vranken, D. L. (1996).[6] Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. Link

  • Beletskaya, I. P., & Ananikov, V. P. (2011). The "Cocktail" of Catalysts: The Problem of Catalyst Nature in Palladium-Catalyzed Reactions. Chemical Reviews, 111(3), 1596–1636. (Critical analysis of Pd black vs. homogeneous species). Link

  • Stoltz, B. M., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(17), 4160–4163. (Specific application to cyclopentanone). Link[7]

  • Chernyshev, V. M., Ananikov, V. P., et al. (2019). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis? ACS Catalysis, 9(4), 2984–2995. Link

Sources

Technical Support Center: Solvent Effects on 2-Allylcyclopentanone Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide addresses the kinetic variances observed in 2-allylcyclopentanone during synthetic scale-up (specifically Pd-catalyzed oxidation) and stability testing (photochemical degradation).

Target Audience: Process Chemists, Kineticists, and Formulation Scientists.

The Core Problem: 2-Allylcyclopentanone is a bifunctional substrate containing a ketone and a terminal alkene. Its reaction kinetics are non-linearly dependent on solvent parameters due to two competing factors:

  • Specific Solvation: The coordination of polar solvents (DMF, DMSO) to transition metal catalysts (e.g., in Wacker oxidation).

  • Viscosity & Cage Effects: The impact of solvent viscosity on the diffusion-controlled recombination of radical pairs during photochemical excitation (Norrish Type I cleavage).

Module A: Catalytic Oxidation Kinetics (Wacker-Tsuji)

Context: Converting the allyl group of 2-allylcyclopentanone to a methyl ketone (synthesis of 1,4-dicarbonyls) often utilizes Wacker-Tsuji conditions (PdCl₂/CuCl/O₂).

Ticket #401: Reaction Stalling in Pure Organic Solvents

User Issue: "I switched from DMF:Water (7:1) to pure DMF to improve substrate solubility, but the reaction rate (


) dropped to near zero."

Root Cause Analysis: The Wacker mechanism requires water not just as a solvent, but as a stoichiometric nucleophile . The rate-determining step (RDS) often involves the attack of water (or hydroxide) on the Pd-coordinated alkene. In pure aprotic solvents, this step is impossible. Conversely, too much water reduces the solubility of the hydrophobic 2-allylcyclopentanone, shifting the kinetics from chemical-control to mass-transfer control.

Mechanistic Insight:



Note: The second-order dependence on water is observed in specific low-[Cl] regimes, though it varies by conditions.
Diagnostic Protocol: Solvent Composition Optimization

Follow this protocol to determine the optimal dielectric/nucleophile balance.

  • Prepare Stock Solution: 0.1 M 2-allylcyclopentanone in the organic co-solvent (e.g., DMF, DMA, or NMP).

  • Catalyst Charge: Add PdCl₂ (10 mol%) and CuCl (1 equiv).

  • Titration of Water:

    • Run 5 parallel reactions with

      
       volume fractions: 0.05, 0.10, 0.15, 0.20, 0.25.
      
  • Monitoring: Sample at

    
     min. Quench with brine/EtOAc.
    
  • Analysis: Plot Initial Rate (

    
    ) vs. 
    
    
    
    .
    • Expectation: A bell-shaped curve. The peak represents the trade-off between nucleophile availability and substrate solubility.

Visualization: Solvent-Dependent Catalytic Cycle

The following diagram illustrates where solvent molecules (L) and water compete for coordination sites on Palladium.

WackerCycle cluster_solvent Solvent Effect Zone Pd_Start Pd(II)Cl4 Coordination Alkene Coordination (Solvent Displacement) Pd_Start->Coordination -2 Cl- Nu_Attack Nucleophilic Attack (Requires H2O) Coordination->Nu_Attack + H2O (Critical Step) Elimination Beta-Hydride Elimination Nu_Attack->Elimination Rate Limiting in high [Cl-] Product 1,4-Dicarbonyl Product Elimination->Product Release Product->Pd_Start Re-oxidation by Cu(II)/O2

Figure 1: The Wacker oxidation cycle.[1] The "Solvent Effect Zone" highlights steps where highly coordinating solvents (like DMSO) can competitively inhibit alkene coordination, while water is required for the nucleophilic attack.

Module B: Photochemical Stability & Kinetics

Context: 2-Allylcyclopentanone is light-sensitive. During stability testing or photochemical derivatization, researchers observe inconsistent degradation rates across different solvents.

Ticket #402: Anomalous Quantum Yields in Viscous Solvents

User Issue: "The degradation rate of my compound is significantly lower in ethylene glycol compared to methanol, despite similar polarity."

Root Cause Analysis: This is a classic manifestation of the Cage Effect on Norrish Type I cleavage.

  • Excitation: The ketone absorbs a photon (

    
    ).
    
  • Cleavage: The C1-C2 bond breaks, forming an acyl-alkyl radical pair.

  • The Fork in the Road:

    • Pathway A (Recombination): The radical pair, trapped in the solvent "cage," recombines to regenerate the starting material.

    • Pathway B (Diffusion/Product): The radicals diffuse apart to form unsaturated aldehydes or ketenes.

Solvent Viscosity (


) Rule: 
High viscosity solvents increase the "cage lifetime," favoring Pathway A (Recombination). This effectively lowers the observed quantum yield of degradation.
Troubleshooting Guide: Viscosity vs. Polarity

Use this table to normalize your kinetic data against solvent physical properties.

SolventDielectric Constant (

)
Viscosity (

, cP at 20°C)
Expected Kinetic Impact
Hexane 1.880.33Fastest. Low viscosity promotes radical diffusion (Product formation).
Acetonitrile 37.50.37Fast. High polarity stabilizes radical intermediates, low viscosity allows diffusion.
Methanol 32.70.59Moderate.
Ethylene Glycol 37.016.1Slowest. High viscosity traps radical pair (Recombination dominates).
Experimental Protocol: Determining the Cage Effect

To prove the viscosity effect, perform a Stern-Volmer-type Viscosity Plot :

  • Setup: Prepare 0.01 M solutions of 2-allylcyclopentanone in mixtures of Methanol/Glycerol (varying ratios to adjust viscosity without drastically changing chemical nature).

  • Irradiation: Expose samples to 300-320 nm light (Rayonet reactor or similar) for fixed intervals.

  • Quantification: Measure loss of starting material via HPLC.

  • Plot: Plot

    
     (inverse quantum yield) vs. 
    
    
    
    (square root of viscosity).
    • Interpretation: A linear relationship confirms the reaction is diffusion-controlled (Cage Effect).

Photochem Start 2-Allylcyclopentanone (Ground State) Excited Excited Singlet/Triplet (n, pi*) Start->Excited RadicalPair Radical Pair [R* ... *R'] Excited->RadicalPair Norrish Type I Recomb Recombination (Starting Material) RadicalPair->Recomb High Viscosity (Cage Effect) Product Unsaturated Aldehyde (Degradation) RadicalPair->Product Low Viscosity (Diffusion)

Figure 2: Photochemical divergence. High viscosity solvents force the equilibrium towards Recombination, effectively stabilizing the compound against light.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMSO for the Wacker oxidation of 2-allylcyclopentanone? A: Proceed with caution. DMSO is a strong ligand for Palladium (


). It can compete with the alkene for coordination sites, potentially inhibiting the reaction. DMF or DMA are preferred co-solvents.

Q: Why does the reaction mixture turn black? A: "Pd Black" precipitation indicates catalyst decomposition. This occurs when the re-oxidation cycle (Pd(0)


 Pd(II) via CuCl) is slower than the reduction step.
  • Fix: Increase

    
     pressure or agitation rate. Ensure your solvent system dissolves 
    
    
    
    effectively (fluorinated solvents can help as additives).

Q: Does the allyl group isomerize during these reactions? A: Yes, under acidic conditions (common in Wacker systems) or high thermal stress, the double bond can migrate into conjugation with the ketone (forming 2-propylidenecyclopentanone).

  • Control: Keep the reaction temperature

    
     and buffer the system if possible.
    

References

  • Tsuji, J. (1984). Synthetic Applications of the Palladium-Catalyzed Oxidation of Olefins to Ketones. Synthesis, 1984(5), 369-384.

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books. (Standard text for Cage Effect and Norrish Kinetics).
  • Smidt, J., et al. (1959). The Oxidation of Olefins with Palladium Chloride Catalysts. Angewandte Chemie International Edition, 1(2), 80-88.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

identifying side products in 2-Allylcyclopentanone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Allylcyclopentanone Synthesis Ticket ID: #ACP-2024-SYN Subject: Identification and Minimization of Side Products in Cyclopentanone Allylation

User Guide Overview

This technical guide addresses the selectivity challenges inherent in the


-alkylation of cyclopentanone. The direct alkylation of enolates is kinetically sensitive, frequently resulting in poly-alkylation, regio-isomers, and self-condensation. This document provides a diagnostic workflow to identify these impurities and mechanistic protocols to suppress them.

Module 1: Diagnostic Workflow

Status: Active Troubleshooting

Use this logic flow to categorize your crude mixture before attempting purification.

DiagnosticFlow Start Analyze Crude Mixture (GC-MS / TLC) MassCheck Check Molecular Ion (M+) Start->MassCheck M_124 M+ = 124 (Target Mass) MassCheck->M_124 Major Peak M_164 M+ = 164 (+40 mass units) MassCheck->M_164 Significant Peak M_166 M+ = 166 (Dimer) MassCheck->M_166 High Boiling Impurity CheckNMR 1H NMR Analysis M_124->CheckNMR Gem_Dialkyl Impurity B: 2,2-Diallyl (Gem-dialkyl) M_164->Gem_Dialkyl Loss of alpha-H signal Singlet/Complex integration Bis_Dialkyl Impurity C: 2,5-Diallyl (Bis-alkyl) M_164->Bis_Dialkyl Symmetry in NMR Retained alpha-H Aldol Impurity D: Aldol Dimer (Self-Condensation) M_166->Aldol Olefinic proton (C=CH) Target Target: 2-Allylcyclopentanone (1 eq Allyl) CheckNMR->Target Triplet ~2.1-2.3 ppm (alpha-H) O_Alk Impurity A: Allyl Enol Ether (O-Alkylation) CheckNMR->O_Alk Vinyl protons shifted, No carbonyl signal in IR

Figure 1: Diagnostic logic tree for classifying impurities based on Mass Spectrometry and NMR signatures.

Module 2: The Impurity Profile (Root Cause Analysis)

Impurity A: 2,2-Diallylcyclopentanone (Gem-dialkylation)
  • The Issue: The most common side product in direct alkylation.

  • Mechanism: The mono-allylated product is often more acidic (or similarly acidic) than the starting material. As the reaction progresses, unreacted enolate deprotonates the product, creating a new enolate that reacts again with allyl bromide.

  • Diagnostic:

    • GC-MS: M+ = 164.

    • NMR: Disappearance of the methine proton (

      
      -CH) signal found in the mono-product.
      
Impurity B: 2,5-Diallylcyclopentanone
  • The Issue: Regio-isomer of the di-alkylated product.

  • Mechanism: Equilibration of the enolate. If the reaction temperature is too high, the kinetic enolate (formed at the less substituted side) equilibrates to the thermodynamic side or simply alkylates at the remaining

    
    -position.
    
  • Diagnostic:

    • NMR: Symmetry often simplifies the spectrum compared to the 2,2-isomer.

Impurity C: Cyclopentanone Aldol Dimer (2-Cyclopentylidenecyclopentanone)
  • The Issue: Self-condensation of the starting material.

  • Mechanism: If the alkylating agent (allyl bromide) is added too slowly or the base is insufficient, the enolate attacks a neutral ketone molecule instead of the electrophile.

  • Diagnostic:

    • GC-MS: M+ = 150 (Unsaturated) or 168 (Alcohol intermediate).

    • Visual: Reaction mixture often turns deep yellow/orange due to conjugation.

Impurity D: O-Allyl Enol Ether
  • The Issue: Attack at the oxygen atom rather than the carbon.

  • Mechanism: Governed by Hard-Soft Acid-Base (HSAB) theory. While allyl bromide is a "soft" electrophile favoring C-alkylation, highly polar aprotic solvents (like HMPA) or "hard" leaving groups can promote O-alkylation.

  • Diagnostic:

    • IR: Loss of the strong Carbonyl (C=O) stretch at ~1740 cm⁻¹. Appearance of C=C stretches.

Module 3: Analytical Fingerprints

Use the table below to confirm identity. Note: Shifts are approximate (


) relative to TMS in CDCl₃.
CompoundStructure NoteGC-MS (m/z)Key 1H NMR Signals
2-Allylcyclopentanone Target (Mono)124

5.7 (1H, m, vinyl)

5.0 (2H, m, vinyl)

~2.1-2.3 (1H, m,

-CH)
2,2-Diallylcyclopentanone Gem-dialkyl164 No

-CH signal.
Integration of allyl region doubles relative to ring protons.
2,5-Diallylcyclopentanone Bis-alkyl164

~2.2 (2H, m, two

-CHs)
Symmetric spectrum.
Aldol Dimer Self-Condensation150

~6.2 (1H, t, olefinic)
Shifted downfield due to conjugation with ketone.
Allyl Enol Ether O-Alkylation124

4.5 (1H, t, enol vinyl)
Distinct from allyl vinyls.

Module 4: Prevention Protocols

Protocol A: The Stork Enamine Synthesis (Recommended)

Best for: High selectivity of mono-alkylation and avoiding poly-alkylation.

Direct alkylation with bases like LDA often leads to "proton transfer" (poly-alkylation). The Stork Enamine method uses a neutral nitrogen intermediate to strictly control kinetics.

Reagents:

  • Cyclopentanone[1][2][3][4][5][6]

  • Pyrrolidine (Secondary amine)

  • p-Toluenesulfonic acid (cat.)

  • Allyl Bromide

Workflow:

  • Enamine Formation: Reflux Cyclopentanone (1.0 eq) + Pyrrolidine (1.1 eq) in Toluene with catalytic p-TsOH. Use a Dean-Stark trap to remove water.

    • Checkpoint: Monitor water collection. Reaction is complete when theoretical water volume is collected.

  • Alkylation: Remove Toluene. Dissolve crude enamine in CH₃CN or Dioxane. Add Allyl Bromide (1.1 eq). Heat to reflux (or 60°C) for 4–12 hours.

    • Mechanism:[7][8][9][10][11][12][13] The enamine is a neutral nucleophile; it reacts once. The resulting iminium salt is not nucleophilic, preventing a second alkylation.

  • Hydrolysis: Add water/acetic acid (10%) and stir for 2 hours to cleave the iminium salt back to the ketone.

StorkMechanism Cyclopentanone Cyclopentanone Enamine Pyrrolidine Enamine (Neutral Nucleophile) Cyclopentanone->Enamine + Pyrrolidine - H2O Iminium Mono-Allyl Iminium (Non-Nucleophilic) Enamine->Iminium + Allyl Bromide (C-Alkylation) Product 2-Allylcyclopentanone Iminium->Product + H3O+ Hydrolysis

Figure 2: The Stork Enamine pathway prevents poly-alkylation by forming an unreactive iminium intermediate after the first addition.

Protocol B: Kinetic Control with LDA (Direct Alkylation)

Best for: Rapid synthesis when enamine formation is not feasible.

If you must use direct alkylation, strict kinetic control is required to prevent equilibration.

  • Base: LDA (Lithium Diisopropylamide), 1.05 eq.

  • Temperature: -78°C (Critical).

  • Addition Order: Add Cyclopentanone slowly to the LDA solution (Inverse Addition). This ensures excess base is always present during enolization, preventing the ketone from acting as a proton source for the enolate.

  • Quench: Add Allyl Bromide rapidly at -78°C, then allow to warm slowly.

References

  • Stork Enamine Synthesis: Stork, G.; Terrell, R.; Szmuszkovicz, J. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1954 , 76(7), 2029–2030.

  • Cyclopentenone Synthesis & Side Products: Marsili, L. A., et al. "Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones."[11] Organic Letters, 2018 , 20(23), 7434–7438.

  • Aldol Condensation Side Products: Murzin, D. Y., et al. "Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides." Reaction Kinetics, Mechanisms and Catalysis, 2019 , 128, 203–216.

  • Regioselectivity (C vs O Alkylation): Tsuzuki, S., et al. "C- or O-Alkylation?" ChemistryViews, 2012 .

Sources

Validation & Comparative

Technical Validation: High-Purity Synthesis of 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Validation of Pd-Catalyzed Decarboxylative Allylation vs. Traditional Alkylation Audience: Synthetic Chemists, Process Development Scientists

Executive Summary: The Case for Catalytic Precision

The synthesis of 2-allylcyclopentanone is a pivotal transformation in the production of jasmonoid fragrances and prostaglandin intermediates. Historically, this has been achieved via direct enolate alkylation or Stork enamine synthesis. However, these methods frequently suffer from poly-alkylation (gem-diallyl impurities) and regiochemical ambiguity.

This guide validates the Pd-Catalyzed Decarboxylative Allylation (Carroll-type Rearrangement) as the superior methodology for applications requiring high purity (>98%) and strict mono-alkylation. While the precursor synthesis adds a step, the catalytic cycle locks the regiochemistry and eliminates the "over-alkylation" failure mode inherent to lithium enolates.

Method Comparison Matrix
MetricMethod A: Pd-Catalyzed Decarboxylative Allylation Method B: Direct Enolate Alkylation Method C: Stork Enamine Synthesis
Primary Mechanism

Oxidative Addition / Decarboxylation

on Enolate (LDA/NaH)

on Enamine
Mono-Selectivity Excellent (>99:1) Poor (significant di-allyl)Good
Regiocontrol Absolute (Dictated by ester position)Thermodynamic/Kinetic dependentSteric dependent
Yield 85–95%50–65%70–80%
Atom Economy High (Loss of

)
Moderate (Stoichiometric salt waste)Moderate (Amine waste/recycle)
Validation Point Visible

evolution; Irreversible
Difficult to monitor mono vs. diHydrolysis step required

Mechanistic Validation & Logic

To understand why the Pd-catalyzed route is robust, we must visualize the failure modes of the alternatives.

The Failure of Direct Alkylation: When cyclopentanone is deprotonated (e.g., with LDA), the resulting enolate reacts with allyl bromide. However, the product, 2-allylcyclopentanone, is more acidic than the starting material due to the inductive effect of the allyl group (and lack of steric hindrance in the 5-membered ring compared to 6-membered). This leads to rapid proton exchange and subsequent alkylation, forming 2,2-diallyl or 2,5-diallyl impurities which are difficult to separate by distillation.

The Solution (Pd-Catalysis): The decarboxylative route uses an allyl ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-keto ester  precursor. The palladium catalyst inserts into the allylic ester bond.[1] Decarboxylation (

loss) generates a specific enolate-Pd-allyl ion pair. Because the allyl group is tethered to the metal center which is complexed to the enolate, the recombination is intramolecular and highly specific.
Visualization: Comparative Reaction Pathways

G start Cyclopentanone direct_base Direct Alkylation (LDA, Allyl-Br) start->direct_base Path B ester_form Carboxylation/Esterification start->ester_form Path A (Step 1) direct_prod Mixture: Mono- + Di-allyl (Impure) direct_base->direct_prod Low Selectivity beta_keto Allyl 2-oxocyclopentanecarboxylate (Precursor) ester_form->beta_keto pd_cat Pd(PPh3)4 Cat. Decarboxylation (-CO2) beta_keto->pd_cat Step 2 pd_prod 2-Allylcyclopentanone (>98% Mono-selective) pd_cat->pd_prod High Precision

Figure 1: Comparison of Direct Alkylation (Red) vs. Pd-Catalyzed Decarboxylative Allylation (Green). The Pd route introduces a "regio-lock" via the ester intermediate.

Experimental Protocols

Method A: Pd-Catalyzed Decarboxylative Allylation (Recommended)

Source Grounding: Adapted from Tsuji-Trost methodologies and Stoltz group optimization for cyclic ketones [1, 2].

Prerequisite: Synthesis of Allyl 2-oxocyclopentanecarboxylate. (Standard procedure: Reflux dimethyl carbonate with cyclopentanone/NaH, then transesterify with allyl alcohol).

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon/Nitrogen.

  • Reagents: Add Allyl 2-oxocyclopentanecarboxylate (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Catalyst Addition: Add

    
     (0.5 – 1.0 mol%). Note: 
    
    
    
    with
    
    
    can be used as a cheaper alternative generated in situ.
  • Reaction: Stir at room temperature for 10 minutes, then warm to mild reflux (

    
    ).
    
    • Self-Validating Checkpoint: You must observe steady gas evolution (

      
      ). The reaction is complete when gas evolution ceases (typically 1-2 hours).
      
  • Monitoring: TLC (Hexane/EtOAc 9:1). The starting material (UV active ester) will disappear; the product (ketone) is less polar and stains with Anisaldehyde or

    
    .
    
  • Workup: Filter through a short pad of silica gel to remove Pd black. Concentrate the filtrate in vacuo.[2]

  • Purification: Flash chromatography is often unnecessary if conversion is 100%, but a short plug ensures removal of ligand oxides.

Why this works: The reaction is neutral.[2] No strong base is present to deprotonate the product, rendering poly-alkylation mechanistically impossible.

Method B: Stork Enamine Synthesis (Alternative)

Source Grounding: Standard Stork protocols [3, 4]. Best for labs lacking Pd catalysts.

Protocol:

  • Enamine Formation: Reflux cyclopentanone (1 equiv) with pyrrolidine (1.1 equiv) and catalytic p-TSA in toluene using a Dean-Stark trap.

    • Self-Validating Checkpoint: Stoichiometric water collection in the trap indicates completion.

  • Alkylation: Remove toluene. Dissolve crude enamine in dry dioxane/MeCN. Add Allyl Bromide (1.1 equiv). Heat to

    
     for 4-12 hours.
    
  • Hydrolysis: Add 10% HCl solution and stir vigorously for 1 hour to cleave the iminium salt.

  • Workup: Extract with ether. Wash with water/brine to remove pyrrolidine salts.

Why this works: The enamine is a softer nucleophile than a lithium enolate and is sterically bulky, which disfavors double alkylation.

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
Method A: Reaction Stalls Catalyst poisoning (

leak) or old catalyst.
Ensure strictly anaerobic conditions. Use fresh bright yellow

.
Method A: Low Yield Volatility of product.2-allylcyclopentanone is somewhat volatile. Avoid prolonged high-vac; use careful rotary evaporation.
Method B: Diallyl Impurity "Direct" method used instead of Enamine/Pd.Switch to Method A. If using Method B (Enamine), ensure complete hydrolysis.
Method B: Low Yield Incomplete Enamine formation.Water must be actively removed (Dean-Stark or Molecular Sieves) to drive equilibrium.

Mechanistic Deep-Dive: The Pd-Cycle

The elegance of Method A lies in the catalytic cycle. It is not a simple substitution but a rearrangement.

PdCycle sub Allyl beta-keto ester ox_add Oxidative Addition (Pd-Allyl + Enolate) sub->ox_add + Pd(0) pd0 Pd(0) Species pd0->ox_add decarb Decarboxylation (-CO2) ox_add->decarb Pd(II) Species red_elim Reductive Elimination (C-C Bond Formation) decarb->red_elim Enolate-Pd-Allyl red_elim->pd0 Regenerate Cat. prod 2-Allylcyclopentanone red_elim->prod

Figure 2: The Tsuji-Trost Decarboxylative Allylation Cycle. Note that the


 loss drives the reaction irreversibly forward.

References

  • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation.[3] Journal of the American Chemical Society.[4] Link

  • Craig II, R. A., et al. (2015).[5] Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters. Link

  • Stork, G., et al. (1963). A New Method for the Alkylation of Ketones and Aldehydes: the Enamine with the Grignard Reagent. Journal of the American Chemical Society.[4] Link

  • Organic Syntheses. (1965). 2-Allylcyclohexanone (Demonstrates limitations of direct alkylation applicable to cyclopentanone). Organic Syntheses, Coll. Vol. 5. Link

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. Link

Sources

comparative analysis of 2-Allylcyclopentanone synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals. Objective: To provide an in-depth, comparative technical analysis of the three primary synthetic routes for 2-Allylcyclopentanone, evaluating yield, selectivity, and scalability.

Executive Summary & Strategic Context

2-Allylcyclopentanone (CAS: 1120-88-3) is a pivotal intermediate in the synthesis of bioactive jasmonoids, prostaglandins, and fragrance compounds (e.g., cis-jasmone). Its synthesis presents a classic organic chemistry challenge: controlling mono-alkylation .

While cyclopentanone is symmetric, its enolate is highly reactive. Direct alkylation often leads to a statistical mixture of mono-, di-, and poly-allylated products. Consequently, the choice of synthetic route depends heavily on the required scale, purity, and available equipment.

This guide analyzes three distinct methodologies:

  • The Stork Enamine Synthesis: The "Gold Standard" for mono-selectivity.

  • Direct Enolate Alkylation: The high-throughput, atom-economic route (requires cryogenic control).

  • Pd-Catalyzed Decarboxylative Allylation: The precision route for asymmetric or complex applications.

Route Analysis

Route A: Stork Enamine Synthesis (The Selectivity Standard)

Mechanism & Rationale: Developed by Gilbert Stork, this method temporarily converts the ketone into an enamine (typically using pyrrolidine or morpholine). The enamine is a softer nucleophile than an enolate and is sterically bulky. After the first alkylation, the resulting iminium salt is highly resistant to further alkylation, effectively "locking" the reaction at the mono-substituted stage.

Protocol:

  • Enamine Formation: Cyclopentanone (1.0 eq) is refluxed with pyrrolidine (1.1 eq) in toluene with a Dean-Stark trap to remove water.

  • Alkylation: The isolated enamine is dissolved in acetonitrile or dioxane, and allyl bromide (1.1 eq) is added. The mixture is heated (typically 40–60°C).

  • Hydrolysis: Water/HCl is added to hydrolyze the iminium salt back to the ketone.

Pros:

  • High Mono-Selectivity: Drastically reduces di-allyl byproducts.

  • Mild Conditions: No strong bases (LDA/NaH) or cryogenic temperatures required.

Cons:

  • Step Count: Requires two distinct steps (formation and hydrolysis).[1]

  • Atom Economy: Generates amine waste (though recyclable).

Route B: Direct Enolate Alkylation (Lithium Enolate)

Mechanism & Rationale: This route utilizes a kinetic enolate formed by a strong, bulky base (LDA) at low temperatures. The goal is to quantitatively deprotonate the ketone before adding the electrophile.

Protocol:

  • Enolization: To a solution of LDA (1.05 eq) in anhydrous THF at -78°C, cyclopentanone (1.0 eq) is added dropwise. Stir for 30–60 mins.

  • Alkylation: Allyl bromide (0.95–1.0 eq) is added slowly to the cold solution.

  • Quench: The reaction is quenched with saturated NH₄Cl.

Critical Control Point: To avoid di-alkylation, it is crucial to use a slight excess of the base relative to the ketone to ensure no free ketone remains to act as a proton shuttle (proton transfer between product and starting material leads to polyalkylation). Conversely, using a slight deficit of the allyl halide ensures the mono-product is statistically favored.

Pros:

  • Speed: One-pot reaction.

  • Direct: No auxiliary reagents (amines) needed.

Cons:

  • Polyalkylation Risk: Even at -78°C, 10–15% di-allylated byproduct is common if addition rates are not strictly controlled.

  • Cryogenic Requirement: Difficult to scale industrially without specialized reactors.

Route C: Pd-Catalyzed Decarboxylative Allylation (Tsuji-Trost)

Mechanism & Rationale: This modern approach ("Carroll Rearrangement" variant) uses an allyl enol carbonate or a


-keto ester. A Pd(0) catalyst generates a 

-allyl palladium complex. The enolate attacks this complex. Because the reaction proceeds via a specific catalytic cycle involving decarboxylation, it is regiospecific and can be made enantioselective.

Protocol:

  • Precursor Synthesis: React cyclopentanone with allyl chloroformate (to form allyl enol carbonate).

  • Catalysis: Treat the carbonate with Pd(PPh₃)₄ (0.5–2 mol%) in THF at ambient temperature.

  • Workup: Solvent evaporation and filtration.

Pros:

  • Precision: High regiocontrol; amenable to asymmetric synthesis (up to 99% ee with chiral ligands).

  • Neutral pH: No strong acids or bases.

Cons:

  • Cost: Palladium catalysts and phosphine ligands are expensive.

  • Precursor: Requires synthesis of the allyl carbonate first.

Comparative Data Analysis

The following table summarizes the performance metrics based on standard laboratory scales (10–50g).

FeatureStork Enamine (Route A)Direct Alkylation (Route B)Pd-Catalyzed (Route C)
Yield (Isolated) 65 – 75% 50 – 60%85 – 95% (from carbonate)
Mono-Selectivity High (>90%) Moderate (75-85%)Very High (>98%)
Reaction Time 12 – 24 Hours2 – 4 Hours1 – 6 Hours
Atom Economy Low (Amine waste)HighModerate (CO₂ loss)
Scalability Excellent (Kilogram safe)Poor (Cooling limits)Good (Cost limiting)
Cost Efficiency HighHighLow (Catalyst cost)

Visualizing the Pathways

The diagram below maps the mechanistic divergence of the three routes.

SynthesisRoutes Start Cyclopentanone Enamine Enamine Intermediate (Pyrrolidine) Start->Enamine Pyrrolidine, -H2O Enolate Lithium Enolate (-78°C, LDA) Start->Enolate LDA, THF, -78°C Carbonate Allyl Enol Carbonate Start->Carbonate Allyl Chloroformate Iminium Alkylated Iminium Salt Enamine->Iminium Allyl Bromide ProductA 2-Allylcyclopentanone (High Mono-Selectivity) Iminium->ProductA H3O+ Hydrolysis ProductB 2-Allylcyclopentanone (+ Di-allyl impurities) Enolate->ProductB Allyl Bromide PdComplex Pd-Allyl Complex (Decarboxylation) Carbonate->PdComplex Pd(0) cat. ProductC 2-Allylcyclopentanone (High Purity/ee) PdComplex->ProductC -CO2

Caption: Mechanistic flow of the three primary synthesis routes showing intermediates and key reagents.

Detailed Experimental Protocol (Recommended Route)

Selected Route: Stork Enamine Synthesis Reasoning: It offers the best balance of cost, safety, and selectivity for general laboratory and pilot-scale synthesis without requiring expensive catalysts or difficult cryogenic handling.

Step 1: Preparation of N-(1-Cyclopenten-1-yl)pyrrolidine

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Add Cyclopentanone (84.1 g, 1.0 mol), Pyrrolidine (78.2 g, 1.1 mol), and Toluene (200 mL).

  • Reaction: Reflux vigorously. Water will separate in the trap. Continue until water evolution ceases (approx. 3-4 hours).

  • Workup: Remove toluene and excess pyrrolidine via rotary evaporation. Vacuum distill the residue (bp ~105°C at 12 mmHg) to obtain the pure enamine as a colorless oil.

Step 2: Alkylation and Hydrolysis

  • Alkylation: Dissolve the enamine (137 g, 1.0 mol) in anhydrous Acetonitrile (300 mL). Add Allyl Bromide (133 g, 1.1 mol) dropwise over 30 minutes. A mild exotherm will occur.

  • Heat: Reflux the mixture for 4 hours.

  • Hydrolysis: Cool to room temperature. Add 100 mL of water and heat to reflux for 1 hour to hydrolyze the iminium salt.

  • Extraction: Cool and extract with Diethyl Ether (3 x 100 mL). Wash combined organics with 1M HCl (to remove residual amines), then brine.

  • Purification: Dry over MgSO₄ and concentrate. Distill under reduced pressure to yield 2-Allylcyclopentanone.

Decision Matrix

Use the diagram below to select the optimal route for your specific constraints.

DecisionTree Start Start: Define Constraints Q1 Is Enantiopurity Required? Start->Q1 Q2 Is Cryogenic Cooling Available? Q1->Q2 No RouteC Route C: Pd-Catalyzed (High Cost, High Precision) Q1->RouteC Yes Q3 Is Cost the Primary Driver? Q2->Q3 Yes RouteA Route A: Stork Enamine (Robust, Scalable) Q2->RouteA No (Standard Lab) RouteB Route B: Direct Alkylation (Fast, Lower Selectivity) Q3->RouteB Yes (Speed/Atom Econ) Q3->RouteA No (Purity First)

Caption: Logic flow for selecting the synthesis route based on purity, equipment, and cost constraints.

References

  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society. Link

  • Organic Syntheses. (1945). "2-Allylcyclohexanone" (Analogous protocol for 5-membered rings). Org.[2][3][4] Syn. Coll. Vol. 3. Link

  • Trost, B. M., et al. (2015).[4] "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters. Link[5]

  • Negishi, E. (1980). "Palladium-Catalyzed Alkylation of Enolates." Handbook of Organopalladium Chemistry. Link

Sources

Comparative Technical Guide: 2-Allylcyclopentanone vs. 2-Allylcyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-Allylcyclopentanone (C8) and 2-Allylcyclohexanone (C9) , two critical intermediates in the synthesis of terpenoids, lactones, and spirocyclic scaffolds. While they share similar allylic functionalities, their divergent ring strain, conformational mobility, and spectroscopic signatures dictate distinct handling protocols and reactivity profiles.

Key Takeaway:

  • 2-Allylcyclopentanone is characterized by higher ring strain (~6 kcal/mol), resulting in a stiffer carbonyl bond (IR ~1745 cm⁻¹) and enhanced reactivity toward nucleophilic attack.

  • 2-Allylcyclohexanone exists primarily in a chair conformation with the allyl group in the equatorial position to minimize 1,3-diaxial interactions. It requires specific synthetic control (e.g., Stork Enamine) to prevent polyalkylation, a common pitfall in its preparation.

Part 1: Physicochemical Profile[1][2][3]

The following data consolidates experimental values and spectroscopic markers essential for identification and quality control.

Table 1: Comparative Properties
Property2-Allylcyclopentanone2-Allylcyclohexanone
CAS Number 1120-88-394-66-6
Molecular Formula C₈H₁₂OC₉H₁₄O
Molecular Weight 124.18 g/mol 138.21 g/mol
Boiling Point ~188-190°C (Atm)94°C (23 mmHg) / ~210°C (Atm)
Density 0.935 g/mL0.927 g/mL
IR (C=O[1][2] Stretch) 1740–1750 cm⁻¹ (Strain effect)1715–1720 cm⁻¹ (Standard ketone)
¹H NMR (Allylic -CH=) δ 5.7–5.8 ppm (m)δ 5.7–5.8 ppm (m)
¹³C NMR (Carbonyl) ~220 ppm~210–212 ppm

Technical Insight: The most immediate diagnostic difference is the Infrared (IR) Carbonyl Stretch . The 5-membered ring of cyclopentanone imposes angle strain, forcing the carbonyl carbon to adopt more s-character in the sigma bonds to the ring carbons. This strengthens the C=O bond, shifting the absorption to a higher frequency (~1745 cm⁻¹) compared to the strain-free cyclohexanone (~1715 cm⁻¹).

Part 2: Synthetic Access & Kinetic Control

Direct alkylation of cycloalkanones with allyl bromide using strong bases (e.g., LDA, NaH) often leads to mixtures of mono- and di-allylated products. This is particularly problematic for cyclohexanone due to the similar pKa of the remaining α-protons.

To ensure mono-alkylation and high purity, the Stork Enamine Synthesis is the industry-standard protocol. This method utilizes a secondary amine to form a temporary enamine, which is softer and sterically regulated, preventing polyalkylation.

Protocol: Stork Enamine Synthesis of 2-Allylcyclohexanone

Note: This protocol is adaptable for 2-allylcyclopentanone with minor adjustments to distillation temperatures.

Reagents:

  • Cyclohexanone (1.0 eq)

  • Pyrrolidine (1.1 eq) - Preferred over morpholine for higher reactivity.

  • Allyl Bromide (1.1 eq)

  • p-Toluenesulfonic acid (pTsOH) (catalytic)

  • Toluene (Solvent)

Step-by-Step Methodology:

  • Enamine Formation (Dean-Stark):

    • Charge a round-bottom flask with cyclohexanone, pyrrolidine, catalytic pTsOH, and toluene.

    • Attach a Dean-Stark trap and reflux until the theoretical amount of water is collected (indicates completion).

    • Why: Removal of water drives the equilibrium toward the enamine.

    • Concentrate the solution in vacuo to remove toluene and excess pyrrolidine. The crude enamine is used directly to avoid hydrolysis.

  • Alkylation (C-Alkylation):

    • Dissolve the crude enamine in anhydrous acetonitrile or dioxane.

    • Add Allyl Bromide dropwise at room temperature.

    • Heat to reflux for 4–6 hours.

    • Mechanism:[3][4][5][6][7][8] The enamine acts as a nucleophile, attacking the allyl bromide via an S_N2 mechanism. The iminium salt intermediate precipitates or forms a distinct phase.

  • Hydrolysis:

    • Add 10% aqueous HCl or acetic acid/water mixture to the reaction vessel.

    • Stir vigorously at 40–50°C for 2 hours.

    • Why: This cleaves the iminium bond, regenerating the ketone carbonyl and releasing the pyrrolidine salt.

  • Workup:

    • Extract with diethyl ether or ethyl acetate. Wash organic layers with brine and NaHCO₃.

    • Dry over MgSO₄ and concentrate.

    • Purification: Distill under reduced pressure.

Visualization: Stork Enamine Workflow

The following diagram illustrates the transformation logic, highlighting the critical intermediate states.

StorkEnamine Start Cyclohexanone (Substrate) Step1 Pyrrolidine + Acid (-H₂O) Start->Step1 Inter1 Enamine Intermediate Step1->Inter1 Dean-Stark Step2 + Allyl Bromide (Sₙ2 Attack) Inter1->Step2 Inter2 Iminium Salt Step2->Inter2 Reflux Step3 Acid Hydrolysis (H₃O⁺) Inter2->Step3 End 2-Allylcyclohexanone (Product) Step3->End Regeneration

Figure 1: Logical workflow for the Stork Enamine synthesis, ensuring mono-alkylation selectivity.

Part 3: Reactivity & Conformational Analysis

Conformational Thermodynamics

Understanding the 3D structure is vital for predicting stereoselectivity in downstream reactions (e.g., reduction or Grignard addition).

  • 2-Allylcyclohexanone:

    • Adopts a Chair Conformation .

    • Equatorial Preference: The allyl group overwhelmingly prefers the equatorial position (approx. 1.6–1.8 kcal/mol stability gain) to avoid 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

    • Implication: Reagents attacking the carbonyl will preferentially approach from the axial direction (anti-parallel to the axial hydrogens), leading to equatorial alcohols upon reduction.

  • 2-Allylcyclopentanone:

    • Adopts an Envelope or Half-Chair Conformation .

    • Pseudorotation: The ring is highly flexible. The allyl group will orient itself in a pseudo-equatorial position to minimize eclipsing interactions with adjacent hydrogens.

    • Implication: Stereocontrol is generally lower in cyclopentanones compared to cyclohexanones unless bulky chiral auxiliaries are used.

Baeyer-Villiger Oxidation (Regioselectivity)

Both compounds are excellent substrates for Baeyer-Villiger oxidation to form lactones.

  • Reagent: m-CPBA (meta-Chloroperoxybenzoic acid) or H₂O₂/Lewis Acid.

  • Migratory Aptitude: Secondary Alkyl > Primary Alkyl > Methyl.

  • Outcome: In both 2-allyl derivatives, the carbon bearing the allyl group is secondary (and more substituted than the unsubstituted alpha-methylene).

    • Result: The oxygen inserts between the carbonyl and the allyl-substituted carbon.

    • 2-Allylcyclopentanoneδ-Lactone (6-membered ring lactone).

    • 2-Allylcyclohexanoneε-Lactone (7-membered ring lactone).

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.

  • PubChem. (n.d.). 2-Allylcyclohexanone Compound Summary. National Center for Biotechnology Information.

  • Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones (IR Data).

  • Renz, M., & Meunier, B. (1999). The Baeyer–Villiger Oxidation of Cyclohexanone.[9] European Journal of Organic Chemistry. (Contextualizing lactone formation).

Sources

A Comparative Guide to Catalysts for 2-Allylcyclopentanone Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Allylcyclopentanone is a valuable synthetic intermediate, serving as a versatile building block in the synthesis of complex molecules, including natural products and pharmaceuticals. The introduction of the allyl group at the α-position of the cyclopentanone ring opens up a plethora of synthetic transformations. Consequently, the development of efficient and selective catalytic methods for its synthesis has been a significant area of research. This guide provides an in-depth comparison of the leading catalytic systems for the synthesis of 2-allylcyclopentanone, with a focus on palladium, iridium, and organocatalytic approaches. We will delve into the mechanistic underpinnings of each system, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic endeavors.

The Strategic Importance of Catalytic α-Allylation

The direct allylation of cyclopentanone presents several challenges, including the potential for polyallylation and the formation of aldol condensation byproducts. Catalytic methods offer a more controlled and efficient alternative. The choice of catalyst is paramount, as it dictates not only the reaction's efficiency but also its stereochemical outcome, a critical consideration in modern drug development. This guide will explore three major classes of catalysts that have been successfully employed for this transformation, highlighting their relative strengths and weaknesses.

Comparative Analysis of Catalytic Systems

The performance of different catalytic systems for the synthesis of 2-allylcyclopentanone is summarized below. The data highlights key metrics such as yield and enantioselectivity, providing a clear basis for comparison.

Catalyst SystemPrecursor/LigandAllyl SourceBase/AdditiveSolventTemp. (°C)Time (h)Yield (%)ee (%)Ref.
Palladium Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOXAllyl 2-(methoxycarbonyl)cyclopent-1-en-1-yl carbonate-Toluene2048>9994[1]
Iridium [Ir(COD)Cl]₂ / LigandAllyl carbonateBa(Ot-Bu)₂THF25248595[2]
Organocatalyst ImidazolidinoneAllyltrimethylsilaneCAN (oxidant)Dichloromethane-2024-99 (bis-allylated)[3][4]

In-Depth Discussion of Catalytic Approaches

Palladium Catalysis: The Workhorse of Allylic Alkylation

Palladium catalysis, particularly through the mechanism of the Tsuji-Trost reaction, has been extensively studied and is a highly reliable method for the α-allylation of ketones.[3][5] A significant advancement in this area is the enantioselective decarboxylative allylic alkylation, which utilizes a palladium catalyst in conjunction with a chiral ligand to achieve high levels of stereocontrol.[1][6]

Mechanism and Rationale: The catalytic cycle of the palladium-catalyzed decarboxylative allylation of a cyclopentanone enolate precursor is initiated by the oxidative addition of the Pd(0) catalyst to the allylic carbonate. This step forms a π-allylpalladium(II) complex and releases the enolate. Subsequent decarboxylation of the enolate generates a nucleophilic enolate which then attacks the π-allyl ligand, leading to the formation of 2-allylcyclopentanone and regeneration of the Pd(0) catalyst. The choice of a chiral ligand, such as a PHOX ligand, is crucial for inducing enantioselectivity by creating a chiral environment around the palladium center, thereby directing the nucleophilic attack to one of the two enantiotopic faces of the π-allyl complex.[1]

Palladium_Catalytic_Cycle cluster_substrate Substrate Activation Pd(0)L Pd(0)L π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Pd(0)L->π-Allyl Pd(II) Complex Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-Allyl Pd(II) Complex->Product + Pd(0)L Nucleophilic Attack by Enolate Enolate Enolate Product + Pd(0)L->Pd(0)L Regeneration Allyl Enol Carbonate Allyl Enol Carbonate Allyl Enol Carbonate->π-Allyl Pd(II) Complex Allyl Enol Carbonate->Enolate Decarboxylation

Palladium Catalytic Cycle

Experimental Protocol: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation [1]

  • To a flame-dried flask under an inert atmosphere, add Pd₂(dba)₃ (2.75 mol%) and the chiral ligand (S)-(p-CF₃)₃-t-BuPHOX (6.00 mol%).

  • Add toluene as the solvent.

  • Add the allyl β-ketoester of cyclopentanone (1.0 equiv).

  • Stir the reaction mixture at 20 °C for the specified time (e.g., 48 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the desired 2-allylcyclopentanone.

Iridium Catalysis: A Powerful Alternative for Branched Selectivity

Iridium catalysis has emerged as a powerful tool for asymmetric allylic alkylation, often providing complementary selectivity to palladium.[2] Iridium catalysts are particularly effective in promoting the formation of branched products with high enantioselectivity.

Mechanism and Rationale: The iridium-catalyzed allylation of ketone enolates proceeds through the formation of a chiral iridium-π-allyl intermediate. The reaction is initiated by the activation of the iridium precursor with a chiral ligand. This complex then reacts with the allylic carbonate to form the active π-allyl iridium species. The enolate, generated separately by the action of a base, then attacks the more substituted terminus of the allyl group, leading to the branched product. The high enantioselectivity is attributed to the well-defined chiral pocket created by the ligand around the iridium center.

Iridium_Catalytic_Cycle cluster_nucleophile Nucleophile Generation [Ir(COD)Cl]₂ + L* [Ir(COD)Cl]₂ + L* Active Ir(I) Catalyst Active Ir(I) Catalyst [Ir(COD)Cl]₂ + L*->Active Ir(I) Catalyst Ligand Exchange π-Allyl Ir(III) Complex π-Allyl Ir(III) Complex Active Ir(I) Catalyst->π-Allyl Ir(III) Complex Oxidative Addition Product + Active Ir(I) Catalyst Product + Active Ir(I) Catalyst π-Allyl Ir(III) Complex->Product + Active Ir(I) Catalyst Nucleophilic Attack by Enolate Enolate Enolate Product + Active Ir(I) Catalyst->Active Ir(I) Catalyst Regeneration Cyclopentanone Cyclopentanone Cyclopentanone->Enolate Base

Iridium Catalytic Cycle

Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Alkylation of a Cyclopentanone Derivative [2]

  • In a glovebox, to a vial add [Ir(COD)Cl]₂ (2.5 mol%) and the chiral phosphoramidite ligand (5.5 mol%).

  • Add THF as the solvent and stir for 10 minutes.

  • In a separate vial, dissolve the cyclopentanone derivative (1.2 equiv) in THF and add Ba(Ot-Bu)₂ (1.2 equiv). Stir for 30 minutes.

  • Add the allyl carbonate (1.0 equiv) to the catalyst mixture, followed by the dropwise addition of the pre-formed barium enolate solution.

  • Stir the reaction at 25 °C for 24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by flash chromatography to yield the 2-allylcyclopentanone derivative.

Organocatalysis: A Metal-Free Approach

Organocatalysis offers a sustainable and often complementary alternative to metal-based catalysis. For the α-allylation of ketones, Singly Occupied Molecular Orbital (SOMO) catalysis has proven to be a particularly innovative and effective strategy.[3][4]

Mechanism and Rationale: SOMO catalysis involves the single-electron oxidation of an enamine intermediate, which is formed from the condensation of the ketone with a chiral amine catalyst. This oxidation generates a radical cation. The allylsilane then adds to this electrophilic radical cation, followed by a final electron transfer and hydrolysis to release the α-allylated ketone and regenerate the catalyst. This radical-based mechanism is distinct from the two-electron pathways of transition metal catalysis. A notable feature of this method with cyclopentanone is the exclusive formation of the C₂-symmetric 2,5-bis-allylated product, suggesting that the second allylation is faster than the hydrolysis of the intermediate iminium species.[4]

SOMO_Catalysis_Cycle Cyclopentanone + Chiral Amine Cyclopentanone + Chiral Amine Enamine Enamine Cyclopentanone + Chiral Amine->Enamine Condensation Enamine Radical Cation Enamine Radical Cation Enamine->Enamine Radical Cation Single Electron Oxidation (CAN) Allylated Intermediate Allylated Intermediate Enamine Radical Cation->Allylated Intermediate + Allylsilane Product + Chiral Amine Product + Chiral Amine Allylated Intermediate->Product + Chiral Amine Hydrolysis Product + Chiral Amine->Cyclopentanone + Chiral Amine Regeneration

SOMO Catalysis Cycle

Experimental Protocol: Organocatalytic α-Allylation of Cyclopentanone via SOMO Catalysis [3][4]

  • To a solution of the imidazolidinone organocatalyst (20 mol%) in dichloromethane at -20 °C, add cyclopentanone (1.0 equiv).

  • Add allyltrimethylsilane (5.0 equiv).

  • Add a solution of ceric ammonium nitrate (CAN) (2.5 equiv) in methanol dropwise over a period of time.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the mixture with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the 2,5-bis-allylcyclopentanone.

Conclusion and Future Outlook

The synthesis of 2-allylcyclopentanone can be effectively achieved through various catalytic systems, each with its own set of advantages.

  • Palladium catalysis remains a highly versatile and robust method, with the decarboxylative allylic alkylation offering excellent enantioselectivity. It is a well-established and predictable system suitable for a wide range of applications.

  • Iridium catalysis provides a powerful alternative, particularly for accessing branched products with high enantiomeric excess, which can be challenging with palladium catalysts.

  • Organocatalysis , specifically through the SOMO-activation pathway, presents a novel metal-free approach. While the current protocol for cyclopentanone leads to a bis-allylated product, this unique reactivity opens avenues for the synthesis of C₂-symmetric molecules. Further development in this area may lead to selective mono-allylation.

The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including the desired stereochemistry, functional group tolerance, and scalability. Future research will likely focus on the development of more sustainable and cost-effective catalysts, as well as expanding the substrate scope and further refining the stereoselectivity of these powerful transformations.

References

  • Beeson, T. D., et al. (2007). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 104(47), 18433-18438. [Link]

  • Craig, R. A., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(21), 5160–5163. [Link]

  • Stoltz, B. M., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(21), 5160–5163. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Tsuji, J. (1986). Palladium-catalyzed reactions of allylic compounds. Pure and Applied Chemistry, 58(6), 869-878. [Link]

  • Tunge, J. A., & Burger, E. C. (2005). Ruthenium-catalyzed stereospecific decarboxylative allylation of non-stabilized ketone enolates. Chemical Communications, (22), 2835-2837. [Link]

  • Hartwig, J. F., et al. (2005). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 127(49), 17192–17193. [Link]

  • MacMillan, D. W. C., et al. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 107(48), 20614-20619. [Link]

Sources

Structural Confirmation of 2-Allylcyclopentanone: A Multi-Modal Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The synthesis of 2-allylcyclopentanone (2-ACP) —typically via the alkylation of cyclopentanone enolates or the Stork enamine synthesis—presents a classic problem in organic analysis: Regio- and Chemoselectivity .

While the target structure is simple, the crude reaction mixture often contains thermodynamically and kinetically competitive byproducts that share identical functional groups (ketones and alkenes). Standard "check-box" analysis is insufficient. A rigorous confirmation requires distinguishing the target from three specific impostors:

  • 2,2-diallylcyclopentanone: The result of over-alkylation at the same carbon.

  • 2,5-diallylcyclopentanone: The result of alkylation at both alpha positions.

  • Allyl cyclopent-1-enyl ether: The result of O-alkylation (kinetic control) rather than C-alkylation.

This guide outlines a self-validating spectroscopic workflow to unambiguously confirm the 2-ACP structure, prioritizing Nuclear Magnetic Resonance (NMR) as the primary quantitative tool, supported by Infrared (IR) and Mass Spectrometry (MS).

The Analytical Landscape: Technique Comparison

The following table compares the utility of available spectroscopic methods for this specific molecule.

TechniquePrimary UtilityCritical Insight for 2-ACPLimitations
1H NMR Definitive Structure Proof Quantifies the ratio of allyl vinyl protons to the alpha-methine proton. This is the only method that definitively rules out gem-dialkylation.Requires pure sample for accurate integration.
13C NMR Carbon Skeleton VerificationConfirms the carbonyl carbon shift (~220 ppm), distinguishing the ketone from the enol ether (~150-160 ppm for C-O).Low sensitivity; harder to quantify impurities <5%.
FT-IR Rapid ScreeningConfirms presence of strained ketone (C=O) and terminal alkene (C=C).Cannot easily distinguish mono- from di-allyl products.
GC-MS Purity & MW ConfirmationIdentifies molecular ion (

124) and characteristic fragmentation (McLafferty rearrangement).
Isomers (2,2- vs 2,5-diallyl) may have very similar fragmentation patterns.

Spectroscopic Fingerprinting: The Evidence

A. Infrared Spectroscopy (FT-IR)

Rationale:[1] IR is your "Go/No-Go" gate. It confirms the functional groups are present before wasting expensive deuterated solvents.

  • Key Diagnostic Bands:

    • C=O Stretch (1740–1745 cm⁻¹): Cyclopentanones exhibit a higher frequency carbonyl stretch than cyclohexanones (~1715 cm⁻¹) due to ring strain.

      • Differentiation: If this peak is absent or shifted to ~1600–1650 cm⁻¹ (broad), suspect O-alkylation (enol ether).

    • C=C Stretch (1640 cm⁻¹): Characteristic of the allyl group.

    • =C-H Stretch (3075–3085 cm⁻¹): Weak but sharp diagnostic signal for terminal alkenes.

B. Nuclear Magnetic Resonance (1H NMR)

Rationale: This is the "Gold Standard." The structural proof relies on the Integration Ratio and Coupling Patterns .

Target Solvent: CDCl₃ (Chloroform-d) Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

The "Self-Validating" Signals:
  • The Allyl System (3 Protons):

    • H-a (Internal Vinyl):

      
       5.7–5.9 ppm (Multiplet, 1H).
      
    • H-b (Terminal Vinyl):

      
       5.0–5.2 ppm (Multiplet, 2H).
      
    • Validation: These signals confirm the allyl group is attached.

  • The Alpha-Methine Proton (The "Smoking Gun"):

    • H-c (C2 Position):

      
       1.9–2.4 ppm (Multiplet, 1H).
      
    • Crucial Logic: In 2,2-diallylcyclopentanone , this proton is absent (replaced by a second allyl group). In 2-allylcyclopentanone , this proton must integrate to 1.0 relative to the vinyl internal proton (1.0).

  • The Ring Protons:

    • Remaining 6 protons appear as complex multiplets between

      
       1.5–2.4 ppm.
      
C. Mass Spectrometry (EI-MS)

Rationale: Confirms molecular weight and fragmentation logic.

  • Molecular Ion (

    
    ):  m/z 124.
    
  • Base Peak: Often m/z 67 (cyclopentenyl cation) or m/z 96 (loss of CO/ethylene).

  • McLafferty Rearrangement: Look for m/z 83 (loss of allyl radical) or characteristic alpha-cleavage.

Differential Diagnosis: Ruling out Impurities

The following logic gate diagram illustrates how to distinguish 2-ACP from its common synthesis byproducts.

Structural_Logic Sample Crude Reaction Product IR_Check Step 1: FT-IR Analysis Is C=O peak at ~1740 cm⁻¹ present? Sample->IR_Check O_Alkylated Impurity: O-Allyl Enol Ether (C=C enol stretch dominant) IR_Check->O_Alkylated No (or weak) NMR_Check Step 2: 1H NMR Analysis Focus on 5.0-6.0 ppm region IR_Check->NMR_Check Yes Vinyl_Present Allyl Vinyl Signals Present? (5.7-5.9 ppm) NMR_Check->Vinyl_Present No_Reaction Starting Material or Decomposition Vinyl_Present->No_Reaction No Integ_Check Step 3: Integration Check Ratio of Vinyl H (1H) : Alpha-Methine H Vinyl_Present->Integ_Check Yes Target CONFIRMED: 2-Allylcyclopentanone (Ratio 1:1) Integ_Check->Target Ratio 1:1 (Distinct Methine) Gem_Dialkyl Impurity: 2,2-Diallyl (No Alpha-Methine H) Integ_Check->Gem_Dialkyl Methine Absent Dialkyl Impurity: 2,5-Diallyl (Ratio 1:1, but complex symmetry) Integ_Check->Dialkyl Ratio 1:2 (2 Methines)

Figure 1: Analytical Decision Matrix for 2-Allylcyclopentanone confirmation.

Experimental Protocols

Protocol A: NMR Sample Preparation (High-Resolution)

Objective: Prepare a sample free of paramagnetic impurities and concentration effects for accurate integration.

  • Selection: Take ~10-15 mg of the purified oil (distilled or column fraction).

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

    • Note: Use a fresh ampoule of CDCl₃ to avoid acidity which might catalyze enolization or polymerization.

  • Filtration: If the solution is cloudy (salt residues from synthesis), filter through a small plug of glass wool directly into the NMR tube.

  • Acquisition:

    • Run 1H NMR (minimum 8 scans).

    • Set relaxation delay (d1) to >5 seconds to ensure accurate integration of the vinyl protons vs the ring protons.

Protocol B: GC-MS Purity Check

Objective: Quantify the ratio of mono- vs. di-alkylated products.

  • Dilution: Dilute 1 µL of product in 1.5 mL of HPLC-grade Ethyl Acetate.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Method:

    • Injector: 250°C, Split 50:1.

    • Oven: 50°C (hold 2 min) → 10°C/min → 250°C.

  • Analysis:

    • 2-Allylcyclopentanone: Elutes earlier.

    • Diallyl isomers: Elute significantly later due to higher boiling points.

    • Note: 2,2-diallyl and 2,5-diallyl may separate closely; check fragmentation patterns.

Synthesis Context & Impurity Pathways

Understanding where impurities come from aids in their identification.

Synthesis_Pathways CP Cyclopentanone Enolate Enolate Intermediate CP->Enolate Base (LDA/NaH) Target 2-Allylcyclopentanone (Target) Enolate->Target C-Alkylation O_Alk O-Allyl Ether (Kinetic Product) Enolate->O_Alk O-Alkylation Allyl_Halide + Allyl Bromide Di_Alk 2,2-Diallyl (Thermodynamic/Excess Base) Target->Di_Alk 2nd Deprotonation + Allyl Bromide

Figure 2: Competitive pathways in the alkylation of cyclopentanone.

References

  • Spectroscopic Data Verification: National Institute of Standards and Technology (NIST). Cyclopentanone, 2-(2-propenyl)- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Synthesis & Side Reactions: Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963.
  • NMR Shift Prediction: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
  • General Cyclopentanone Data: PubChem. 2-Allylcyclopentanone Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Kinetic Studies & Process Guide: 2-Allylcyclopentanone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-allylcyclopentanone represents a classic challenge in alkylation kinetics: controlling the competition between mono- and poly-alkylation. While direct enolate alkylation offers the fastest kinetic profile, it suffers from poor selectivity due to rapid proton exchange between product and starting material.

This guide provides a technical comparison of three distinct mechanistic pathways: Direct Kinetic Enolate Alkylation , Stork Enamine Synthesis , and Pd-Catalyzed Allylic Alkylation (Tsuji-Trost) . We analyze the kinetic barriers, rate-determining steps (RDS), and selectivity profiles to determine the optimal workflow for high-purity synthesis.

Part 1: Mechanistic Pathways & Kinetic Profiles
1. Direct Enolate Alkylation (Kinetic Control)
  • Reagents: Lithium Diisopropylamide (LDA), Allyl Bromide, THF, -78°C.

  • Mechanism: Irreversible deprotonation followed by SN2 attack.

  • Kinetic Profile: The reaction follows second-order kinetics:

    
    .
    
  • The Kinetic Trap: The product, 2-allylcyclopentanone, is more acidic (

    
    ) than the starting material due to the inductive effect of the allyl group (though steric hindrance fights this, the acidity difference allows proton transfer). As the reaction proceeds, the remaining enolate deprotonates the product, leading to 2,2-diallylcyclopentanone  or 2,5-diallylcyclopentanone . This "scrambling" is faster than the alkylation event at higher conversions.
    
2. Stork Enamine Synthesis (Steric Control)
  • Reagents: Pyrrolidine (catalyst/reagent), Allyl Bromide, Acidic Hydrolysis.

  • Mechanism: Formation of a nucleophilic enamine intermediate.[1][2]

  • Kinetic Profile: The overall rate is governed by two steps: enamine formation (

    
    ) and alkylation (
    
    
    
    ).
    
    
    for enamines is roughly
    
    
    to
    
    
    times slower than naked enolates, but the neutral charge prevents product deprotonation.
  • Selectivity: The steric bulk of the pyrrolidine ring strongly disfavors the formation of the substituted enamine after the first alkylation, effectively shutting down the pathway to di-alkylation.

3. Pd-Catalyzed Allylic Alkylation (Catalytic Control)
  • Reagents: Pd(PPh3)4, Allyl Acetate/Carbonate.

  • Mechanism: Pd(0) oxidative addition to form a

    
    -allyl Pd(II) complex, followed by soft nucleophile attack.[3]
    
  • Kinetic Profile: Zero-order in nucleophile if oxidative addition is RDS; First-order in catalyst.

  • Advantage: Decouples basicity from nucleophilicity. Using Decarboxylative Allylic Alkylation (DAA) of allyl

    
    -ketoesters creates the enolate in situ only when the electrophile (
    
    
    
    -allyl Pd) is present, creating an infinite local concentration of electrophile relative to nucleophile.
Part 2: Comparative Analysis

The following data summarizes experimental outcomes based on optimized protocols.

ParameterMethod A: Direct Enolate (LDA)Method B: Stork EnamineMethod C: Pd-Catalyzed (Tsuji-Trost)
Kinetic Order 2nd Order (

)
Pseudo-1st (Enamine Formation RDS)Dependent on Catalyst Loading
Mono:Di Selectivity Low (60:40 to 80:20)High (>95:5) Excellent (>98:2)
Reaction Time < 1 Hour12 - 24 Hours2 - 18 Hours
Temp. Requirement Cryogenic (-78°C)Reflux (Dean-Stark)Ambient to 60°C
Atom Economy HighMedium (Amine waste)High (Catalytic)
Scalability Difficult (Exotherm/Mixing)Excellent (Robust)Good (Cost dependent)
Part 3: Visualization of Reaction Logic

The following diagram illustrates the branching pathways and the "Kinetic Trap" of polyalkylation.

ReactionPathways Start Cyclopentanone Enolate Li-Enolate (Kinetic) Start->Enolate LDA, -78°C Enamine Pyrrolidine Enamine Start->Enamine Pyrrolidine (-H2O) PdComplex Pd-Allyl Complex Start->PdComplex Allyl Acetate Pd(0) Cat DirectProd 2-Allylcyclopentanone (Product) Enolate->DirectProd Allyl-Br (Fast) SideProd 2,2-Diallyl (Impurity) DirectProd->SideProd Proton Exchange + 2nd Alkylation Iminium Alkylated Iminium Enamine->Iminium Allyl-Br (Slow, Selective) Iminium->DirectProd H3O+ Hydrolysis PdComplex->DirectProd Tsuji-Trost

Caption: Comparative reaction network showing the high risk of polyalkylation (black node) in direct alkylation versus the protected pathways of Enamine and Pd-catalysis.

Part 4: Experimental Protocols
Protocol 1: Stork Enamine Synthesis (Recommended for Scale)

Rationale: This method is selected for its robustness and lack of cryogenic requirements, making it ideal for standard laboratory scale-up (10g - 100g).

  • Enamine Formation:

    • Charge a round-bottom flask with Cyclopentanone (1.0 equiv) and Pyrrolidine (1.1 equiv) in Toluene.

    • Attach a Dean-Stark trap and reflux until water collection ceases (~4 hours).

    • Concentrate in vacuo to remove toluene and excess pyrrolidine. The crude enamine is moisture sensitive; use immediately.

  • Alkylation:

    • Dissolve crude enamine in anhydrous Dioxane or Acetonitrile.

    • Add Allyl Bromide (1.1 equiv) dropwise. Note: Exothermic.

    • Heat to reflux for 12 hours. The intermediate formed is the iminium salt.

  • Hydrolysis (Critical Step):

    • Add 10% HCl solution to the reaction mixture and stir vigorously for 2 hours at room temperature.

    • Mechanism:[1][2][3][4][5][6][7][8][9] This cleaves the C=N bond, releasing the ketone and the amine salt.

  • Workup:

    • Extract with diethyl ether. Wash with brine. Dry over MgSO4.

    • Purify via vacuum distillation.

Protocol 2: Pd-Catalyzed Decarboxylative Allylation (Recommended for Precision)

Rationale: Based on Stoltz et al. (2015), this method avoids halide waste and operates under neutral conditions, achieving high enantioselectivity if chiral ligands are used.

  • Substrate Prep: Synthesize allyl 2-oxocyclopentanecarboxylate (beta-ketoester) via standard esterification.

  • Catalyst System:

    • Pd2(dba)3 (2.5 mol %)

    • Ligand: PPh3 (for racemic) or (S)-t-Bu-PHOX (for chiral).

  • Reaction:

    • Dissolve substrate and catalyst in THF (0.1 M) at 25°C.

    • Stir for 12-18 hours.

    • Observation: Evolution of CO2 gas indicates reaction progress.

  • Validation:

    • Filter through a silica plug.

    • Analyze via GC-MS.[10] Expect >95% conversion with <2% diallylated byproducts.

Part 5: Kinetic Cycle Visualization (Pd-Catalysis)

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Allyl-Pd-X) Pd0->OxAdd Allyl Substrate NuAttack Nucleophilic Attack (Enolate) OxAdd->NuAttack Cyclopentanone Enolate ProductRel Product Release + Regeneration NuAttack->ProductRel C-C Bond Formation ProductRel->Pd0

Caption: Simplified Tsuji-Trost catalytic cycle showing the regeneration of Pd(0) after C-C bond formation.

References
  • Stork, G., et al. (1963). "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society.[7][9]

  • Behenna, D. C., & Stoltz, B. M. (2004). "The Enantioselective Tsuji-Trost Allylation of Ketone Enolates." Journal of the American Chemical Society.[7][9]

  • Trost, B. M., & Van Vranken, D. L. (1996). "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews.

  • Reeves, C. M., et al. (2015). "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters. [11]

  • PubChem. (2025).[10] "2-Allylcyclopentanone Compound Summary." National Library of Medicine. [10]

Sources

A Comparative Guide to Catalysts for 2-Allylcyclopentanone Synthesis: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and high-yield synthesis of key intermediates is paramount. 2-Allylcyclopentanone, a versatile building block in the synthesis of various natural products and pharmaceuticals, is one such intermediate. Its synthesis, typically achieved through the α-allylation of cyclopentanone, can be accomplished using a variety of catalytic systems. This guide provides an in-depth, objective comparison of the performance of different catalysts for the synthesis of 2-allylcyclopentanone, supported by experimental data from peer-reviewed literature. We will delve into the nuances of palladium-catalyzed, organocatalytic, and other emerging methods, offering insights into the causality behind experimental choices to aid in your selection of the most suitable catalyst for your specific needs.

Introduction: The Significance of 2-Allylcyclopentanone

The cyclopentanone ring is a common motif in a wide array of biologically active molecules. The introduction of an allyl group at the α-position provides a valuable synthetic handle for further functionalization, enabling the construction of more complex molecular architectures. The efficiency of this allylation step, measured by the chemical yield, is a critical factor in the overall success of a synthetic route. This guide will focus on comparing the yields of 2-allylcyclopentanone obtained with different catalytic approaches, providing a clear and concise overview for the discerning researcher.

I. Palladium-Catalyzed α-Allylation: The Workhorse for High Yields

Palladium catalysis has emerged as a robust and highly efficient method for the α-allylation of ketones, including cyclopentanone. This approach typically involves the use of a palladium precursor, a ligand, and a base to generate a palladium enolate intermediate, which then reacts with an allylic electrophile.

Mechanistic Insights

The catalytic cycle for palladium-catalyzed α-allylation of cyclopentanone generally proceeds through the formation of a π-allylpalladium complex from an allylic precursor. In parallel, the cyclopentanone is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the π-allylpalladium complex to form the desired 2-allylcyclopentanone and regenerate the palladium catalyst. The choice of ligand is crucial in this process, as it influences the reactivity, stability, and stereoselectivity of the catalyst.

Palladium_Catalysis Cyclopentanone Cyclopentanone Enolate Enolate Cyclopentanone->Enolate Deprotonation Product 2-Allylcyclopentanone Enolate->Product Nucleophilic Attack Base Base Base->Enolate Allyl_X Allyl-X Pi_Allyl_Pd π-Allyl-Pd(II) Complex Allyl_X->Pi_Allyl_Pd Oxidative Addition Pd_0 Pd(0) Catalyst Pd_0->Pi_Allyl_Pd Pi_Allyl_Pd->Product Pd_0_regen Pd(0) Catalyst Product->Pd_0_regen Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed α-allylation of cyclopentanone.

Yield Comparison of Palladium Catalysts

Numerous studies have demonstrated the exceptional efficacy of palladium catalysts in the synthesis of 2-allylcyclopentanone and its derivatives, often achieving near-quantitative yields.

Catalyst SystemAllylic PartnerBaseSolventYield (%)Reference
Pd₂(dba)₃ / (S)-(p-CF₃)₃-t-BuPHOXAllyl acetateNaHToluene>99[1]
Pd(OAc)₂ / P(o-tol)₃ / PyrrolidineAllyl bromideNaOAc1,4-DioxaneHigh (not specified)[2]

As evidenced by the data, the use of palladium catalysts, particularly with specialized phosphine-based ligands like phosphinooxazolines (PHOX), can lead to outstanding yields in the α-allylation of cyclopentanones.[1] A key advantage of these systems is their high efficiency, allowing for low catalyst loadings, which is economically and environmentally beneficial.

Experimental Protocol: Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation

This protocol, adapted from the work of Stoltz and coworkers, demonstrates a highly efficient method for the synthesis of α-quaternary cyclopentanones, which can be conceptually applied to the synthesis of 2-allylcyclopentanone.[1]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • (S)-(p-CF₃)₃-t-BuPHOX ligand

  • β-ketoester of cyclopentanone

  • Toluene (anhydrous)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.15 mol %) and the (S)-(p-CF₃)₃-t-BuPHOX ligand (1.50 mol %).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add the cyclopentanone β-ketoester substrate (1.0 equiv).

  • Stir the reaction mixture at the specified temperature (e.g., 20 °C) until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the desired 2-allylcyclopentanone derivative.

Note: This is a general procedure for a decarboxylative allylation. For the direct allylation of cyclopentanone, a suitable base and allylic electrophile would be used instead of a β-ketoester.

II. Organocatalysis: A Metal-Free Alternative

Organocatalysis has gained significant traction as a powerful, metal-free approach to asymmetric synthesis. In the context of 2-allylcyclopentanone synthesis, chiral secondary amines are often employed to activate the cyclopentanone via enamine formation.

Mechanistic Rationale

The organocatalytic α-allylation of cyclopentanone typically proceeds through an enamine intermediate. The chiral secondary amine catalyst reacts with cyclopentanone to form a nucleophilic enamine. This enamine then attacks an appropriate allylic electrophile. Subsequent hydrolysis of the resulting iminium ion releases the 2-allylcyclopentanone product and regenerates the catalyst.

Organocatalysis Cyclopentanone Cyclopentanone Enamine Chiral Enamine Cyclopentanone->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Iminium Iminium Ion Enamine->Iminium Nucleophilic Attack Allyl_X Allyl-X Allyl_X->Iminium Product 2-Allylcyclopentanone Iminium->Product Hydrolysis Catalyst_regen Chiral Amine Catalyst

Caption: Generalized catalytic cycle for the organocatalytic α-allylation of cyclopentanone.

Yield Comparison of Organocatalysts

While the primary focus of many organocatalytic studies is on achieving high enantioselectivity, respectable yields are also often reported.

CatalystAllylic PartnerSolventYield (%)Reference
Chiral ImidazolidinoneAllyltrimethylsilaneCH₂Cl₂Good (not specified)[3]
L-ProlineFormaldehydeDMSOHigh (for hydroxymethylation)[4]

It is important to note that the direct organocatalytic α-allylation of cyclopentanone is a developing area, and the literature provides more examples of related reactions, such as hydroxymethylation, which can also proceed in high yield.[4]

Experimental Protocol: Organocatalytic α-Hydroxymethylation of Cyclopentanone

This protocol for α-hydroxymethylation, a related transformation, provides a framework for how an organocatalytic reaction for α-allylation might be conducted.[4]

Materials:

  • L-Proline

  • Cyclopentanone

  • Aqueous Formaldehyde

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add L-proline (e.g., 20 mol %).

  • Add cyclopentanone (1.0 equiv) and DMSO.

  • Add aqueous formaldehyde (e.g., 2.0 equiv) to the mixture.

  • Stir the reaction at room temperature until completion, monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

III. Other Catalytic Systems: Exploring New Frontiers

While palladium and organocatalysis are the most established methods, other transition metals have also been explored for the α-allylation of ketones, although specific examples for 2-allylcyclopentanone are less common.

Rhodium Catalysis

Rhodium catalysts are known to be effective in various C-C bond-forming reactions. While direct reports on the rhodium-catalyzed synthesis of 2-allylcyclopentanone are scarce, related transformations such as the hydroacylation of alkenes suggest their potential. Further research in this area could unveil efficient rhodium-based systems for this transformation.

Enzymatic Catalysis

Enzymatic catalysis offers the promise of high selectivity and environmentally benign reaction conditions. However, the application of enzymes to the direct α-allylation of cyclopentanone is not yet well-established in the scientific literature. This remains an area ripe for future investigation and development.

Conclusion and Future Outlook

In the synthesis of 2-allylcyclopentanone, palladium-based catalysts currently offer the most reliable and highest-yielding methodologies , with some systems achieving near-quantitative conversion.[1] The ability to fine-tune the reaction through ligand modification provides a high degree of control over the outcome.

Organocatalysis presents a compelling metal-free alternative , and while the primary focus has often been on enantioselectivity, good to high yields are achievable. This approach is particularly attractive for applications where metal contamination is a concern.

The exploration of other catalytic systems, such as those based on rhodium or enzymes, is still in its nascent stages for this specific transformation. However, the broader success of these catalysts in related C-C bond-forming reactions suggests that future research may unlock their potential for the efficient synthesis of 2-allylcyclopentanone.

For researchers and drug development professionals, the choice of catalyst will ultimately depend on the specific requirements of their synthesis, including desired yield, stereoselectivity, cost, and tolerance to metal impurities. This guide provides a solid foundation for making an informed decision based on the current state of the art in catalytic α-allylation of cyclopentanone.

References

Sources

Comparative Validation Guide: Analytical Strategies for 2-Allylcyclopentanone (2-ACP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Allylcyclopentanone (2-ACP) is a critical intermediate in the synthesis of agrochemicals, fragrances, and prostaglandin analogs. Its validation presents a classic analytical dichotomy: the molecule is sufficiently volatile for Gas Chromatography (GC) but possesses a reactive carbonyl group suitable for derivatization and Liquid Chromatography (HPLC) analysis.

This guide objectively compares the industry-standard GC-FID method against the alternative HPLC-UV (DNPH Derivatization) method.

The Verdict:

  • For Raw Material Purity (>98%): Use GC-FID . It offers superior resolution of structural isomers (e.g., 2,2-diallyl vs. 2,5-diallyl impurities) without sample preparation artifacts.

  • For Trace Analysis in Aqueous Matrices (<0.1%): Use HPLC-UV with DNPH derivatization. Direct GC injection of aqueous samples is detrimental to column life, and 2-ACP has poor UV chromophores for direct HPLC.

Chemical Context & Impurity Profile[1]

To validate a method, one must understand the failure modes of the synthesis. 2-ACP is typically synthesized via the alkylation of cyclopentanone with allyl bromide/chloride.

Critical Impurities to Resolve:

  • Cyclopentanone: Unreacted starting material (elutes early).

  • 2,2-Diallylcyclopentanone: Over-alkylation byproduct (elutes late).

  • 2,5-Diallylcyclopentanone: Regioisomer (challenging separation).

  • Allyl Halides: Residual alkylating agents (genotoxic potential).

Method A: Capillary GC-FID (The Gold Standard)

Rationale: 2-ACP (BP ~189°C) is thermally stable enough for GC. Flame Ionization Detection (FID) provides a near-universal response for hydrocarbons, making it ideal for "mass balance" purity assessment.

Experimental Protocol
  • System: Agilent 8890 GC or equivalent with FID.

  • Column: DB-5ms (5%-phenyl-methylpolysiloxane),

    
    .
    
    • Why: The slight polarity helps separate the ketone from non-polar allyl halides, while the low bleed allows for trace impurity detection.

  • Carrier Gas: Helium at

    
     (Constant Flow).
    
  • Inlet: Split/Splitless,

    
    . Split ratio 50:1.
    
    • Why: 2-ACP is a concentrated liquid; a high split ratio prevents column overload and peak fronting.

  • Oven Program:

    • Hold

      
       for 2 min (Focuses volatiles).
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min (Elutes di-allyl impurities).

  • Detector: FID at

    
    .
    
Validation Performance Data (Typical)
ParameterResultAcceptance Criteria (ICH Q2)
Linearity (

)


Range


of Test Conc.
Precision (RSD)

(n=6)

for Assay
LOD

S/N > 3:1
Resolution (

)

(vs. Cyclopentanone)

Method B: HPLC-UV with DNPH Derivatization (The Alternative)

Rationale: Ketones lack strong chromophores (weak


 transition ~280 nm). Direct UV detection is insensitive. Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) converts 2-ACP into a hydrazone with high absorptivity at 360 nm, enabling trace detection in water or biological fluids.
Experimental Protocol
  • Derivatization Step:

    • Mix

      
       sample with 
      
      
      
      DNPH reagent (saturated in 2N HCl).
    • Incubate at

      
       for 20 mins (Yellow precipitate forms).
      
    • Extract with Acetonitrile (ACN) or dilute directly if soluble.

  • System: Waters Alliance or equivalent HPLC.

  • Column: Zorbax Eclipse Plus C18,

    
    , 
    
    
    
    .
  • Mobile Phase: Isocratic ACN:Water (65:35 v/v).

    • Why: Isocratic flow is sufficient for the hydrazone and improves baseline stability for UV detection.

  • Flow Rate:

    
    .[1]
    
  • Detection: UV at

    
    .
    
Validation Performance Data (Typical)
ParameterResultAcceptance Criteria
Linearity (

)


(Trace)
Range

Trace levels
Precision (RSD)

(Derivatization variability)

LOD

S/N > 3:1
Specificity High (Only carbonyls detected)No interference from matrix

Comparative Analysis: GC vs. HPLC

The following table summarizes the trade-offs. Note that while HPLC offers sensitivity, it introduces "Derivatization Bias"—incomplete reaction yields can skew quantitative results.

FeatureMethod A: GC-FIDMethod B: HPLC-DNPH
Primary Use Purity Assay & Process ControlEnvironmental/Trace Analysis
Sample Prep Dilute & Shoot (Simple)Derivatization (Complex, 30+ min)
Turnaround < 15 mins> 60 mins (inc. prep)
Sensitivity Moderate (ppm range)High (ppb range)
Selectivity Separates isomers wellSpecific to Carbonyls
Cost Low (Solvent-free injection)High (Reagents + Solvents)

Validation Decision Workflow

This diagram illustrates the logical pathway for selecting and validating the appropriate method based on sample origin and data requirements.

ValidationWorkflow Start Sample: 2-Allylcyclopentanone MatrixCheck Check Matrix Type Start->MatrixCheck Organic Organic Solvent / Neat MatrixCheck->Organic High Conc. Aqueous Aqueous / Biological MatrixCheck->Aqueous Low Conc. GC_FID Method A: GC-FID (Direct Injection) Organic->GC_FID Impurity Impurity Profiling? (Isomers/Halides) GC_FID->Impurity GC_MS GC-MS (Mass Confirmation) Impurity->GC_MS Yes (Unknowns) Release Batch Release (Assay >98%) Impurity->Release No (Routine) HPLC_DNPH Method B: HPLC-UV (DNPH Derivatization) Aqueous->HPLC_DNPH Trace Trace Quantitation (<0.1%) HPLC_DNPH->Trace

Figure 1: Decision tree for analytical method selection based on matrix and sensitivity requirements.

References

  • International Council for Harmonisation (ICH). (2023).[2] Validation of Analytical Procedures Q2(R2). [Link]

  • PubChem. (2023). 2-Allylcyclopentanone (Compound Summary).[3] National Library of Medicine. [Link]

  • Uchiyama, S., et al. (2011). High-performance liquidochromatographic determination of carbonyl compounds. Journal of Chromatography A. (General reference for DNPH methodology). [Link]

Sources

comparative study of purification techniques for 2-Allylcyclopentanone

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Purification Techniques for 2-Allylcyclopentanone

Executive Summary

2-Allylcyclopentanone (CAS: 30079-93-7) is a pivotal intermediate in the synthesis of functionalized jasmonoids, prostaglandins, and agrochemicals. Its synthesis—typically via the alkylation of cyclopentanone enolates—inevitably yields a crude mixture containing unreacted starting material, the desired mono-allylated product, and over-alkylated byproducts (e.g., 2,2-diallylcyclopentanone or 2,5-diallylcyclopentanone).

This guide objectively compares three purification methodologies: Vacuum Fractional Distillation , Flash Column Chromatography , and Semicarbazone Derivatization . While distillation serves as the scalable workhorse, chromatography offers precision for small-scale isolation, and semicarbazone derivatization provides an ultra-high-purity chemical route for removing close-boiling isomers.

Part 1: Comparative Analysis of Methods

The choice of purification method depends on the scale of operation, the specific impurity profile, and the required purity threshold.

Table 1: Performance Matrix of Purification Techniques
FeatureMethod A: Vacuum Fractional Distillation Method B: Flash Column Chromatography Method C: Semicarbazone Derivatization
Primary Mechanism Volatility Difference (Boiling Point)Polarity/Adsorption AffinityChemical Specificity & Crystallization
Target Scale >10 g to Multi-Kilogram<10 g (Lab Scale)Variable (High Purity Requirements)
Purity Achievable 95–98%>99%>99.5% (Isomerically Pure)
Yield 70–85% (Fraction dependent)85–95%60–80% (Due to hydrolysis steps)
Time Efficiency High (Fast for bulk)Low (Labor intensive)Low (Multi-step process)
Cost Efficiency High (Low solvent use)Low (High solvent/silica cost)Moderate (Reagent costs)
Key Limitation Requires

BP > 20°C; Azeotropes
Poor scalability; Solvent wasteDestructive to non-ketones; Slow

Part 2: Decision Logic & Workflow

The following decision matrix illustrates the logical selection process based on crude composition and goals.

PurificationLogic Start Crude 2-Allylcyclopentanone (Mixture) CheckScale Check Scale & Purity Needs Start->CheckScale Decision1 Scale > 20g? CheckScale->Decision1 Distill Method A: Vacuum Fractional Distillation CheckPurity Is Purity Sufficient? Distill->CheckPurity Purity Check Column Method B: Flash Chromatography Final Pure 2-Allylcyclopentanone Column->Final Deriv Method C: Semicarbazone Crystallization Deriv->Final Decision1->Distill Yes Decision2 Ultra-High Purity (>99.5%) Required? Decision1->Decision2 No Decision2->Column No (Standard Purity) Decision2->Deriv Yes (Remove isomers) CheckPurity->Column No (Polishing Step) CheckPurity->Final Yes

Figure 1: Strategic decision tree for selecting the optimal purification workflow based on scale and purity requirements.

Part 3: Detailed Experimental Protocols

Method A: Vacuum Fractional Distillation (The Scalable Standard)

Principle: 2-Allylcyclopentanone has a significantly higher boiling point than cyclopentanone but is more volatile than diallyl derivatives. Under reduced pressure (e.g., 15–20 mmHg), the boiling point difference (


BP) between the mono-allyl product (~80–85°C) and the diallyl impurity (~115°C) is sufficient for separation using a Vigreux column.

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a 15–20 cm Vigreux column, a short-path distillation head, and a vacuum cow receiver. Connect to a vacuum pump with a manometer and a cold trap (dry ice/acetone).

  • Degassing: Slowly lower the pressure to ~20 mmHg while stirring to remove residual solvents (ether/THF) from the synthesis workup.

  • Fraction 1 (Forerun): Heat the oil bath to ~60–70°C. Collect the low-boiling fraction (unreacted cyclopentanone, BP ~40–45°C at 20 mmHg).

  • Fraction 2 (Product): Increase bath temperature to ~100–110°C. Collect the main fraction boiling at 80–85°C (at 15–17 mmHg) .

    • Note: Monitor the head temperature closely. A plateau indicates pure product.

  • Residue: Stop distillation when the temperature spikes or colored fumes appear. The pot residue contains diallylcyclopentanone and polymers.

Critical Parameter:

  • Vacuum Stability: Fluctuations in pressure will disrupt the equilibrium stages in the column, causing co-distillation of impurities. Use a bleed valve or digital controller to maintain constant pressure.

Method B: Flash Column Chromatography (The Precision Tool)

Principle: Silica gel chromatography separates compounds based on polarity. The non-polar diallyl impurities elute first, followed by the mono-allyl product, and finally the more polar unreacted ketone (if significant) or polar byproducts.

Protocol:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate (Gradient 20:1

    
     10:1).
    
    • Optimization: Run a TLC (Thin Layer Chromatography) using 9:1 Hexane:EtOAc. The product typically shows an

      
       of ~0.4–0.5.
      
  • Loading: Dissolve the crude oil in a minimum amount of hexanes/DCM. Load carefully onto the pre-equilibrated column.

  • Elution:

    • Fractions 1–10 (Non-polar): Elute with 20:1 Hexane:EtOAc to remove dialkylated impurities (

      
       ~0.6–0.7).
      
    • Fractions 11–30 (Product): Increase polarity to 10:1. Collect the main spot.

  • Analysis: Combine fractions containing the single pure spot. Evaporate solvent under reduced pressure.

Self-Validating Step: Perform TLC on the "head" and "tail" of the product peak. If the "tail" shows a streak or a lower spot, discard those fractions to maintain >98% purity.

Method C: Semicarbazone Derivatization (Chemical Purification)

Principle: When physical separation is difficult (e.g., separating isomers or stabilizing enantiomers), converting the ketone to a crystalline semicarbazone allows for purification by recrystallization.[1] The ketone is then regenerated via acid hydrolysis. This is particularly effective for removing non-carbonyl impurities.

Protocol:

  • Derivatization:

    • Dissolve crude 2-allylcyclopentanone (1 equiv) in ethanol/water.

    • Add Semicarbazide Hydrochloride (1.1 equiv) and Sodium Acetate (1.1 equiv).

    • Heat to 60°C for 2 hours, then cool to 0°C. The semicarbazone will crystallize.

  • Purification:

    • Filter the crystals.[2] Recrystallize from hot ethanol or toluene to remove occluded impurities (including isomers).

  • Hydrolysis (Regeneration):

    • Suspend the purified crystals in biphasic Ether/2N HCl.

    • Stir vigorously at room temperature until the solid dissolves (approx. 4–6 hours).

    • Separate the organic layer, wash with NaHCO

      
      , dry over MgSO
      
      
      
      , and concentrate.[1]

Diagram of Chemical Workflow:

ChemicalPurification Crude Crude Ketone SemiCarb Semicarbazide HCl + NaOAc Crude->SemiCarb Crystals Crystalline Semicarbazone SemiCarb->Crystals Recryst Recrystallization (Removes Isomers) Crystals->Recryst Hydrolysis Acid Hydrolysis (2N HCl / Ether) Recryst->Hydrolysis Pure Pure 2-Allylcyclopentanone Hydrolysis->Pure

Figure 2: Chemical purification cycle via semicarbazone formation and hydrolysis.

References

  • Organic Syntheses, Coll. Vol. 10, p. 523 (2004); Vol. 79, p. 93 (2002). Preparation of 2-Allylcyclohexanone (Analogous Procedure). [Link] Grounding: Establishes the boiling point differential between mono-allyl and di-allyl cyclic ketones and validates distillation protocols.

  • Mohr, J. T., et al. (2010). Preparation of (S)-2-Allyl-2-methylcyclohexanone.[1] Organic Syntheses.[1] [Link] Grounding: Validates the Semicarbazone Derivatization method for high-purity isolation and enantiomeric enrichment of hindered allyl-ketones.

  • PubChem Compound Summary: 2-Allylcyclopentanone. [Link] Grounding: Provides physical property data (MW, liquid state) confirming suitability for vacuum distillation.

  • University of Rochester. Fractional Distillation Guide. [Link] Grounding: Supports the theoretical plate requirements for separating compounds with

    
    BP ~30°C.
    

Sources

Safety Operating Guide

2-Allylcyclopentanone: Proper Disposal & Handling Procedures

[1][2][3][4]

Executive Summary

This guide provides an operational framework for the disposal of 2-Allylcyclopentanone , a functionalized cyclic ketone frequently used as an intermediate in prostaglandin synthesis and organometallic catalysis.[1]

Immediate Action Required:

  • Classification: Treat as a Flammable Liquid (Category 3) and Irritant .[1][2]

  • RCRA Status: Designate as D001 (Ignitable) unless flash point testing confirms >60°C (140°F).

  • Critical Segregation: NEVER mix with strong oxidizers (e.g., nitric acid, peroxides) or strong bases.

Part 1: Chemical Characterization & Hazard Profile

Understanding the physicochemical properties is the first step in self-validating safety.[1][3]

2-Allylcyclopentanone combines a cyclic ketone core with an allylic side chain.[1][4] This structure dictates its disposal pathway: the ketone moiety makes it a target for nucleophilic attack (bases), while the alkene (allyl) group is susceptible to radical polymerization or oxidation.

Physicochemical Data Table
PropertyValueOperational Implication
CAS Number 30079-93-7Use for waste labeling and inventory tracking.[1][3]
Molecular Formula C₈H₁₂OOrganic carbon content requires incineration.[1][3]
Molecular Weight 124.18 g/mol -
Physical State Liquid (Colorless to Pale Yellow)Standard liquid waste containers (HDPE/Glass) are suitable.[1][3]
Solubility Insoluble in water; Soluble in organicsDo not dilute and pour down the drain.[1][3] It will phase separate.
Flash Point (Est.) 40°C – 70°C (Predicted)Treat as Flammable. Keep away from heat/sparks.[1][3]
Specific Gravity ~0.94 g/mL (Estimated)Lighter than water; will float if mixed with aqueous streams.[1][3]

Expert Insight: While specific flash point data varies by purity, the structural similarity to cyclopentanone (FP: 30°C) and allylcyclopentane (FP: ~13°C) mandates that we treat this as a Class IC or Class II Flammable Liquid .

Part 2: Pre-Disposal Stabilization & Segregation

Safety is not just about where it goes, but what it touches on the way there.[3]

Segregation Logic (The "Why")

You must segregate 2-Allylcyclopentanone from the following streams to prevent immediate reaction hazards:

  • Strong Oxidizers (Nitric Acid, Peroxides, Permanganates):

    • Mechanism:[5] The allylic C-H bonds are prone to radical abstraction, and the double bond is a site for oxidative cleavage. Mixing with oxidizers can lead to rapid exothermic reactions or auto-ignition.[1]

  • Strong Bases (NaOH, KOH, Amines):

    • Mechanism:[5] The alpha-protons (next to the carbonyl) are acidic.[1] Bases can trigger enolate formation leading to aldol condensation or polymerization, generating heat and pressure in closed waste containers.

Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) carboys.[1]

  • Secondary Choice: Amber glass bottles (if volume is < 1L).[1]

  • Cap Venting: Use vented caps if the waste mixture contains other volatiles, though pure 2-allylcyclopentanone is stable enough for standard caps if stored cool.[1]

Part 3: Step-by-Step Disposal Protocol

Phase 1: Waste Stream Designation

Before pouring, confirm the destination stream. 2-Allylcyclopentanone belongs in Non-Halogenated Organic Solvents .[1]

Phase 2: Bulking & Labeling[1]
  • Don PPE: Nitrile gloves (0.11mm minimum thickness), safety goggles, and flame-retardant lab coat.[1]

  • Fume Hood Operation: Perform all transfers inside a certified chemical fume hood to capture irritant vapors.[1]

  • Transfer: Pour slowly into the "Non-Halogenated Organic" carboy using a grounded funnel (if transferring >4L to prevent static buildup).

  • Labeling:

    • Attach a hazardous waste tag immediately.[1]

    • Chemical Name: Write "2-Allylcyclopentanone" clearly. Do not use abbreviations like "2-ACP".

    • Constituents: If a mixture, list all solvents (e.g., "2-Allylcyclopentanone 5%, Ethyl Acetate 95%").

    • Hazard Checkbox: Check "Flammable" and "Irritant".[1][6]

Phase 3: Storage & Pickup
  • Storage: Store in a Flammable Safety Cabinet (yellow cabinet) until pickup.

  • Time Limit: Do not accumulate waste for more than 90 days (standard RCRA Large Quantity Generator limit) or 180 days (Small Quantity Generator).

Part 4: Decision Workflow (Visualization)

The following diagram illustrates the decision logic for disposing of 2-Allylcyclopentanone and its mixtures.

DisposalWorkflowStartWaste Generation:2-AllylcyclopentanoneIsPureIs the waste pure2-Allylcyclopentanone?Start->IsPurePureStreamSegregate into:NON-HALOGENATED ORGANICIsPure->PureStreamYesMixtureCheckIs it mixed withHalogenated Solvents(DCM, Chloroform)?IsPure->MixtureCheckNoLabelPureLabel: 'Flammable, Irritant'Code: D001PureStream->LabelPureHaloStreamSegregate into:HALOGENATED ORGANICMixtureCheck->HaloStreamYesOxidizerCheckCRITICAL STOP:Does mixture containOxidizers or Acids?MixtureCheck->OxidizerCheckNoHaloStream->LabelPureAdd 'Toxic' LabelNonHaloStreamSegregate into:NON-HALOGENATED ORGANICNonHaloStream->LabelPureOxidizerCheck->NonHaloStreamNoSeparateStreamDo NOT Mix.Collect as separateHigh-Hazard Stream.OxidizerCheck->SeparateStreamYes

Figure 1: Decision tree for waste stream segregation. Note the critical stop for oxidizer contamination.

Part 5: Emergency Contingencies

Spill Cleanup (Bench Scale < 500 mL)
  • Evacuate & Ventilate: Alert nearby personnel. Remove ignition sources.[1][2][7]

  • Absorb: Use vermiculite or activated charcoal mats.[1] Do not use paper towels (combustible).[1]

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag.

  • Label: "Debris from Flammable Spill - 2-Allylcyclopentanone".

  • Disposal: Treat spill debris as hazardous chemical waste (Solid).

Exposure Response[4][5][7]
  • Skin Contact: Wash with soap and water for 15 minutes.[1] The lipophilic nature means water alone is less effective; soap is required to emulsify.[1]

  • Eye Contact: Flush immediately for 15 minutes.[1][6] Seek medical attention.

Part 6: Regulatory Compliance (RCRA)[1][2]

Under the US Resource Conservation and Recovery Act (RCRA):

  • Waste Code: While 2-Allylcyclopentanone is not explicitly "P" or "U" listed, it almost certainly meets the characteristic of Ignitability (D001) .[1]

  • Compliance Rule: It is the generator's responsibility to determine if the waste exhibits hazardous characteristics.[1] When in doubt, classify as D001 to ensure the waste is incinerated rather than treated via wastewater methods.

References

  • PubChem. (2025).[1][5] 2-Allylcyclopentanone Compound Summary (CID 10920511).[1] National Library of Medicine.[1] Retrieved from [Link][1][3]

  • US EPA. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

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